3-(3-Fluoro-5-methylphenyl)propionic acid
Description
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Properties
IUPAC Name |
3-(3-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXGGXOPIWHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic Acid
Introduction
3-(3-Fluoro-5-methylphenyl)propionic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylpropionic acid scaffold is a common motif in a variety of biologically active molecules. The presence of the fluorine atom and the methyl group on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth exploration of two robust and scientifically sound synthetic pathways for the preparation of this important intermediate, tailored for researchers and professionals in the field of drug development.
The synthetic strategies discussed herein are presented with a focus on the underlying chemical principles, providing not just a set of instructions, but a framework for understanding and optimizing the synthesis of this compound and its analogs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, which form the basis of the synthetic pathways detailed in this guide.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Knoevenagel Condensation and Subsequent Reduction
This classic and reliable two-step approach involves the initial formation of an α,β-unsaturated carboxylic acid via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond to yield the desired propionic acid.
Step 1: Knoevenagel Condensation of 3-Fluoro-5-methylbenzaldehyde with Malonic Acid
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, the active methylene protons of malonic acid are deprotonated by a base, typically a secondary amine like piperidine, to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluoro-5-methylbenzaldehyde. The subsequent dehydration of the aldol-type intermediate furnishes 3-(3-fluoro-5-methylphenyl)acrylic acid.[3] The use of pyridine as a solvent is common, though other high-boiling solvents can be employed.[2]
Caption: Workflow for Pathway 1.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-methylbenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 eq.) to the stirred solution.[4][5]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 3-(3-fluoro-5-methylphenyl)acrylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Reduction of 3-(3-Fluoro-5-methylphenyl)acrylic acid
The reduction of the α,β-unsaturated carboxylic acid to the corresponding saturated acid can be efficiently achieved through catalytic hydrogenation.[6] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.
Alternatively, transfer hydrogenation offers a convenient and often safer method, avoiding the need for a pressurized hydrogen gas setup. In this approach, a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium catalyst.[7][8]
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 3-(3-fluoro-5-methylphenyl)acrylic acid (1.0 eq.) in a suitable solvent such as ethanol.
-
Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
| Parameter | Knoevenagel Condensation | Catalytic Hydrogenation |
| Starting Materials | 3-Fluoro-5-methylbenzaldehyde, Malonic Acid | 3-(3-Fluoro-5-methylphenyl)acrylic acid |
| Catalyst | Piperidine | 5% or 10% Palladium on Carbon |
| Reagents | Pyridine | Hydrogen gas |
| Solvent | Pyridine | Ethanol, Ethyl Acetate, or Methanol |
| Temperature | Reflux | Room Temperature |
| Typical Yield | >80% | >95% |
Pathway 2: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9] This pathway offers a more direct route to the propionic acid backbone by coupling an aryl halide with an acrylic acid ester, followed by hydrolysis.
Heck Reaction of 1-Bromo-3-fluoro-5-methylbenzene with an Acrylate Ester
In this approach, 1-bromo-3-fluoro-5-methylbenzene is coupled with an acrylate ester (e.g., ethyl acrylate or methyl acrylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[10] The choice of ligand is crucial for the efficiency of the reaction, with tri(o-tolyl)phosphine or triphenylphosphine being common choices. The base, typically a carbonate or an amine, is required to neutralize the hydrogen halide formed during the catalytic cycle.[11] The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting cinnamate ester is then hydrolyzed to the target carboxylic acid.
Caption: Workflow for Pathway 2.
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add palladium(II) acetate (1-5 mol%) and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 2-10 mol%).
-
Add 1-bromo-3-fluoro-5-methylbenzene (1.0 eq.), the acrylate ester (1.2-1.5 eq.), and the base (e.g., potassium carbonate, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
The purified ester is then hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide) in a co-solvent like ethanol.
-
After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
| Parameter | Heck Reaction | Ester Hydrolysis |
| Starting Materials | 1-Bromo-3-fluoro-5-methylbenzene, Acrylate Ester | 3-(3-Fluoro-5-methylphenyl)acrylate Ester |
| Catalyst | Palladium(II) Acetate, Phosphine Ligand | None |
| Reagents | Base (e.g., K₂CO₃, Et₃N) | Base (e.g., NaOH, KOH), Acid (e.g., HCl) |
| Solvent | DMF, NMP | Ethanol/Water |
| Temperature | 100-140 °C | Reflux |
| Typical Yield | 70-90% (for the coupling) | >90% |
Conclusion
Both the Knoevenagel condensation/reduction sequence and the Heck reaction pathway offer viable and efficient routes to this compound. The choice between these two methods will often depend on the availability and cost of the starting materials, as well as the specific equipment and expertise available in the laboratory. The Knoevenagel approach is a more traditional and often lower-cost method, while the Heck reaction provides a more convergent synthesis. Both pathways are amenable to scale-up and can be adapted for the synthesis of a diverse range of substituted phenylpropionic acids, making them valuable tools in the arsenal of the medicinal and process chemist.
References
- Benchchem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.
- Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
- Sciencemadness.org. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH.
- Chemical Methodologies. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.
- Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
- ResearchGate. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
- ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst.
- ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation.
- Bull. Korean Chem. Soc. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene.
- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
- MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts.
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
- Filo. (2025). Practice Question: Knoevenagel Condensation Write the mechanism for all t...
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Practice Question: Knoevenagel Condensation Write the mechanism for all t.. [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemmethod.com [chemmethod.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of 3-(3-Fluoro-5-methylphenyl)propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Fluoro-5-methylphenyl)propionic Acid
Introduction: Bridging Molecular Structure and Functional Application
In the landscape of modern drug discovery and materials science, a molecule's potential is fundamentally dictated by its physicochemical properties. These intrinsic characteristics govern everything from reaction kinetics during synthesis to bioavailability and pharmacokinetics in a biological system. This compound is a substituted propionic acid derivative, a structural motif present in numerous biologically active compounds. The strategic placement of a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric effects that can significantly modulate its properties compared to simpler analogs.
This technical guide offers a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for property determination, provides actionable, step-by-step protocols, and synthesizes the data to offer field-proven insights into the compound's behavior and potential applications. By understanding these foundational properties, researchers can more effectively design experiments, predict interactions, and accelerate the development of novel therapeutics and materials.
Compound Identification and Chemical Structure
A precise understanding of a compound begins with its unambiguous identification. The structural features of this compound—a carboxylic acid tethered by a propyl chain to a 3-fluoro-5-methyl substituted benzene ring—are key to its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 3-(3-fluoro-5-methylphenyl)propanoic acid | [1] |
| CAS Number | 1017779-56-4 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][2][3] |
| Molecular Weight | 182.19 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)F)CCC(=O)O | [1] |
| InChI Key | SEUXGGXOPIWHGW-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties: A Quantitative Overview
The interplay of a molecule's functional groups and overall architecture defines its physical properties. These values are critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value / Predicted Range | Significance in Research & Development |
| Melting Point | 64 - 66 °C | [1] |
| Boiling Point | Predicted: >290 °C (at 760 mmHg) | Indicates volatility; relevant for purification by distillation and stability at high temperatures. |
| pKa | Predicted: ~4.5 - 4.8 | Governs the state of ionization at physiological pH, impacting solubility, receptor binding, and membrane permeability. |
| logP (o/w) | Predicted: 2.0 - 2.5 | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic stability. |
| Aqueous Solubility | Predicted: Low to moderate | Directly impacts formulation strategies and bioavailability. Ionization state (governed by pKa) will heavily influence solubility. |
| Appearance | Solid | [2] |
Note: Predicted values are based on data from structurally similar compounds, such as 3-(3-methylphenyl)propionic acid (pKa ~4.68, boiling point 290°C)[4] and 3-(3-fluorophenyl)propionic acid (logP ~1.89)[5], and computational models. Experimental determination is required for definitive values.
Experimental Methodologies: A Practical Guide
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The following section details self-validating protocols for key properties, explaining the scientific rationale behind the procedural steps.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the gold standard for melting point determination, superseding traditional capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram provides a sharp, well-defined endotherm peak corresponding to the melting event, offering high precision and information about purity.
Protocol:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to enclose the sample.
-
Instrument Setup: Place the sample pan and an empty, crimped reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melt (e.g., 100°C).
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The onset temperature of the endothermic peak on the resulting thermogram is reported as the melting point. The peak's sharpness can indicate the sample's purity.
Caption: Workflow for Melting Point Determination using DSC.
Determination of pKa via Potentiometric Titration
Expertise & Rationale: The pKa is the pH at which the compound is 50% ionized. For an acidic compound like a carboxylic acid, this value is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a direct and reliable method that measures pH changes upon the addition of a titrant (a strong base), allowing for the precise determination of the inflection point corresponding to the pKa.
Protocol:
-
System Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., water:methanol 80:20).
-
Titration:
-
Immerse the calibrated pH electrode into the sample solution.
-
Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The maximum point of the first derivative curve corresponds to the equivalence point.
-
The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa.
-
Caption: Logic flow for pKa determination via potentiometric titration.
Determination of logP via Shake-Flask Method (OECD 107)
Expertise & Rationale: The partition coefficient (logP) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a cornerstone of ADME science. The shake-flask method is the traditional and most direct way to measure logP. It involves physically partitioning the compound between the two immiscible phases and then measuring its concentration in each.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for all dilutions and blanks.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol.
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV. A calibration curve must be prepared for each phase.
-
-
Calculation: Calculate logP using the formula:
-
logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
Implications for Drug Development
The measured and predicted provide critical insights for its potential as a drug candidate.
-
Absorption & Permeability: With a predicted logP in the range of 2.0-2.5, the compound strikes a good balance between aqueous solubility and lipid membrane permeability, suggesting it could be a candidate for good oral absorption. The fluorine substitution generally increases lipophilicity, which can enhance membrane passage.
-
Solubility & Formulation: The solid form and moderate melting point are favorable for handling and solid dosage formulation. However, as a carboxylic acid, its aqueous solubility will be highly pH-dependent. At the low pH of the stomach, it will be predominantly in its neutral, less soluble form. In the higher pH of the intestine, it will ionize to its more soluble carboxylate form. This pH-dependent solubility is a critical consideration for designing oral formulations to ensure adequate dissolution and absorption.
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolic oxidation (a common metabolic pathway for aromatic rings), potentially increasing the compound's metabolic stability and half-life. This is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.
-
Target Binding: The pKa of ~4.6 indicates that at physiological pH (7.4), the compound will exist almost entirely as its anionic carboxylate. This negative charge can be crucial for forming ionic bonds or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a biological target's binding pocket.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for similar acidic, aromatic compounds should be followed.
-
Hazard Classification: Likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8] Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
-
First Aid:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]
Conclusion
This compound is a compound whose physicochemical profile suggests significant potential for applications in drug discovery and development. Its moderate lipophilicity, pH-dependent solubility, and likely enhanced metabolic stability due to fluorination make it an interesting scaffold for further investigation. The experimental protocols and theoretical considerations detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its analogs. A thorough understanding of these foundational properties is not merely an academic exercise; it is the critical first step in translating a promising molecular structure into a functional and effective application.
References
-
PubChem. (n.d.). 3,3-Difluoro-3-(3-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]. [Used for general comparison of related structures]
- Biosynth. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved January 19, 2026, from a publicly available SDS.
-
PubChem. (n.d.). 3-(3-Methylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]. [Used for general comparison of related structures]
Sources
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 2. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-(3-METHYLPHENYL)PROPIONIC ACID CAS#: 3751-48-2 [m.chemicalbook.com]
- 5. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
An In-depth Technical Guide to 3-(3-Fluoro-5-methylphenyl)propionic Acid (CAS: 1017779-56-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluoro-5-methylphenyl)propionic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate the compound's properties and develop effective strategies for its use in the laboratory.
Introduction
This compound is a unique molecule that incorporates several key features relevant to drug design and discovery. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] The methyl group, a lipophilic moiety, can also impact potency and selectivity. The propionic acid side chain provides a carboxylic acid functional group, a common feature in many biologically active molecules, allowing for salt formation and various chemical modifications.
Given its structural similarity to known agonists of G-protein coupled receptor 120 (GPR120), a promising target for the treatment of metabolic diseases, this compound represents a valuable building block for the synthesis of novel therapeutic agents.[6][7][8][9][10] This guide will explore its synthesis, predicted analytical characteristics, and potential as a scaffold in drug discovery.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1017779-56-4 | |
| Molecular Formula | C₁₀H₁₁FO₂ | |
| Molecular Weight | 182.19 g/mol | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | 64-66 °C | Thermo Fisher Scientific |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. (Predicted) |
Synthesis Strategies
While a specific, detailed synthesis protocol for this compound is not readily found in the literature, several reliable and well-established methods for the synthesis of 3-arylpropionic acids can be adapted. Two plausible synthetic routes are detailed below.
Route 1: Heck Reaction Followed by Hydrogenation
This two-step sequence is a robust method for the synthesis of 3-arylpropionic acids from aryl halides.[11][12][13][14]
Workflow Diagram:
Caption: Synthetic workflow via Heck reaction and subsequent reduction.
Step-by-Step Protocol:
Step 1: Heck Reaction - Synthesis of Methyl (E)-3-(3-fluoro-5-methylphenyl)acrylate
-
To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-fluoro-5-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous triethylamine (2.0 eq) and methyl acrylate (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl (E)-3-(3-fluoro-5-methylphenyl)acrylate.
Step 2: Hydrogenation and Hydrolysis - Synthesis of this compound
-
Dissolve the methyl (E)-3-(3-fluoro-5-methylphenyl)acrylate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting methyl 3-(3-fluoro-5-methylphenyl)propanoate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Route 2: Grignard Reagent Addition to a Lactone
This route offers an alternative approach utilizing a Grignard reagent formed from the corresponding aryl bromide.[15][16][17][18][19]
Workflow Diagram:
Caption: Synthetic workflow via Grignard reaction. Note the challenging final step.
Step-by-Step Protocol:
Step 1: Formation of 3-Fluoro-5-methylphenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution of the aryl bromide dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with γ-Butyrolactone and Work-up
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve γ-butyrolactone (0.5 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
Note on Route 2: The product of this reaction is a hydroxy acid, which would require a subsequent, non-trivial oxidative cleavage to yield the desired propionic acid. Therefore, Route 1 is the more practical and recommended approach.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy[20][21][22][23][24]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.
-
δ 6.7-7.0 (m, 3H): Aromatic protons. The fluorine and methyl substituents will influence the chemical shifts and coupling patterns of the three aromatic protons. We would expect to see complex splitting patterns (doublets of doublets, triplets of doublets).
-
δ 2.9 (t, J = 7-8 Hz, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).
-
δ 2.6 (t, J = 7-8 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).
-
δ 2.3 (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~179: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~163 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F). The large coupling constant is characteristic of a direct C-F bond.
-
δ ~140 (d, J ≈ 8 Hz): Aromatic carbon bearing the methyl group.
-
δ ~138 (d, J ≈ 8 Hz): Aromatic carbon to which the propionic acid chain is attached.
-
δ ~125 (d, J ≈ 3 Hz): Aromatic CH.
-
δ ~115 (d, J ≈ 21 Hz): Aromatic CH ortho to the fluorine.
-
δ ~112 (d, J ≈ 21 Hz): Aromatic CH ortho to the fluorine.
-
δ ~35: Methylene carbon alpha to the carbonyl group (-CH₂-COOH).
-
δ ~30: Methylene carbon alpha to the phenyl ring (-CH₂-Ar).
-
δ ~21: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy[25][26][27][28]
Predicted Characteristic IR Absorptions (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.
-
3100-3000: C-H stretch of the aromatic ring.
-
2980-2850: C-H stretch of the alkyl chain and methyl group.
-
~1710 (strong): C=O stretch of the carboxylic acid carbonyl group.
-
1600-1450: C=C stretching vibrations within the aromatic ring.
-
~1250: C-O stretch of the carboxylic acid.
-
~1150: C-F stretch.
Mass Spectrometry (MS)[29][30][31][32][33]
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 182.
-
Key Fragments:
-
m/z = 137: Loss of the carboxyl group (-COOH).
-
m/z = 109: Benzylic cleavage, loss of the ethylcarboxyl group, resulting in a fluoromethylbenzyl cation.
-
m/z = 91: Tropylium ion is a common fragment for alkylbenzenes, though its formation here might be less favored due to the substituents.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of metabolic diseases.
Scaffold for GPR120 Agonists
GPR120 is a G-protein coupled receptor that is activated by long-chain free fatty acids. It is expressed in adipose tissue, macrophages, and enteroendocrine cells. Activation of GPR120 has been shown to have anti-inflammatory effects and to stimulate the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[6][7][8][9][10] Consequently, GPR120 agonists are being actively pursued as potential treatments for type 2 diabetes and other metabolic disorders.
Many known synthetic GPR120 agonists share a common structural motif: a phenylpropionic acid core. The fluorine and methyl substituents on the phenyl ring of this compound can be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of potential GPR120 agonists. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity through favorable interactions with the receptor.[1][2][3][4][5] The methyl group can provide additional lipophilicity, which may also influence receptor binding and cell permeability.
Logical Relationship Diagram:
Caption: Role of the title compound in GPR120 agonist development.
Building Block in Organic Synthesis
The carboxylic acid functionality of this compound provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This allows for its incorporation into more complex molecular architectures, making it a valuable building block for the synthesis of diverse compound libraries for high-throughput screening.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.[20][21][22][23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry, particularly for the development of GPR120 agonists for the treatment of metabolic diseases. While specific experimental data for this compound is limited, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the information presented here, researchers can confidently incorporate this promising molecule into their research and development programs.
References
-
Structure-activity relationships of GPR120 agonists based on a docking simulation. PubMed. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]
-
Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. J-STAGE. Available at: [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. Available at: [Link]
-
Structure‐activity relationships of free fatty acid receptors GPR40 and GPR120 agonists based on a docking simulation. ResearchGate. Available at: [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link]
-
Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics. Cambridge Open Engage. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Safety Data Sheet. RecSupply. Available at: [Link]
-
Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. ResearchGate. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
- Process of preparing Grignard reagent. Google Patents.
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heck coupling reaction of aryl halides with butyl acrylate. ResearchGate. Available at: [Link]
-
Phenylpropanoic acids. MassBank. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Mass spectrum of 3-phenylpropanoic acid. ResearchGate. Available at: [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Massachusetts Amherst. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Carefully study the attached IR and ¹H NMR spectra and predict the structure. Filo. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. Available at: [Link]
-
2-Phenylpropionic acid. PubChem - NIH. Available at: [Link]
-
IR Absorption Table. Michigan State University. Available at: [Link]
-
Multicomponent Synthesis of 3‐Heteroarylpropionic Acids. Sci-Hub. Available at: [Link]
-
3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. Available at: [Link]
-
Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. ResearchGate. Available at: [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][6]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PMC - NIH. Available at: [Link]
-
Propionic acid, 3-pyrrol3-(1,2,3,4-tetrahydro-5-fluoro-2,4-dioxopyrimid-1-yl)propionylamino]-3-phenyl-, methyl ester. SpectraBase. Available at: [Link]
-
Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Nature. Available at: [Link]
-
Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemxyne.com [chemxyne.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science [biomolther.org]
- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. recsupply.com [recsupply.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. fishersci.com [fishersci.com]
- 24. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
The Biological Activity of Fluorinated Phenylpropionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylpropionic acid derivatives, a significant class of compounds in medicinal chemistry. We will delve into their primary mechanism of action as anti-inflammatory agents, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for in vitro and in vivo evaluation, alongside a curated summary of activity data to inform future drug discovery efforts.
Introduction: The Significance of Fluorine in Phenylpropionic Acid Derivatives
Phenylpropionic acid derivatives form the chemical backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will focus on the biological activities of these fluorinated analogues, particularly their well-established role as anti-inflammatory and analgesic agents.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory, analgesic, and antipyretic effects of fluorinated phenylpropionic acid derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, also known as prostaglandin H synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[1]
The therapeutic efficacy of these compounds is largely due to the inhibition of COX-2, while the common gastrointestinal side effects are often associated with the concurrent inhibition of COX-1.[1] Therefore, a key objective in the development of new NSAIDs is to achieve selectivity for COX-2 over COX-1.
Figure 1: Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the inhibitory action of fluorinated phenylpropionic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity and selectivity of fluorinated phenylpropionic acid derivatives are intricately linked to their chemical structure. Understanding these relationships is critical for the rational design of more potent and safer drug candidates.
-
Position of Fluorine Substitution: The location of the fluorine atom on the phenyl ring significantly impacts both potency and COX-2 selectivity. For instance, fluorine substitution at the ortho-position of the biphenyl ring in flurbiprofen analogues has been shown to be crucial for high inhibitory activity.
-
Number of Fluorine Atoms: Increasing the number of fluorine substituents can enhance lipophilicity and metabolic stability. However, this does not always translate to increased biological activity and can sometimes lead to off-target effects. The introduction of a difluoro substitute group on the phenyl ring at the carboxyl terminal has been shown to unexpectedly increase agonist activity to GPR120, a receptor involved in metabolic diseases.
-
Chirality: Like other profens, fluorinated phenylpropionic acids possess a chiral center at the alpha-position of the propionic acid moiety. The (S)-enantiomer is typically the more active COX inhibitor.
-
Modifications of the Carboxylic Acid Group: The carboxylic acid group is essential for the COX inhibitory activity of most NSAIDs, as it interacts with a key arginine residue in the active site of the enzyme. Modifications of this group, such as esterification or amidation, can produce prodrugs with altered pharmacokinetic profiles and potentially reduced gastrointestinal side effects.
Experimental Evaluation of Biological Activity
A comprehensive assessment of the biological activity of fluorinated phenylpropionic acid derivatives requires a combination of in vitro and in vivo assays. This section provides detailed protocols for key experiments.
In Vitro Assays
Sources
Spectroscopic Characterization of 3-(3-Fluoro-5-methylphenyl)propionic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Fluoro-5-methylphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, this guide offers a robust, scientifically grounded framework for its characterization, drawing upon data from analogous structures and foundational spectroscopic theory.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed rationale for the expected data.
Molecular Structure and Key Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the propionic acid side chain, the substituted benzene ring, the fluorine atom, and the methyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionic acid chain, and the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | Singlet (broad) | - | 1H |
| Ar-H | 6.7 - 7.0 | Multiplet | - | 3H |
| -CH₂- (α to COOH) | 2.6 - 2.8 | Triplet | ~7-8 | 2H |
| -CH₂- (β to COOH) | 2.9 - 3.1 | Triplet | ~7-8 | 2H |
| Ar-CH₃ | 2.3 - 2.4 | Singlet | - | 3H |
Rationale for Predictions:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield.
-
Aromatic Protons (Ar-H): The fluorine and methyl substituents will influence the chemical shifts of the three aromatic protons. The fluorine atom, being electronegative, will cause downfield shifts, while the methyl group will have a slight shielding effect. The protons will likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Methylene Protons (-CH₂-): The methylene group adjacent to the carboxylic acid (α) will be deshielded and appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the aromatic ring (β) will also be a triplet and will be slightly more downfield due to the influence of the aromatic ring.
-
Methyl Protons (Ar-CH₃): The methyl group protons attached to the aromatic ring will appear as a singlet in the typical aromatic methyl region.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175 - 180 |
| Ar-C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Ar-C (C-CH₃) | 138 - 142 |
| Ar-C (C-CH₂-) | 140 - 145 |
| Ar-CH | 110 - 130 |
| -CH₂- (α to COOH) | 30 - 35 |
| -CH₂- (β to COOH) | 35 - 40 |
| Ar-CH₃ | 20 - 25 |
Rationale for Predictions:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons (Ar-C): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The other substituted and unsubstituted aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.
-
Aliphatic Carbons (-CH₂- and -CH₃): The methylene and methyl carbons will appear in the upfield region of the spectrum, with the methylene carbon closer to the electron-withdrawing carboxylic acid group appearing slightly more downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-F bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-F stretch | 1000 - 1350 | Strong |
Rationale for Predictions:
-
O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[1]
-
C=O Stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[1]
-
C-F Stretch: The C-F stretching vibration is expected to produce a strong band in the fingerprint region.[2]
-
Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations of the aromatic ring and the aliphatic chain will appear in their expected regions.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 184.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment Ion |
| 184 | [M]⁺ (Molecular Ion) |
| 139 | [M - COOH]⁺ |
| 123 | [M - CH₂COOH]⁺ |
| 109 | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) |
Rationale for Predictions:
The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group and cleavage of the propionic acid side chain. The presence of the fluorine atom will influence the stability and formation of certain fragment ions.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the spectrum to show transmittance or absorbance as a function of wavenumber.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-250).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic data, researchers can more effectively identify and characterize this compound in their studies. The provided protocols offer a starting point for the experimental acquisition of this data. It is important to note that the predicted values may vary slightly from experimental results due to solvent effects, concentration, and other experimental conditions.
References
- Google Search. (2026). Time in Mittelfranken, DE.
- Radboud Repository. (2024).
- CymitQuimica. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID.
- ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA....
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.
- Thermo Fisher Scientific. This compound, 97%.
- Sigma-Aldrich. 3-(3-Methylphenyl)propionic acid | 3751-48-2.
- ECMDB. 3-(3-Hydroxyphenyl)propanoic acid (ECMDB00375) (M2MDB000133).
- Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.
- ScienceDirect.
- National Institute of Standards and Technology. Propanoic acid - the NIST WebBook.
- National Institute of Standards and Technology. 3-(3-Hydroxyphenyl)propionic acid - the NIST WebBook.
- SpectraBase. Propanoic acid, pentafluoro-, 4-[2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]ethyl]phenyl ester - Optional[Vapor Phase IR] - Spectrum.
- National Institute of Standards and Technology. Propanoic acid, 2-methyl-, 3-phenylpropyl ester - the NIST WebBook.
- ChemicalBook. Propionic acid(79-09-4) 1H NMR spectrum.
Sources
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
A Prospective Crystallographic Analysis of 3-(3-Fluoro-5-methylphenyl)propionic acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a profound understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which in turn influence the efficacy and safety of a drug product. This technical guide provides a comprehensive, prospective analysis of the crystal structure of 3-(3-Fluoro-5-methylphenyl)propionic acid, a compound of interest in medicinal chemistry. While a definitive crystal structure has not been publicly reported, this document outlines the systematic approach to its determination and prediction of its key structural features based on established crystallographic principles and analysis of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to navigate the process of crystal structure elucidation and to underscore the significance of this analysis in the drug development pipeline.
Part 1: Synthesis and Characterization
The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. A plausible synthetic route to this compound is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Following synthesis, rigorous purification, typically by recrystallization or chromatography, is essential to obtain a sample of high purity suitable for single crystal growth. The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
Spectroscopic Characterization Protocol
A multi-technique approach ensures unambiguous identification of the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the precise molecular weight, confirming the elemental composition.
Part 2: The Art and Science of Single Crystal Growth
The crux of crystal structure analysis lies in the ability to grow a high-quality single crystal. This often proves to be the most challenging and empirical step in the process. For a small organic molecule like this compound, several crystallization techniques can be employed.[1][2][3] The choice of solvent is a critical parameter that can significantly influence crystal growth and morphology.[3]
Crystallization Methodologies
| Technique | Description | Suitability |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[3] | A straightforward and widely used method for compounds soluble in volatile organic solvents. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the solution induces crystallization.[1][3] | Excellent for growing high-quality crystals from milligram quantities of material.[3] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface where the two solvents mix. | Effective for compounds that are sensitive to temperature changes. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization. | A common technique for compounds with a significant temperature-dependent solubility profile. |
The selection of an appropriate solvent or solvent system is crucial and often requires screening a range of solvents with varying polarities.
Part 3: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6]
Experimental Workflow for SCXRD
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Data Processing and Structure Refinement
The collected diffraction data are processed to yield a set of reflection intensities. The crucial "phase problem" is then solved using direct methods or Patterson techniques to generate an initial electron density map and a preliminary structural model. This model is then refined using least-squares methods, typically with software packages such as SHELXL[7][8][9] integrated within platforms like OLEX2.[10][11][12][13] This iterative process minimizes the difference between the observed and calculated structure factors until a final, accurate crystal structure is obtained.
Part 4: Predicted Crystal Structure and Intermolecular Interactions of this compound
Based on the crystal structures of analogous 3-phenylpropionic acid derivatives, such as 3,5-bistrifluoromethylhydrocinnamic acid and 3-(2,5-dimethoxyphenyl)propionic acid, we can predict the likely structural features of this compound.[14][15] Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups.[14]
Predicted Crystallographic Data
| Parameter | Predicted Value/Range | Justification |
| Crystal System | Monoclinic or Triclinic | Common for small organic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for racemic compounds and molecules forming centrosymmetric dimers. |
| Z (Molecules per unit cell) | 2 or 4 | Consistent with common packing arrangements. |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond | Characteristic of carboxylic acid dimers. |
Visualization of the Predicted Dimer
Caption: Predicted hydrogen-bonded dimer of this compound.
Beyond the primary hydrogen bonding, weaker intermolecular interactions, such as C-H···O and C-H···F contacts, as well as π-π stacking interactions between the phenyl rings, will likely contribute to the overall crystal packing. A search of the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, for related compounds can provide further insights into potential packing motifs.[16][17]
Conclusion
The determination of the single-crystal X-ray structure of this compound is a critical step in its development as a potential pharmaceutical agent. This technical guide has outlined a systematic and scientifically rigorous approach to achieving this goal, from synthesis and crystallization to the final structural analysis. By leveraging established methodologies and predictive insights from analogous structures, researchers can efficiently navigate the challenges of crystal structure elucidation. The resulting atomic-level understanding of the solid-state structure will provide an invaluable foundation for formulation development, patent protection, and regulatory submissions, ultimately accelerating the journey from molecule to medicine.
References
-
Olex2 | OlexSys. (n.d.). Retrieved January 19, 2026, from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 19, 2026, from [Link]
-
Cambridge Structural Database. (2023, October 27). In Wikipedia. [Link]
-
Olex2. (2023, March 2). In Wikipedia. [Link]
-
Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Retrieved January 19, 2026, from [Link]
-
Olex2 download | SourceForge.net. (n.d.). Retrieved January 19, 2026, from [Link]
-
Olex2 | Ithaca College. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved January 19, 2026, from [Link]
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Cambridge Structural Database - MIT Information Systems & Technology. (n.d.). Retrieved January 19, 2026, from [Link]
-
Olex2-1.2 Download. (2025, December 3). Retrieved January 19, 2026, from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved January 19, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
-
X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]
-
Cambridge Structural Database. (2025, February 24). re3data.org. Retrieved January 19, 2026, from [Link]
-
Chemical crystallization | SPT Labtech. (n.d.). Retrieved January 19, 2026, from [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), a23–a29. [Link]
-
Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 19, 2026, from [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 19, 2026, from [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2469–2486. [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 19, 2026, from [Link]
-
The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]
-
Hoser, A. A., & Woźniak, K. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Molecules, 29(7), 1629. [Link]
-
de Haas, T. G., Berden, G., Oomens, J., & Martens, J. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 128(16), 3465–3474. [Link]
- Shang, J., Li, Y., & Liu, Y. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate.
-
Golen, J. A., & Rheingold, A. L. (2013). Crystallographic and spectroscopic characterization of racemic Mosher's Acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1808–o1809. [Link]
-
Meyer, G. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o365. [Link]
-
Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
- Kong, X.-Y., Li, Y.-F., & Wang, Y.-X. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135–137.
-
Das, S., Golen, J. A., & Rheingold, A. L. (2012). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3375. [Link]
-
Beier, P., & Pastyříková, T. (2021). Synthesis and[16][16]-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues. Organic & Biomolecular Chemistry, 19(22), 4945–4953.
-
Filatov, A. A., Shchepakin, E. A., & Shchepakin, D. A. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(13), 5088. [Link]
-
Golen, J. A., & Rheingold, A. L. (2014). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1283. [Link]
-
3,3,3-Trifluoropropionic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
3-(3-Methylphenyl)propionic acid. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]
Sources
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. sptlabtech.com [sptlabtech.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fiveable.me [fiveable.me]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. Olex2 | OlexSys [olexsys.org]
- 11. Olex2 - Wikipedia [en.wikipedia.org]
- 12. sourceforge.net [sourceforge.net]
- 13. Olex2 | Ithaca College [ithaca.edu]
- 14. mdpi.com [mdpi.com]
- 15. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 17. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-(3-Fluoro-5-methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Fluoro-5-methylphenyl)propionic acid is a synthetic molecule belonging to the diverse class of phenylpropionic acid derivatives. This class of compounds has yielded numerous therapeutic agents with a broad range of biological activities. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is anticipated to modulate the compound's physicochemical properties, including metabolic stability and target-binding affinity, thereby offering a unique pharmacological profile. This guide provides an in-depth exploration of the most promising therapeutic targets for this compound, grounded in the established activities of structurally related molecules. We will delve into the scientific rationale for each potential target, propose robust experimental workflows for validation, and present detailed protocols for key assays.
Introduction: The Phenylpropionic Acid Scaffold and the Influence of Fluorination
The phenylpropionic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The biological activities of these derivatives are extensive, encompassing anti-inflammatory, analgesic, antipyretic, and more recently, metabolic and cardiovascular effects.[1][2][3][4][5] The mechanism of action for traditional NSAIDs is primarily the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][6]
The introduction of a fluorine atom can significantly alter a molecule's properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and modulate interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking sites of oxidative metabolism.[7] This increased stability can lead to improved pharmacokinetic profiles.
This guide will focus on three primary areas of therapeutic potential for this compound, based on the activities of its chemical relatives:
-
Metabolic Diseases: Targeting G protein-coupled receptors (GPCRs) and metabolic enzymes.
-
Inflammation and Pain: Investigating the classical NSAID targets and other inflammatory mediators.
-
Cardiovascular Diseases: Exploring effects on vascular tone and blood pressure regulation.
Potential Therapeutic Target Class I: Metabolic Disease Modulators
Phenylpropionic acid derivatives have emerged as promising candidates for the treatment of type 2 diabetes and obesity.[3][8] The gut microbiome-derived metabolite, 3-phenylpropionic acid, has been demonstrated to reverse insulin resistance and obesity-associated metabolic dysfunction, potentially through the activation of AMP-activated protein kinase α (AMPKα).[9]
G Protein-Coupled Receptors: GPR120 and GPR40
Scientific Rationale: GPR120 (also known as Free Fatty Acid Receptor 4) and GPR40 (Free Fatty Acid Receptor 1) are activated by medium and long-chain fatty acids and have been identified as important therapeutic targets for metabolic diseases.[3][8] Phenylpropionic acid derivatives have been shown to act as agonists for both receptors.[3][8] GPR120 agonism is associated with anti-inflammatory effects and improved glucose metabolism, while GPR40 activation enhances glucose-stimulated insulin secretion.[3][8]
Experimental Workflow for Target Validation:
Caption: Workflow for GPR120/GPR40 agonist identification.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR120 or GPR40 in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound to the wells.
-
Signal Detection: Measure fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.
AMP-Activated Protein Kinase (AMPK)
Scientific Rationale: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to improved insulin sensitivity and reduced hepatic steatosis.[9] The observation that 3-phenylpropionic acid activates AMPKα makes this a compelling target for investigation.[9]
Experimental Workflow for AMPK Activation:
Caption: Experimental workflow to assess AMPK activation.
Potential Therapeutic Target Class II: Anti-inflammatory and Analgesic Agents
The structural similarity of this compound to known NSAIDs strongly suggests potential activity in the realm of inflammation and pain management.[1][2]
Cyclooxygenase (COX) Enzymes
Scientific Rationale: COX-1 and COX-2 are the primary targets of most NSAIDs.[1] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable property to reduce gastrointestinal side effects.
Experimental Workflow for COX Inhibition:
Caption: Workflow for evaluating COX inhibition.
Data Summary Table: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | ~15 | ~10 | ~1.5 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Potential Therapeutic Target Class III: Cardiovascular Modulators
Certain microbial metabolites of flavonoids, such as 3-(3-hydroxyphenyl)propionic acid, have demonstrated vasodilatory properties and the ability to lower arterial blood pressure.[4][5] This suggests a potential role for this compound in cardiovascular health.
Scientific Rationale: The mechanism of vasodilation by these phenolic acids is not fully elucidated but may involve endothelium-dependent and -independent pathways.
Experimental Workflow for Vasodilatory Effects:
Caption: Workflow to investigate vasodilatory properties.
Conclusion and Future Directions
This compound represents a molecule of significant therapeutic interest due to its structural heritage in the phenylpropionic acid class and the strategic inclusion of a fluorine atom. The outlined therapeutic targets in metabolic diseases, inflammation, and cardiovascular conditions provide a solid foundation for a comprehensive preclinical evaluation. The proposed experimental workflows offer a clear path to elucidating the pharmacological profile of this compound and identifying its primary mechanism(s) of action. Future research should also focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to fully characterize the drug-like properties of this compound.
References
- CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. Available from: [Link]
-
Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. Available from: [Link]
- Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.
-
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Available from: [Link]
-
Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties - ResearchGate. Available from: [Link]
-
Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed. Available from: [Link]
-
The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat | Request PDF - ResearchGate. Available from: [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. Available from: [Link]
-
Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ask-ayurveda.com [ask-ayurveda.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-(3-Fluoro-5-methylphenyl)propionic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-(3-fluoro-5-methylphenyl)propionic acid. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles, predictive analysis based on its chemical structure, and robust experimental protocols necessary for its characterization. We will delve into the industry-standard shake-flask method for equilibrium solubility determination and the subsequent quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive solubility profile for this and structurally related compounds.
Introduction: The Central Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a primary physicochemical parameter that must be thoroughly characterized.[1][2] Poor aqueous solubility can lead to low absorption, inadequate bioavailability, and erratic dosing responses, ultimately causing promising candidates to fail in later stages of development.[2][3] Understanding the solubility of a compound like this compound across a spectrum of solvents—from aqueous buffers that mimic physiological conditions to organic solvents used in formulation—is therefore not merely a data-gathering exercise. It is a foundational step in preclinical development, informing everything from initial screening and lead optimization to the design of effective drug delivery systems.[1][4]
This guide provides both the theoretical underpinnings and the practical, field-proven methodologies to approach the solubility assessment of this compound.
Physicochemical Characterization of this compound
A predictive understanding of solubility begins with a detailed analysis of the molecule's structure.
-
Molecular Formula: C₁₀H₁₁FO₂
-
Molecular Weight: 182.19 g/mol [5]
-
Structure:
-
Aromatic Ring: A benzene ring substituted with a fluorine atom and a methyl group. This ring system is inherently hydrophobic.
-
Propionic Acid Side Chain: A three-carbon chain terminating in a carboxylic acid group (-COOH). This is a polar, ionizable functional group.
-
Substituents:
-
Fluoro Group (-F): A highly electronegative atom that can participate in hydrogen bonding as an acceptor and increases the molecule's overall polarity compared to an unsubstituted phenyl ring.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group that contributes to the lipophilicity of the molecule.
-
-
Predicting Solubility Behavior
The dual nature of the molecule—a hydrophobic core (the substituted phenyl ring) and a hydrophilic, ionizable group (the carboxylic acid)—suggests its solubility will be highly dependent on the properties of the solvent.
-
pKa and pH-Dependent Solubility: The carboxylic acid group is the primary driver of pH-dependent solubility. The pKa of similar aromatic carboxylic acids, like benzoic acid (pKa ~4.2) and 3-phenylpropanoic acid (pKa ~4.66), suggests that this compound will be a weak acid.[6]
-
At pH values significantly below its pKa (e.g., pH < 2), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will exhibit lower aqueous solubility.
-
At pH values above its pKa (e.g., pH > 6), the molecule will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and will demonstrate much higher solubility in aqueous media.[7]
-
Experimental Determination of Equilibrium Solubility
To obtain definitive data, an experimental approach is essential. The Saturation Shake-Flask Method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium between the solid and dissolved states of the compound.[1][7][9]
The Shake-Flask Protocol: A Self-Validating System
This protocol is designed to ensure that a true equilibrium is reached and accurately measured.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, water, ethanol, methanol, acetone, ethyl acetate, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)
-
HPLC system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to confirm that the solution is saturated.[9][10]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system should be shaken for a sufficient duration to reach equilibrium. A common practice is 24 to 48 hours.[3][11] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[1][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully separate the saturated supernatant from the solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining microscopic particles.[2][9] Causality Note: Filtration is a critical step, but one must be cautious of potential compound adsorption onto the filter material, which can be a source of error for hydrophobic compounds.[1]
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[1][4]
Visualizing the Experimental Workflow
The logical flow of the shake-flask method can be represented as follows:
Analytical Quantification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the concentration of the dissolved acid due to its specificity and ability to separate the analyte from any potential impurities or degradants.[1]
Proposed HPLC Method
A typical reverse-phase HPLC (RP-HPLC) method for an aromatic acid like this would be as follows:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are standard for separating small molecules of moderate polarity.[12]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and 0.1% Phosphoric Acid in Water. The acidic modifier ensures the carboxylic acid is protonated, leading to better retention and sharp peak shapes on a C18 column.[13]
-
Detection: UV spectrophotometry at a wavelength of maximum absorbance for the compound (e.g., ~254 nm, typical for aromatic compounds).
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations of this compound.
Anticipated Solubility Profile
Based on the physicochemical principles discussed, a hypothetical but scientifically grounded solubility profile for this compound is presented below. This table serves as an illustrative example of the expected trends.
| Solvent System | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| 0.1 N HCl (pH ~1) | Acidic Aqueous | Low (< 0.1) | The carboxylic acid is fully protonated (-COOH), making the molecule less polar and minimally soluble in water. |
| Purified Water | Neutral Aqueous | Low (~0.5) | Limited solubility due to the hydrophobic phenyl ring; some dissociation of the acid occurs. |
| PBS (pH 7.4) | Buffered Aqueous | Moderate-High (> 5.0) | At a pH well above the pKa, the molecule exists as the highly soluble carboxylate salt (-COO⁻). |
| Methanol | Polar Protic | High | Methanol is a polar solvent capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can effectively solvate both the polar and non-polar portions of the molecule. |
| Acetone | Polar Aprotic | High | The polar nature of acetone interacts well with the carboxylic acid moiety. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than acetone but still capable of dissolving the compound. |
| Ethyl Acetate | Moderately Polar | Moderate | Balances polar (ester) and non-polar (ethyl) characteristics, suitable for dissolving the molecule. |
| Hexane | Non-polar | Very Low (< 0.01) | The high polarity of the carboxylic acid group makes it insoluble in a non-polar aliphatic solvent. |
Conclusion
This technical guide provides a comprehensive roadmap for characterizing the solubility of this compound. By understanding its structural attributes, we can predict its pH-dependent behavior and relative solubility in various media. The cornerstone of this characterization is the meticulous application of the shake-flask method for determining thermodynamic equilibrium solubility, coupled with a robust and specific HPLC method for quantification. The principles and protocols detailed herein are designed to provide researchers and drug developers with a reliable framework for generating the critical solubility data needed to advance pharmaceutical candidates through the development pipeline.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility . SciSpace. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. Available at: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . SlideShare. Available at: [Link]
-
Shake Flask Method Summary . BioAssay Systems. Available at: [Link]
-
3,3-Difluoro-3-(3-methylphenyl)propanoic acid . PubChem. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . ACS Publications. Available at: [Link]
-
HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column . SIELC Technologies. Available at: [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC . Agilent Technologies. Available at: [Link]
-
3-(3-Methylphenyl)propionic acid . PubChem. Available at: [Link]
-
Benzenepropanoic acid . PubChem. Available at: [Link]
-
The acids of the phenylpropiolic series and their condensation to naphthalene derivatives . SciSpace. Available at: [Link]
-
Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) . Human Metabolome Database. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Springer. Available at: [Link]
-
2-Phenylpropionic acid . PubChem. Available at: [Link]
-
Phenylpropanoic acid . Wikipedia. Available at: [Link]
-
SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS . Journal of Chemistry and Technologies. Available at: [Link]
-
3-(3-Fluorophenyl)propionic acid . Georganics. Available at: [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Small Molecule HPLC [sigmaaldrich.com]
- 13. helixchrom.com [helixchrom.com]
3-(3-Fluoro-5-methylphenyl)propionic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Fluoro-5-methylphenyl)propionic acid
Introduction
This compound is a structurally distinct small molecule with the potential for novel biological activity. While this specific molecule is not extensively characterized in the public scientific literature, its core structure as a phenylpropionic acid derivative places it within a class of compounds known for a wide range of pharmacological effects. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, tailored for researchers and drug development professionals. We will proceed from foundational principles, leveraging established knowledge of related compounds to build a robust, hypothesis-driven approach to discovery.
Phenylpropionic acid derivatives are a cornerstone of modern pharmacology, most notably represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The primary mechanism for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[1][2][3] However, the therapeutic landscape of this chemical class is not limited to anti-inflammatory effects; various derivatives have demonstrated antimicrobial, anticancer, and metabolic regulatory properties.[1][2][4]
The unique substitution pattern of a fluoro and a methyl group on the phenyl ring of this compound suggests the potential for altered target affinity, selectivity, and metabolic stability compared to its more common analogues. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
This document will, therefore, serve as a technical roadmap, outlining a series of logical, sequential, and self-validating experimental protocols designed to systematically uncover the molecular targets and cellular pathways modulated by this compound. We will begin by exploring the most probable mechanisms based on its chemical lineage and then expand to consider novel activities.
Part 1: Initial Hypothesis Generation and Primary Target Screening
Given its structural similarity to the arylpropionic acid class of NSAIDs, the most logical starting point for investigating the mechanism of action of this compound is to assess its potential as a cyclooxygenase (COX) inhibitor.[1][3] The two primary isoforms, COX-1 and COX-2, represent the classical targets for this chemical scaffold.
Proposed Primary Mechanism: Cyclooxygenase Inhibition
We hypothesize that this compound may exhibit inhibitory activity against COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and other inflammatory mediators.
Experimental Protocol: In Vitro COX Inhibition Assay
A commercially available COX inhibitor screening assay kit is a robust and efficient method for initial assessment. This experiment will determine the compound's inhibitory concentration (IC50) against both COX-1 and COX-2.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50.
-
Assay Procedure:
-
Add the heme and assay buffer to a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions or a known inhibitor (e.g., ibuprofen or celecoxib) as a positive control.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes.
-
Measure the absorbance at the appropriate wavelength to determine prostaglandin production.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2.
Data Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
This table provides a template for presenting the expected experimental outcomes.
Workflow for Primary Target Validation
Sources
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of substituted phenylpropionic acids
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylpropionic Acids
Introduction: The Quest for Safer Analgesia
The history of pain and inflammation management is a long one, beginning with the use of natural remedies like willow bark, which contains salicin, for millennia.[1][2] The chemical synthesis of salicylic acid in 1860 and its more palatable derivative, acetylsalicylic acid (aspirin), by Bayer in 1897 marked the dawn of modern anti-inflammatory therapy.[1][3] For decades, aspirin and corticosteroids were the primary treatments for inflammatory conditions like rheumatoid arthritis.[4][5] However, their long-term use was hampered by significant side effects; high doses of aspirin caused gastrointestinal issues, while corticosteroids were unsuitable for chronic therapy.[5][6] This clinical need spurred a dedicated search for a safer, non-steroidal anti-inflammatory drug (NSAID), setting the stage for the discovery of the phenylpropionic acids.
Part 1: The Landmark Discovery of Ibuprofen
The story of the first major substituted phenylpropionic acid begins in 1953 at the Research Department of Boots Pure Drug Company in Nottingham, UK.[7][8] A team led by pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson was tasked with finding a non-steroidal compound for rheumatoid arthritis with the efficacy of aspirin but a superior long-term safety profile.[5][9]
Initially, their research focused on aspirin analogues, but none proved superior.[4][9] The team then broadened their search, systematically screening hundreds of compounds.[4][8] Their investigation eventually led them to the phenylpropionic acid class in 1961.[10] One candidate, 2-(4-isobutylphenyl) propionic acid, showed particular promise in early tests.[7][10] Adams and Nicholson filed a patent for this compound, later named ibuprofen, in 1961.[8][11][12]
After several other candidates from their research failed in clinical trials, ibuprofen proved successful.[10] Famously, Dr. Adams was so confident in the compound's safety that he took the first human dose himself to treat a hangover before giving a speech.[10][13] Following successful clinical trials demonstrating its anti-inflammatory effects, ibuprofen was launched as a prescription-only medicine in the UK in 1969 under the brand name Brufen.[8][11][14] It received approval in the US in 1974.[11] Due to its favorable safety record, it became one of the first NSAIDs to switch to over-the-counter (OTC) status in the UK (1983) and the US (1984), solidifying its place as a global staple for pain relief.[10][11]
Part 2: The Rise of Naproxen and Other "Profens"
Following the success of ibuprofen, other pharmaceutical companies explored the phenylpropionic acid scaffold. In 1970, researchers at Syntex synthesized a new compound, which would become known as naproxen.[15][16] Marketed first as a prescription drug in 1976, naproxen offered a different pharmacokinetic profile, notably a longer half-life, allowing for less frequent dosing than ibuprofen.[17][18][19] Like ibuprofen, naproxen was eventually approved for OTC use in the US in 1994.[17][18] The collective success of these drugs, often referred to as "profens," established substituted phenylpropionic acids as a cornerstone of the NSAID market.
| Compound | Lead Discoverer(s) | Developing Company | Patent Year | First Marketed (Rx) | Key Characteristics |
| Ibuprofen | Stewart Adams, John Nicholson | Boots Pure Drug Co. | 1961[7] | 1969 (UK)[11] | Shorter half-life, broad OTC use for pain and fever. |
| Naproxen | Harrison et al. | Syntex | 1967[19] | 1976 (US)[17] | Longer half-life, allowing for twice-daily dosing. |
| Ketoprofen | Rhône-Poulenc | Rhône-Poulenc | 1967 | 1973 (France/UK) | Used for arthritis and acute pain, available in various formulations. |
| Flurbiprofen | Stewart Adams et al. | Boots Pure Drug Co. | 1966 | 1977 (UK) | Potent anti-inflammatory, also used topically (e.g., lozenges, eye drops). |
Part 3: Elucidating the Mechanism of Action - The COX Enzymes
For years, the precise mechanism by which NSAIDs exerted their effects was unknown.[3][6] A groundbreaking discovery in 1971 by John Vane and his colleagues revealed that these drugs work by inhibiting the synthesis of prostaglandins, key mediators of pain and inflammation.[3][20] This was a monumental step, but the full picture emerged two decades later.
In the early 1990s, research confirmed the existence of two distinct isoforms of the cyclooxygenase (COX) enzyme, the rate-limiting enzyme in prostaglandin synthesis.[1][2][21]
-
Cyclooxygenase-1 (COX-1): This isoform is considered a "housekeeping" enzyme, constitutively expressed in most tissues.[22][23] It synthesizes prostaglandins that are crucial for normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1][22]
-
Cyclooxygenase-2 (COX-2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2][23] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[1][22]
This discovery provided a crucial explanation for both the therapeutic effects and the common side effects of traditional NSAIDs like ibuprofen and naproxen. These drugs are non-selective, inhibiting both COX-1 and COX-2.[22] Their desirable anti-inflammatory and analgesic effects come from inhibiting COX-2, while their most common adverse effect—gastrointestinal distress and ulceration—is a direct result of inhibiting the protective COX-1 enzyme in the stomach lining.[2][24][25]
The elucidation of the COX isoforms created a new paradigm in drug development: the rational design of selective COX-2 inhibitors. The hypothesis was that a drug that could selectively block COX-2 without affecting COX-1 would provide the same anti-inflammatory benefits as traditional NSAIDs but with a significantly lower risk of gastrointestinal side effects.[3][24] This led to the development of the "coxib" class of drugs, such as celecoxib and rofecoxib, in the late 1990s.[3][21] While these drugs did show reduced GI toxicity, long-term use revealed an increased risk of cardiovascular events, leading to the withdrawal of some from the market and a re-evaluation of the long-term roles of both COX enzymes.[1][24]
Part 4: The Evolution of Chemical Synthesis
The commercial success of ibuprofen demanded highly efficient and cost-effective manufacturing processes. The evolution of its synthesis is a classic case study in the development of green chemistry.
The Original Boots Process
The initial route developed by the Boots Company was a six-step synthesis starting from isobutylbenzene.[11][26] While effective, it had a low atom economy, meaning a significant portion of the atoms from the starting materials ended up as waste rather than in the final product.
The Greener BHC Process
In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a streamlined, three-step synthesis.[26] This process also starts with isobutylbenzene but uses different reagents, most notably hydrogen fluoride as both a catalyst and solvent in the first step and catalytic palladium in the second. The BHC process has a much higher atom economy (around 77% compared to the Boots process's 40%) and generates significantly less waste, making it the preferred industrial method today.
Part 5: Experimental Protocols - Assessing COX Inhibition
The discovery and characterization of phenylpropionic acids and later, selective COX-2 inhibitors, relied heavily on robust in vitro assays to determine their potency and selectivity for the COX isoforms.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used. These are typically expressed in insect or mammalian cell systems and purified.
-
Reaction Buffer Preparation: A standard reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like glutathione is prepared.
-
Compound Preparation: The test compound (e.g., ibuprofen) is dissolved in a suitable solvent (like DMSO) to create a stock solution. A series of dilutions are then prepared to test a range of concentrations.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. b. Pre-incubate the mixture for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. d. Allow the reaction to proceed for a specific duration (e.g., 2 minutes). e. Stop the reaction by adding a strong acid (e.g., HCl).
-
Detection: The primary product of the COX reaction is Prostaglandin H2 (PGH2), which is unstable. It is typically reduced to the more stable Prostaglandin F2α (PGF2α) by adding stannous chloride. The amount of prostaglandin produced is then quantified using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: a. A control reaction with no inhibitor is run to determine 100% enzyme activity. b. The percentage of inhibition for each compound concentration is calculated. c. The data is plotted as percent inhibition versus log of inhibitor concentration. d. A dose-response curve is fitted to the data to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. e. The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher number indicates greater selectivity for COX-2.[27]
Conclusion
The discovery of substituted phenylpropionic acids represents a pivotal moment in modern pharmacology. Born from a need to improve upon existing therapies, the journey from ibuprofen's initial synthesis to the nuanced understanding of COX isoenzymes showcases the power of systematic research, rational drug design, and continuous process improvement. These molecules have provided pain and inflammation relief to billions of people and remain a critical area of study for developing safer and more effective anti-inflammatory agents.
References
- Development of COX-2 Selective Inhibitors - Therapeutic Perspectives. (2005). Current Medicinal Chemistry, 12(9), 1045-1063.
-
Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ibuprofen. (n.d.). In Wikipedia. Retrieved from [Link]
-
Halford, G. M., & Lordkipanidzé, M. (2011). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Journal of Thrombosis and Haemostasis, 9(11), 2209-2210. [Link]
-
Stewart Adams (chemist). (n.d.). In Wikipedia. Retrieved from [Link]
-
Remembering Stewart Adams: The Inventor of Ibuprofen. (2019). Phenomenex. [Link]
-
Brief History and Proper Utilization of NSAIDs. (n.d.). Galt Pharmaceuticals. [Link]
-
Ibuprofen: A discovery of global significance. (n.d.). Over The Global Counter. [Link]
-
Dr Stewart Adams, who invented ibuprofen, dies at the age of 95. (n.d.). Smarta Healthcare. [Link]
-
Kalgutkar, A. S., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 86s-110s. [Link]
-
Stewart Adams. (n.d.). National Inventors Hall of Fame. [Link]
-
Al-Warhi, T., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(45), 29555-29570. [Link]
-
Al-Warhi, T., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12, 29555-29570. [Link]
-
Development of COX-2 Selective Inhibitors - Therapeutic Perspectives. (2005). Ingenta Connect. [Link]
-
Robinson, J. (2016). The man who discovered ibuprofen. The Pharmaceutical Journal. [Link]
-
Halford, G. M., & Lordkipanidzé, M. (2011). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Journal of Thrombosis and Haemostasis, 9(11), 2209-2210. [Link]
-
A brief history of ibuprofen. (2017). The Pharmaceutical Journal. [Link]
-
The Composition of Naproxen: A Closer Look at Its Origins. (2025). Oreate AI Blog. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Miyachi, H., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry, 46(15), 3147-3161. [Link]
-
Synthesis of 2-phenylpropionic acid. (n.d.). PrepChem.com. [Link]
-
Imoto, H., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
-
Reddy, R. G., & Reddy, S. L. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 375-389. [Link]
-
Cox 1 vs Cox 2 Inhibitors (NSAIDs). (n.d.). Lecturio. [Link]
-
The Untold NSAID Story. (n.d.). Arthritis and Rheumatism Associates. [Link]
-
Sostres, C., & Lanas, A. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Expert Opinion on Drug Safety, 21(7), 895-907. [Link]
-
Ibuprofen: From Discovery to Clinical Impact. (n.d.). Prezi. [Link]
-
John Nicholson. (n.d.). National Inventors Hall of Fame. [Link]
-
Gençer, H. K., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 743-756. [Link]
-
Behnen, E. T. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2? Practical Pain Management. [Link]
-
Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. [Link]
-
COX-2 inhibitors. (2000). Australian Prescriber. [Link]
-
Naproxen: How This Trusted NSAID Fights Pain and Inflammation. (2025). Utah Trading LLC. [Link]
-
Naproxen. (2023). In Proteopedia. Retrieved from [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Semantic Scholar. [Link]
-
Naproxen. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of Ibuprofen. (n.d.). Chemistry Steps. [Link]
-
Scientific methodology applied. (1973). Salud Pública de México, 15(6), 883-887. [Link]
-
Synthesis of ibuprofen from benzene. (2018). The Science Snail. [Link]
-
Synthesis route of Boot's synthesis of ibuprofen. (n.d.). ResearchGate. [Link]
Sources
- 1. galtrx.com [galtrx.com]
- 2. dovepress.com [dovepress.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. overtheglobalcounter.com [overtheglobalcounter.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. arapc.com [arapc.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. invent.org [invent.org]
- 10. Stewart Adams (chemist) - Wikipedia [en.wikipedia.org]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. smartahealthcare.co.uk [smartahealthcare.co.uk]
- 15. The Composition of Naproxen: A Closer Look at Its Origins - Oreate AI Blog [oreateai.com]
- 16. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]
- 18. Naproxen - Proteopedia, life in 3D [proteopedia.org]
- 19. Naproxen - Wikipedia [en.wikipedia.org]
- 20. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 22. lecturio.com [lecturio.com]
- 23. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 24. benthamdirect.com [benthamdirect.com]
- 25. medcentral.com [medcentral.com]
- 26. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 27. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-(3-Fluoro-5-methylphenyl)propionic Acid in Palladium-Catalyzed Suzuki Coupling Reactions
Introduction: The Strategic Value of Biaryl Propionic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical development is particularly profound, facilitating the construction of complex molecular architectures. Aryl and biaryl propionic acid derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3] Molecules like 3-(3-Fluoro-5-methylphenyl)propionic acid are valuable building blocks, offering a unique substitution pattern that can be leveraged to fine-tune the steric and electronic properties of a final drug candidate, influencing its potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth analysis and a robust protocol for utilizing this compound in Suzuki coupling reactions. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for reagent selection, and strategies for troubleshooting, thereby equipping researchers with the knowledge to confidently and successfully apply this chemistry in their own discovery programs.
Mechanistic Foundations of the Suzuki-Miyaura Coupling
A comprehensive understanding of the catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][4][5]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a square-planar Pd(II) intermediate.[5] The rate of this step is influenced by the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the aryl halide.[6]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the organoboron species to the palladium center. The process requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7][8] The choice of base and solvent system is critical to ensure efficient transmetalation while minimizing side reactions.
-
Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Adapting the Suzuki Coupling for Carboxylic Acids: The Acylative Approach
Directly using a carboxylic acid like this compound as an electrophile in a standard Suzuki coupling is not feasible. The C-C bond of the phenyl ring is unactivated, and the carboxylic acid moiety itself can interfere with the catalyst or basic conditions.[9] The most robust and widely adopted strategy is to employ an acylative Suzuki coupling , where the carboxylic acid is first converted into a more reactive derivative, such as an ester, anhydride, or acyl chloride.[10] This modification transforms the carboxylic acid into a suitable electrophile by enabling the cleavage of the C(acyl)-O bond.[11][12]
Recent advances have focused on using aryl esters as stable, readily available, and highly versatile coupling partners.[1][11] This approach offers superior functional group compatibility compared to more reactive species like acyl chlorides. The key to success lies in selecting a catalyst system, often based on a palladium precursor with a bulky N-heterocyclic carbene (NHC) or phosphine ligand, that selectively promotes C(acyl)-O bond activation over other potential pathways.[11]
For this protocol, we will focus on converting the propionic acid to an activated ester, which will then serve as the electrophilic partner in the coupling reaction. This two-step sequence provides a reliable and reproducible method for synthesizing the desired ketone products.
Caption: Experimental workflow for the two-step acylative Suzuki coupling.
Experimental Protocol: Acylative Suzuki Coupling
This protocol is presented in two parts: (A) the activation of the carboxylic acid and (B) the palladium-catalyzed cross-coupling reaction.
Part A: Activation via p-Nitrophenyl Ester Formation
Rationale: p-Nitrophenyl esters are stable, crystalline solids that are sufficiently activated for the subsequent C(acyl)-O cleavage under palladium catalysis. Their formation is straightforward and high-yielding.
Materials:
-
This compound
-
p-Nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add p-nitrophenol (1.1 equiv) and a catalytic amount of DMAP (0.05 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude p-nitrophenyl ester can be purified by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Part B: Acylative Suzuki-Miyaura Coupling
Rationale: This protocol utilizes a robust Pd(OAc)₂/SPhos catalyst system known for its high activity in C-O bond activation. Potassium phosphate is an effective base for this transformation, and the dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents.
| Reagent | Role | Stoichiometry / Conc. | Key Considerations |
| Activated Propionate Ester | Electrophile | 1.0 equiv | Ensure high purity from Part A. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 equiv | Purity is critical; excess drives the reaction to completion. |
| Pd(OAc)₂ | Catalyst Precursor | 2-5 mol% | A common, air-stable source of palladium. |
| SPhos | Ligand | 4-10 mol% | A bulky phosphine ligand that promotes C(acyl)-O activation. |
| K₃PO₄ (Potassium Phosphate) | Base | 3.0 equiv | Anhydrous, finely powdered base is preferred for optimal results.[4] |
| 1,4-Dioxane / H₂O | Solvent | 5:1 ratio, ~0.1 M | Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
Procedure:
-
To a flame-dried Schlenk flask, add the activated p-nitrophenyl ester of this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl propiophenone.
Optimization and Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure proper degassing of solvents to prevent catalyst oxidation. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst like SPhos Pd G3. |
| 2. Insufficient Base Activity | Use finely powdered, anhydrous K₃PO₄. Consider stronger bases like Cs₂CO₃ if necessary. | |
| 3. Decomposed Boronic Acid | Boronic acids can degrade via protodeboronation. Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[5] | |
| Significant Side Products | 1. Homocoupling of Boronic Acid | Reduce reaction temperature. Ensure slow, controlled heating. Use a slightly lower loading of the boronic acid (e.g., 1.1-1.2 equiv). |
| 2. Protodeboronation | Minimize water content if possible or switch to anhydrous conditions with a base like K₃PO₄ or CsF.[7][13] | |
| 3. Hydrolysis of Activated Ester | Ensure all reagents and solvents for the coupling step are thoroughly dried and degassed. | |
| Inconsistent Results | 1. Reagent Quality | Source all reagents from reputable suppliers and check for purity. Boronic acid quality is a frequent cause of irreproducibility. |
| 2. Reaction Setup | Ensure a truly inert atmosphere is maintained throughout the reaction setup and duration. |
Applications in Drug Development
The synthesis of biaryl propiophenones from this compound opens avenues to novel chemical entities with significant therapeutic potential. The resulting scaffold is a direct precursor to chiral biaryl propionic acids, a class that includes potent anti-inflammatory agents.[3] The strategic placement of the fluoro and methyl groups on one phenyl ring allows for systematic Structure-Activity Relationship (SAR) studies. These modifications can influence the molecule's binding affinity to target enzymes (like COX-1/COX-2), alter its metabolic stability, and improve its overall drug-like properties, making this a valuable strategy for lead optimization in drug discovery pipelines.[14][15]
References
-
Si, S., Wang, C., Zhang, N., & Zou, G. (2023). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Ben Halima, T., Zhang, W., Yalaoui, I., Hong, X., Yang, Y.-F., Houk, K. N., & Newman, S. G. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(4), 1311–1318. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. Request PDF. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed C-N Cross-Coupling Reactions. NIH Public Access. [Link]
-
Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6699–6739. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(38), 15093–15103. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Molecules, 29(4), 868. [Link]
-
Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
PubMed. (1976). Propionic-acid derivatives. The Lancet, 2(7982), 409. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(3-Methylphenyl)propionic Acid in Drug Discovery: A Manufacturer's Perspective. Retrieved from [Link]
-
Inno-Pharmchem. (n.d.). Understanding the Applications of 3-(3-Methylphenyl)propionic Acid in Modern Chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for 3-(3-Fluoro-5-methylphenyl)propionic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Fluorinated Phenylpropionic Acids
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within the broad and versatile class of arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of fluorine offers a promising avenue for the development of novel therapeutics with diverse applications.[1]
This guide focuses on 3-(3-Fluoro-5-methylphenyl)propionic acid , a structurally distinct fluorinated arylpropionic acid. While specific research on this compound is emerging, its structural motifs suggest significant potential as a key building block or active pharmaceutical ingredient (API) in various therapeutic areas. Drawing upon data from structurally related compounds and general principles of medicinal chemistry, these notes will provide a comprehensive overview of its potential applications, protocols for its synthesis, and methodologies for evaluating its biological activity.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of this compound is fundamental to its application in drug design. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the propionic acid side chain, dictates its solubility, lipophilicity, and potential for intermolecular interactions.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₀H₁₁FO₂ | Calculation |
| Molecular Weight | 182.19 g/mol | Calculation |
| XLogP3 | 2.5 | Prediction |
| Hydrogen Bond Donor Count | 1 | Prediction |
| Hydrogen Bond Acceptor Count | 2 | Prediction |
| Rotatable Bond Count | 2 | Prediction |
Note: These values are predicted and should be experimentally verified.
The fluorine atom at the meta-position can influence the acidity of the carboxylic acid group and create unique electronic environments that may be exploited for specific receptor interactions. The methyl group provides a lipophilic region that can contribute to binding affinity and cellular permeability.
Proposed Synthesis of this compound
Protocol: Synthesis via Hydrogenation of 3-(3-Fluoro-5-methylphenyl)acrylic acid
This two-step protocol involves the Knoevenagel condensation to form the acrylic acid intermediate, followed by catalytic hydrogenation.
Part 1: Synthesis of 3-(3-Fluoro-5-methylphenyl)acrylic acid (Intermediate)
Materials:
-
3-Fluoro-5-methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-fluoro-5-methylphenyl)acrylic acid.
Part 2: Synthesis of this compound
Materials:
-
3-(3-Fluoro-5-methylphenyl)acrylic acid
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 3-(3-fluoro-5-methylphenyl)acrylic acid (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm, or as per available equipment).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally similar phenylpropionic acid derivatives, this compound holds potential in several therapeutic areas.
GPR120 Agonism for Metabolic Diseases
Scientific Rationale: G protein-coupled receptor 120 (GPR120) is a free fatty acid receptor that plays a crucial role in regulating glucose and lipid metabolism. Agonists of GPR120 have emerged as promising therapeutic targets for the treatment of type 2 diabetes and obesity. A patent (CN106431898A) has disclosed a series of phenylpropionic acid derivatives as potent GPR120 agonists.[2] Notably, the patent highlights that the introduction of a difluoro substituent on the phenyl ring significantly enhances the agonist activity. This provides a strong rationale for investigating this compound and its derivatives as potential GPR120 agonists.
Experimental Workflow for GPR120 Agonist Screening:
Caption: Workflow for evaluating GPR120 agonist activity.
Protocol: In Vitro Calcium Mobilization Assay for GPR120 Activation
Objective: To determine the agonist activity of this compound on the GPR120 receptor by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human GPR120.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound (test compound).
-
Known GPR120 agonist (positive control, e.g., GW9508).
-
DMSO (vehicle control).
-
384-well black, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Culture: Culture the GPR120-expressing HEK293 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plates and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Calcium Flux Measurement: Place the cell plate in the FLIPR instrument. Record the baseline fluorescence for 10-20 seconds. Add the compound solutions to the wells and continue to record the fluorescence signal for at least 2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each well. Plot the dose-response curve for the test compound and determine the EC₅₀ value.
Anti-inflammatory and Analgesic Applications
Scientific Rationale: The arylpropionic acid scaffold is the foundation for many widely used NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] It is plausible that this compound may exhibit similar anti-inflammatory and analgesic properties. The fluorine substitution could modulate its potency and selectivity for COX-1 versus COX-2, potentially leading to an improved therapeutic profile with reduced gastrointestinal side effects.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Heme (cofactor).
-
Test compound, positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2), and vehicle control (DMSO).
-
Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit.
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound, control, or vehicle to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Antimicrobial and Anticancer Potential
Scientific Rationale: Some arylpropionic acid derivatives have been reported to possess antibacterial and anticancer activities.[1] The lipophilic nature of the fluorinated phenyl ring in this compound may facilitate its penetration through bacterial cell membranes or cancer cell membranes, leading to cytotoxic effects. These potential applications warrant preliminary screening.
Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound, positive control antibiotic (e.g., ciprofloxacin), and vehicle control (DMSO).
-
96-well microtiter plates.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The logical application of this compound, based on the activities of structurally related molecules, points towards its potential as a GPR120 agonist for metabolic disorders. Furthermore, its core arylpropionic acid structure suggests that it may also possess anti-inflammatory, analgesic, antimicrobial, or anticancer properties.
The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of this compound. Further research, including extensive structure-activity relationship (SAR) studies, in vivo efficacy and safety profiling, and investigation of its mechanism of action, will be crucial to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- CN106431898A - Phenylpropionic acid derivatives, preparation method therefor and use thereof in pharmacy.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
Sources
Application Notes & Protocols: 3-(3-Fluoro-5-methylphenyl)propionic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction:
3-(3-Fluoro-5-methylphenyl)propionic acid is a valuable fluorinated building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of the fluorine atom and the methyl group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. These features make it an attractive starting material for the synthesis of complex molecular architectures with tailored biological activities. The propionic acid side chain offers a reactive handle for a variety of chemical transformations, most notably amide bond formation and cyclization reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of high-value compounds, with a particular focus on its application in the development of Selective Androgen Receptor Modulators (SARMs).
Synthesis of this compound
A common and efficient method for the synthesis of 3-arylpropionic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. This approach is highly adaptable for the preparation of this compound.
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of similar substituted cinnamic acids. [1] Reaction Scheme:
Step-by-Step Procedure:
-
Knoevenagel Condensation:
-
To a solution of 3-fluoro-5-methylbenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-(3-fluoro-5-methylphenyl)acrylic acid.
-
-
Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve the 3-(3-fluoro-5-methylphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (10-20 volumes).
-
Add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary.
-
Causality Behind Experimental Choices:
-
Knoevenagel Condensation: The use of pyridine as a solvent and piperidine as a basic catalyst is a classic and effective method for the condensation of aromatic aldehydes with active methylene compounds like malonic acid.
-
Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid functionality. The reaction is typically clean and high-yielding.
Application in the Synthesis of SARM Intermediates
A primary application of this compound is in the synthesis of precursors for Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The arylpropionamide scaffold is a common core structure in many SARM candidates. [2][3][4] The key transformation in this context is the formation of an amide bond between this compound and a suitable chiral amine-containing fragment.
Protocol 2: Amide Coupling for SARM Precursor Synthesis
This protocol outlines a general procedure for the amide coupling reaction, which is a cornerstone of medicinal chemistry. [5][6][7][8] Reaction Scheme:
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HATU, HBTU, EDC·HCl; 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add the chiral amine (1.0-1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral amide.
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Agent | By-products | Advantages | Disadvantages |
| HATU | O-Acyl(tetramethyl)isouronium | Tetramethylurea | High reactivity, low racemization | Higher cost |
| EDC·HCl | Carbodiimide | Water-soluble urea | Easy removal of by-products | Can lead to racemization |
| T3P® | Propanephosphonic acid anhydride | Water-soluble phosphates | High yields, clean reactions | Can be moisture sensitive |
| SOCl₂ | Thionyl chloride | SO₂, HCl | Inexpensive, forms highly reactive acyl chloride | Harsh conditions, not suitable for sensitive substrates |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Amide coupling reagents are often sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.
-
Base: A non-nucleophilic base is used to deprotonate the carboxylic acid and neutralize the acidic by-products formed during the reaction, driving the equilibrium towards product formation.
-
Coupling Reagent: The choice of coupling reagent depends on the substrate's sensitivity, the desired reaction rate, and cost considerations. For valuable and complex chiral amines, reagents like HATU are preferred to minimize racemization.
Mandatory Visualization: SARM Precursor Synthesis Workflow
Caption: Workflow for the synthesis of a SARM precursor.
Potential Application in Heterocyclic Synthesis
Arylpropionic acids can also serve as precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, under strongly acidic conditions, 3-arylpropionic acids can undergo intramolecular Friedel-Crafts acylation to form indanones.
Protocol 3: Intramolecular Friedel-Crafts Acylation
This protocol describes a potential cyclization of this compound to form a substituted indanone, a valuable scaffold in medicinal chemistry.
Reaction Scheme:
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. One moment, please... [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
experimental setup for synthesizing 3-(3-Fluoro-5-methylphenyl)propionic acid analogs
Application Note & Protocol
Topic: A Practical Guide to the Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic Acid Analogs via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Arylpropionic Acids
The 3-arylpropionic acid scaffold is a privileged motif in medicinal chemistry, most notably forming the core of the "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[1][2] The introduction of fluorine atoms into pharmacologically active molecules can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a detailed, field-proven experimental framework for the synthesis of this compound, a representative analog that can be adapted for a wide range of substituted derivatives. We will focus on a robust and highly versatile two-step synthetic sequence involving a palladium-catalyzed Heck-Mizoroki coupling followed by catalytic hydrogenation.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 3-arylpropionic acids can be approached through various methods, including Friedel-Crafts reactions and multi-component syntheses.[5][6] However, for versatility and substrate scope, palladium-catalyzed cross-coupling reactions offer a superior strategy.[7][8][9] The two most prominent methods are the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
-
Suzuki-Miyaura Coupling: Involves the reaction of an arylboronic acid with a saturated three-carbon chain already containing a leaving group. While effective, the required 3-halopropionic acid derivatives can sometimes be less stable or accessible than acrylic acid derivatives.[10][11][12]
-
Heck-Mizoroki Reaction: This approach couples a stable aryl halide with an acrylate ester. The resulting α,β-unsaturated ester is then easily reduced to the desired saturated propionic acid derivative. This route is often preferred due to the commercial availability of a vast array of aryl halides and acrylate esters, allowing for extensive analog synthesis.[1][13][14]
Based on its reliability and flexibility, we have selected the Heck-Mizoroki reaction as the core of our synthetic protocol. The overall workflow is depicted below.
Caption: High-level workflow for the target molecule synthesis.
Section 2: The Heck-Mizoroki Coupling: Mechanism and Critical Parameters
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[15] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor like palladium(II) acetate.
The catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.
-
Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by syn-addition of the aryl group across the double bond (carbopalladation).
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the alkene (now substituted) and a palladium-hydride species. This step dictates the regioselectivity and typically favors the formation of the trans isomer.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.
Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.
Critical Parameters for Success:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting oxidative addition. For electron-neutral or electron-poor aryl bromides, triphenylphosphine (PPh₃) is often sufficient. For more challenging couplings, bulkier, electron-rich phosphine ligands may be required.[1]
-
Base: An organic or inorganic base (e.g., triethylamine, potassium carbonate) is required to neutralize the hydrogen halide (HX) produced during the reaction.[16]
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically used to ensure solubility of the reagents.
Section 3: Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 1: Synthesis of Ethyl (E)-3-(3-fluoro-5-methylphenyl)acrylate
This protocol details the Heck coupling between 1-bromo-3-fluoro-5-methylbenzene and ethyl acrylate.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-3-fluoro-5-methylbenzene | C₇H₆BrF | 189.03 | 1.89 g | 10.0 | 1.0 |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 1.30 g (1.44 mL) | 13.0 | 1.3 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.10 | 0.01 |
| Triphenylphosphine | PPh₃ | 262.29 | 105.0 mg | 0.40 | 0.04 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.02 g (2.8 mL) | 20.0 | 2.0 |
| Acetonitrile (ACN) | CH₃CN | 41.05 | 40 mL | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluoro-5-methylbenzene (1.89 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol), and triphenylphosphine (105.0 mg, 0.40 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon gas for 10 minutes.
-
Using syringes, add dry acetonitrile (40 mL), ethyl acrylate (1.44 mL, 13.0 mmol), and triethylamine (2.8 mL, 20.0 mmol).
-
Heat the reaction mixture to reflux (approx. 82°C) under the inert atmosphere and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A precipitate of triethylammonium bromide will be visible.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure title compound.
Protocol 2: Synthesis of this compound
This protocol involves the hydrogenation of the acrylate double bond and saponification of the ester in a two-step sequence.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl (E)-3-(3-fluoro-5-methylphenyl)acrylate | C₁₂H₁₃FO₂ | 208.23 | 1.67 g (8.0 mmol) | 8.0 |
| Palladium on Carbon (10 wt. %) | Pd/C | - | ~85 mg | 0.08 (mol Pd) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.64 g | 16.0 |
| Water (H₂O) | H₂O | 18.02 | 10 mL | - |
| Hydrochloric Acid (2 M HCl) | HCl | 36.46 | As needed | - |
Step-by-Step Procedure:
Part A: Catalytic Hydrogenation
-
Dissolve the purified acrylate from Protocol 1 (1.67 g, 8.0 mmol) in ethanol (50 mL) in a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask).
-
Carefully add 10% palladium on carbon (~85 mg, ~5 mol% Pd) to the solution.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Pressurize the vessel with H₂ (typically 30-50 psi or use a balloon of H₂) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas in the fume hood. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad thoroughly with ethanol.
Part B: Saponification
-
Transfer the ethanolic filtrate to a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (0.64 g, 16.0 mmol) in water (10 mL) and add it to the flask.
-
Heat the mixture to 50-60°C and stir for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid.[17] Further purification can be achieved by recrystallization if necessary.
Section 4: Product Characterization
Validation of the final product structure and purity is essential. The following data are expected for this compound.[18][19][20][21]
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~11-12 (br s, 1H, -COOH), 6.7-6.9 (m, 3H, Ar-H), 2.95 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂-COOH), 2.32 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~179 (C=O), 163 (d, ¹JCF), 142 (d), 139 (d), 123 (d), 114 (d), 111 (d), 35 (-CH₂-Ar), 30 (-CH₂-COOH), 21 (-CH₃). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single peak around -110 to -115 ppm is expected. |
| Mass Spectrometry (ESI-) | Calculated for C₁₀H₁₀FO₂⁻ [M-H]⁻: 181.0665. Found: 181.0667. |
| Appearance | White to off-white solid. |
Section 5: Summary and Outlook
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described Heck-Mizoroki coupling followed by hydrogenation and saponification is a robust sequence that offers high yields and purity. The true power of this methodology lies in its adaptability. By simply substituting the starting 1-bromo-3-fluoro-5-methylbenzene with other functionalized aryl or heteroaryl halides, a diverse library of propionic acid analogs can be efficiently synthesized for further investigation in drug discovery and materials science.
References
-
Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65. [Link]
-
PrepChem (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. [Link]
-
Adamo, M. F., & Duffy, E. F. (2006). Multicomponent synthesis of 3-heteroarylpropionic acids. Organic Letters, 8(22), 5157-5159. [Link]
-
Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
- Google Patents (2017).
-
Svetlik, J., Hanus, V., & Bella, J. (1993). Expedient Synthesis of 3-Arylpropionic Acid Derivatives. ChemInform, 24(26). [Link]
-
Adamo, M. F. A., & Duffy, E. F. (2007). Multicomponent Synthesis of 3-Heteroarylpropionic Acids. ChemInform, 38(9). [Link]
-
Itoh, T. (2002). Synthesis and Optical Resolution of 2-Aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-steroidal Anti-inflammatory Drugs (NSAIDs). CHIMIA, 56(4), 138-142. [Link]
- Google Patents (2013). WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Wu, G., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 963590. [Link]
-
Wikipedia (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
- Google Patents (2022).
-
Tundo, P., Selva, M., & Bomben, A. (1998). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 76, 169. [Link]
-
Fleck, C., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3422. [Link]
-
NRO-Chemistry (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Masters, A. R., et al. (2020). Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans. Drug Metabolism and Disposition, 48(12), 1228-1236. [Link]
-
ChemOrgChem (2023, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6892-6936. [Link]
-
Ye, H., et al. (2014). Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-15. [Link]
-
Farré, M., et al. (2010). Enantiomeric fraction determination of 2-arylpropionic acids in a package plant membrane bioreactor. Chirality, 22(1), 111-119. [Link]
Sources
- 1. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric fraction determination of 2-arylpropionic acids in a package plant membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Optical Resolution of 2-Aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Scilit [scilit.com]
- 4. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 5. Multicomponent synthesis of 3-heteroarylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Sci-Hub. ChemInform Abstract: Expedient Synthesis of 3‐Arylpropionic Acid Derivatives. / ChemInform, 1993 [sci-hub.box]
- 9. sci-hub.ru [sci-hub.ru]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-BENZOYLPROPIONIC ACID(2051-95-8) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Quantification of 3-(3-Fluoro-5-methylphenyl)propionic acid
Introduction
3-(3-Fluoro-5-methylphenyl)propionic acid is an emerging molecule of interest in pharmaceutical and metabolic research. Its structural features, including a fluorinated aromatic ring and a carboxylic acid moiety, necessitate robust and sensitive analytical methods for accurate quantification in various matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for determining the concentration of this compound. The protocols herein are developed based on established principles for the analysis of small acidic molecules and fluorinated compounds, ensuring scientific integrity and transferability.
The choice of analytical technique is paramount and is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. This guide will detail three primary analytical approaches:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for quantification at higher concentrations, such as in bulk drug substance or formulation analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification in complex biological matrices like plasma, urine, and tissue homogenates.
-
Gas Chromatography with Mass Spectrometry (GC-MS): An alternative approach, particularly useful for volatile derivatives of the analyte, offering high chromatographic resolution.
Each section will provide a detailed protocol, the scientific rationale behind the methodological choices, and guidance on data interpretation.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement. The presence of a chromophore in the phenyl ring allows for direct UV detection.
Scientific Rationale
The reverse-phase HPLC method separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, will be well retained on a C18 stationary phase. An acidified mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 220 nm |
5. Sample Preparation
-
Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Scientific Rationale
This method utilizes the high separation efficiency of UPLC/HPLC coupled with the specificity of tandem mass spectrometry. Electrospray ionization (ESI) in negative mode is chosen as the carboxylic acid group is readily deprotonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of selectivity, minimizing interference from matrix components.[1] Sample preparation is crucial to remove proteins and phospholipids that can cause ion suppression.[1][2] Protein precipitation is a simple and effective method for this purpose.[2]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis from a biological matrix.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials
-
All reagents from the HPLC-UV section.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a compound like 3-phenylpropionic acid can be used.
2. Instrumentation
-
UPLC or HPLC system.
-
Tandem mass spectrometer with an ESI source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
3. Preparation of Solutions
-
Mobile Phases and Diluent: As per HPLC-UV section.
-
Standard Stock Solution (1 mg/mL): As per HPLC-UV section.
-
Working Calibration Standards (0.1 ng/mL to 1000 ng/mL): Prepare by serially diluting the stock solution in a surrogate matrix (e.g., drug-free plasma).
-
Internal Standard Working Solution (100 ng/mL): Prepare in acetonitrile.
4. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3.0 min: 10-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-10% B3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined by infusion of the standard. Expected [M-H]⁻ for this compound (C10H11FO2) is m/z 181.1. A likely product ion would result from the loss of CO2 (m/z 137.1). |
5. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Use a weighted (1/x²) linear regression.
-
Quantify the analyte in samples by interpolating the peak area ratio from the calibration curve.
Part 3: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be an effective method for the analysis of this compound, typically after derivatization to increase its volatility and thermal stability.
Scientific Rationale
Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) is a common strategy.[3] Propionic anhydride can also be used as a derivatizing reagent.[4] Electron Impact (EI) ionization is used, which provides characteristic fragmentation patterns for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity by monitoring specific ions.[3][4]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
All reagents from previous sections.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Propionic Anhydride.[4]
-
Ethyl acetate (GC grade).
-
Internal Standard (IS): A suitable non-endogenous compound such as deuterated propionic acid.[3]
2. Instrumentation
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer with EI source.
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.
-
Working Calibration Standards: Prepare by serial dilution in ethyl acetate.
4. GC-MS Conditions
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Ions to be determined from the mass spectrum of the derivatized standard. |
5. Sample Preparation and Derivatization
-
Use a suitable extraction method (e.g., LLE or SPE) to isolate the analyte from the matrix and obtain a dry residue.[5][6]
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Use linear regression for quantification.
Method Validation and Quality Control
For all methods, it is imperative to perform a thorough validation according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from matrix components.
-
Linearity and Range: Typically, 8-10 non-zero standards.
-
Accuracy and Precision: Intra- and inter-day analysis of quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: Efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement in LC-MS/MS.
-
Stability: Analyte stability in the matrix and in processed samples under various storage conditions.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific research question, the sample matrix, and the available instrumentation. The HPLC-UV method is suitable for high-concentration samples, while LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical applications. GC-MS offers an alternative, robust method, particularly with appropriate derivatization. Each protocol provided in this guide is a starting point and should be optimized and validated for the specific application.
References
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Molecules. (2021). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis.
- Agilent Technologies.
- Biotage.
- Agilent Technologies.
-
Molecules. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
in vitro assay development using 3-(3-Fluoro-5-methylphenyl)propionic acid
In Vitro Assay Development for the Characterization of 3-(3-Fluoro-5-methylphenyl)propionic Acid as a Novel GPCR Modulator
Abstract
This document provides a comprehensive guide for the in vitro characterization of novel chemical entities, using this compound as a representative example. Phenylpropionic acid derivatives represent a versatile scaffold with the potential to interact with a wide range of biological targets. Given the prevalence of G-protein coupled receptors (GPCRs) as drug targets, we present a tiered assay cascade designed to identify and characterize the activity of this compound at a hypothetical Gαq-coupled GPCR. The protocols herein are designed to be robust and self-validating, guiding the user from initial hit identification in a primary screen to detailed potency determination and selectivity profiling.
Introduction: The Rationale for a Tiered Assay Cascade
The journey of a novel compound from synthesis to a potential drug candidate is underpinned by rigorous in vitro pharmacological evaluation. The core principle is to build a comprehensive biological profile of the molecule through a series of sequential assays, often referred to as an "assay cascade." This approach is both resource-efficient and scientifically sound. It allows for the rapid screening of many compounds in a cost-effective primary assay, with subsequent, more complex and information-rich assays reserved for only the most promising "hits."
For our model compound, this compound, we hypothesize a potential interaction with a Gαq-coupled GPCR. Activation of Gαq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a transient and measurable event that forms the basis of our primary functional assay.
Our proposed cascade will therefore consist of:
-
Primary Functional Screen: A high-throughput, cell-based calcium mobilization assay to identify if the compound has agonist or antagonist activity at the target receptor.
-
Secondary Potency & MoA Assays:
-
Dose-Response Analysis: To quantify the potency (EC50 for an agonist or IC50 for an antagonist) of the compound.
-
Mechanism of Action (MoA): A competitive binding assay to determine if the compound interacts directly with the receptor's ligand-binding site.
-
-
Counter-Assays & Selectivity Profiling:
-
Cytotoxicity Assay: To ensure that the observed activity is not an artifact of cellular toxicity.
-
Selectivity Panel: To assess the compound's activity against related GPCRs, establishing a selectivity profile.
-
This structured approach ensures that by the end of the cascade, we have a clear understanding of the compound's potency, efficacy, mechanism, and specificity, all of which are critical for making informed decisions in a drug discovery program.
Experimental Workflow Diagram
Caption: A tiered workflow for characterizing a novel GPCR modulator.
Primary Assay: High-Throughput Calcium Mobilization Screen
Principle: This assay leverages a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into cells expressing the target Gαq-coupled receptor. The dye is largely non-fluorescent in the low-calcium environment of the cytosol. Upon receptor activation by an agonist, the Gαq pathway is initiated, leading to a rapid and transient increase in intracellular calcium. This influx of calcium binds to the dye, causing a dramatic increase in its fluorescence intensity, which can be measured in real-time using a plate reader equipped with fluorescence detection capabilities (e.g., a FLIPR® or FlexStation®).
Signaling Pathway Diagram
Caption: The Gαq signaling cascade leading to calcium mobilization.
Protocol: Agonist Screening
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with Pluronic F-127 and probenecid).
-
384-well, black-walled, clear-bottom assay plates.
-
This compound (Test Compound).
-
Known agonist for the target receptor (Positive Control).
-
DMSO (Vehicle Control).
-
Fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in growth media at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM final assay concentration) is often used.
-
In a separate 384-well plate (the "compound plate"), add the diluted compounds, positive control, and DMSO vehicle control. The volume should be small (e.g., 50 nL) to minimize the final DMSO concentration in the assay.
-
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's instructions.
-
Aspirate the growth media from the cell plate.
-
Add 20 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Execution (FLIPR/FlexStation):
-
Place both the cell plate and the compound plate into the instrument.
-
Set the instrument parameters:
-
Excitation wavelength: ~494 nm
-
Emission wavelength: ~516 nm
-
Read interval: Read fluorescence for 10-20 seconds to establish a baseline, then add compound and continue reading every 1-2 seconds for 90-120 seconds.
-
-
Initiate the run. The instrument will transfer compounds from the compound plate to the cell plate while simultaneously recording fluorescence.
-
-
Data Analysis:
-
The primary response is the maximum fluorescence intensity change (Fmax - Fmin) or the area under the curve (AUC).
-
Normalize the data to the controls:
-
% Activation = 100 * (Test Compound Response - Vehicle Response) / (Positive Control Response - Vehicle Response)
-
-
A common "hit" criterion is a % Activation value greater than 3 standard deviations above the mean of the vehicle control wells.
-
Secondary Assay: Dose-Response and Potency Determination
Principle: Once a compound is identified as a "hit," its potency must be quantified. This is achieved by performing the primary assay with a range of compound concentrations. The resulting data is plotted on a semi-log scale (response vs. log[concentration]) to generate a dose-response curve. This curve is then fitted to a pharmacological model, such as the four-parameter logistic equation, to derive the EC50 (half-maximal effective concentration) for an agonist or IC50 (half-maximal inhibitory concentration) for an antagonist.
Protocol: EC50 Determination
-
Compound Plate Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the Test Compound in DMSO, starting from a high concentration (e.g., 100 µM final assay concentration).
-
Include wells with the positive control (at its EC80) and vehicle control (DMSO).
-
Transfer the dilutions to a compound plate.
-
-
Assay Execution: Follow the same procedure as the primary screen (cell plating, dye loading, and instrument reading).
-
Data Analysis:
-
For each concentration, calculate the % Activation as described previously.
-
Plot % Activation vs. the logarithm of the compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the following equation:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
-
The software will calculate the LogEC50, from which the EC50 value can be derived.
-
Data Presentation: Potency Summary
| Compound | Target | Assay Type | Potency (EC50) | n (replicates) |
| This compound | Hypothetical GPCR-X | Calcium Mobilization | 150 nM | 3 |
| Reference Agonist | Hypothetical GPCR-X | Calcium Mobilization | 15 nM | 3 |
Counter-Assay: Assessing Cytotoxicity
Principle: It is crucial to confirm that the observed activity in the primary assay is due to specific interaction with the target and not a result of compound-induced cell death or stress. A variety of cytotoxicity assays are available. A common choice is a luminescent ATP-based assay (e.g., CellTiter-Glo®), which measures the amount of ATP present, an indicator of metabolically active, viable cells. A decrease in luminescence in the presence of the compound suggests cytotoxicity.
Protocol: Cell Viability Assay
-
Cell Plating: Plate the same cells used in the primary assay at the same density in a 384-well, white-walled plate suitable for luminescence. Incubate overnight.
-
Compound Addition: Add the Test Compound at the same concentrations used for the dose-response curve. Incubate for a period that reflects the duration of the primary assay (e.g., 1-2 hours).
-
Reagent Addition: Add the luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. This typically involves a single addition followed by a brief incubation to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot % Viability vs. log[concentration].
-
A compound is typically flagged as cytotoxic if it reduces cell viability by more than 20-30% at the concentrations where it shows activity in the functional assay.
-
Trustworthiness and Self-Validation
Every protocol described incorporates essential controls to ensure the trustworthiness of the results:
-
Positive Control (Known Agonist): Confirms that the assay system (cells, reagents, instrument) is working correctly.
-
Negative/Vehicle Control (DMSO): Defines the baseline response of the assay and is used for data normalization.
-
Z'-factor: This statistical parameter is calculated from the positive and negative controls to assess the quality and robustness of a high-throughput screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
By consistently monitoring these parameters, researchers can have high confidence in the data generated from the assay cascade.
References
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for G-protein coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.9. [Link]
-
NCATS Assay Guidance Manual. (2023). National Center for Advancing Translational Sciences. [Link]
-
Gee, K. R., Brown, K. A., Chen, W. N., Bishop-Stewart, J., Gray, D., & Johnson, I. (2000). Chemical and physiological characterization of fluo-4, a new high-affinity fluorescent calcium indicator. Cell calcium, 27(2), 97-106. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
Application Notes & Protocols for the Safe Handling of Fluorinated Organic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, leading to compounds with unique and often desirable properties for pharmaceuticals, agrochemicals, and materials science.[1] However, the very characteristics that make these compounds valuable can also introduce significant and sometimes unique safety challenges.[1] Many fluorinating agents are highly reactive and toxic, and certain organofluorine compounds can exhibit metabolic toxicity or environmental persistence.[1][2] A deep understanding of the potential hazards and the rigorous application of safety protocols are therefore paramount for any personnel working with these substances.
This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with fluorinated organic compounds. It is designed to instill a culture of safety by not just listing procedures, but by explaining the rationale behind them, thereby empowering researchers to make informed decisions and foster a self-validating system of laboratory safety.
The Unique Hazard Landscape of Organofluorine Chemistry
The unique properties of the fluorine atom and the carbon-fluorine bond dictate the specific hazards associated with this area of chemistry. A thorough risk assessment must begin with an understanding of these fundamental principles.
-
Reactivity of Fluorinating Agents : The synthesis of fluorinated organic compounds often employs highly reactive and hazardous reagents. Elemental fluorine (F₂) is one of the most powerful oxidizing agents known and can react explosively with organic materials.[3][4][5] Hydrogen fluoride (HF) is also a common reagent and is extremely corrosive, capable of causing severe burns that penetrate deep into tissues.[3][4]
-
The Strength of the Carbon-Fluorine Bond : The C-F bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to many perfluorinated compounds.[4] This stability, however, contributes to their environmental persistence.[2][6]
-
Metabolic Toxicity : While the C-F bond is strong, metabolic processes can sometimes cleave it, leading to the release of fluoride ions or other toxic, small fluorinated molecules.[7][8][9] For instance, the metabolism of some fluorinated compounds can produce fluoroacetic acid, a potent toxin that disrupts the Krebs cycle.[7][8]
-
Formation of Hazardous Byproducts : Fluorination reactions can generate dangerous byproducts. For example, the use of reagents like diethylaminosulfur trifluoride (DAST) can be explosive upon heating and reacts violently with water.[1] The interaction of HF with silica-containing materials (like glass) can produce silicon tetrafluoride, a toxic and corrosive gas.[4]
Foundational Pillars of Safety: A Multi-Layered Approach
A robust safety program for handling fluorinated compounds relies on a hierarchy of controls, starting with the most effective measures.
Before any new procedure involving a fluorinated compound is undertaken, a thorough risk assessment is mandatory.[1] This process involves:
-
Hazard Identification : Identifying the specific fluorinated compounds, reagents, and potential byproducts involved in the experiment.
-
Exposure Evaluation : Assessing the potential routes of exposure (inhalation, skin contact, ingestion) and the likelihood of an uncontrolled release.
-
Implementation of Control Measures : Selecting and implementing the appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate the identified risks.
Engineering controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hoods : All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][10]
-
Glove Boxes : For particularly hazardous, air-sensitive, or moisture-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is highly recommended.[1]
Administrative controls are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs) : Detailed SOPs for the safe handling, storage, and disposal of each fluorinated compound and fluorinating agent must be developed and readily accessible to all laboratory personnel.[1]
-
Training : All personnel must receive comprehensive training on the specific hazards of the fluorinated compounds they will be working with, as well as the established SOPs and emergency procedures.[1]
-
Working Alone Policy : Avoid working with highly hazardous fluorinated compounds when alone in the laboratory.[1]
Caption: Hierarchy of safety controls in organofluorine chemistry.
Personal Protective Equipment (PPE): A Critical Barrier
The correct selection and consistent use of PPE are essential when working with fluorinated organic compounds.[1][10] The level of PPE required will depend on the specific hazards identified in the risk assessment.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] | Full-face shield worn in addition to chemical splash goggles.[1][11] | Protects against splashes of corrosive or toxic materials. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (consult manufacturer's compatibility chart).[1][10] | Double-gloving with compatible materials (e.g., nitrile inner, butyl or Viton outer).[1][11] | Prevents skin contact. The specific glove material must be resistant to the chemicals being used. Double-gloving provides an extra layer of protection against leaks or rapid permeation. |
| Body Protection | Flame-resistant lab coat.[1] | Chemical-resistant apron or suit.[1] | Protects against spills and splashes. More extensive body protection is necessary for larger-scale work or with highly corrosive substances. |
| Respiratory Protection | Not typically required if work is performed in a certified fume hood. | Air-purifying respirator with appropriate cartridges or a supplied-air respirator.[1][10][12] | Required when engineering controls are insufficient to maintain exposure below permissible limits. The type of respirator must be selected based on the specific airborne contaminant and its concentration. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial to prevent accidents and exposure.
-
Always wear the appropriate PPE as determined by your risk assessment.[1]
-
Handle fluorinating agents with extreme care, avoiding all contact with skin and eyes.[1]
-
Ensure all glassware and equipment are scrupulously dry before use, as many fluorinating agents react violently with water.[1][3]
-
Use compatible materials for reaction vessels and storage containers. Some fluorinated compounds, especially those that can generate HF, are corrosive to glass.[1][11]
-
Store fluorinated compounds in a cool, dry, and well-ventilated area.[1][10]
-
Keep them segregated from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]
-
Photosensitive compounds should be stored in amber or opaque containers to protect them from light.[1][13]
-
Ensure all containers are clearly labeled with the chemical name and all associated hazard warnings.[1][10]
Emergency Procedures: Be Prepared
Rapid and correct response to an emergency can significantly mitigate the consequences of an accident.
For Small Spills:
-
Alert personnel in the immediate area and restrict access.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Contain the spill using a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for spills of strong oxidizers.[14]
-
If safe to do so, neutralize the spill. For acidic spills (like HF), use a neutralizer such as soda ash or sodium bicarbonate. For basic spills, use a weak acid like citric acid.[14]
-
Carefully collect the absorbed material into a sealed, labeled container for proper hazardous waste disposal.[1][14]
-
Decontaminate the area with a suitable cleaning agent.[14]
For Large Spills:
-
Evacuate the area immediately.[1]
-
Activate the nearest fire alarm to alert all building occupants.
-
Contact your institution's emergency response team and provide them with the specific details of the spill.[1]
Caption: Workflow for responding to chemical spills.
Immediate and appropriate first aid is critical in the event of personnel exposure.
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
Waste Disposal
Proper disposal of fluorinated organic compounds and associated waste is essential to protect human health and the environment.[1]
-
All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1]
-
Do not mix incompatible waste streams.[1]
-
For small residual amounts of highly reactive fluorinating agents, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[1]
-
Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, sealed waste container.[1]
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.[1][10]
Conclusion
Working with fluorinated organic compounds offers exciting opportunities for scientific advancement, but it demands a commensurate level of respect for the potential hazards involved. By integrating the principles of risk assessment, engineering and administrative controls, and the proper use of personal protective equipment into every aspect of the workflow, researchers can create a robust safety culture. This proactive approach not only protects the individual researcher but also ensures the integrity and safety of the entire laboratory environment.
References
- Safety and handling of fluorin
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi.
- Toxicology of Some Fluoro-Organic Compounds - DTIC.
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
- Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorin
- Organofluorine chemistry - Wikipedia.
- PFAS Safety: PPE and Mitig
- Some considerations in the handling of fluorine and the chlorine fluorides.
- How to store fluorinated pharmaceutical intermedi
- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH.
- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov.
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.
- Metabolism and Toxicity of Fluorine Compounds - ResearchG
- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 13. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 14. qmul.ac.uk [qmul.ac.uk]
3-(3-Fluoro-5-methylphenyl)propionic acid suppliers and purchasing
An In-Depth Guide to the Procurement and Application of 3-(3-Fluoro-5-methylphenyl)propionic Acid for Advanced Research
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the sourcing, procurement, and application of this compound (CAS No. 915410-91-6). As a key building block in the synthesis of novel therapeutic agents, the integrity of this starting material is paramount. This guide outlines a systematic approach to supplier qualification, details robust purchasing and handling protocols, and provides insights into its application in drug discovery, ensuring both safety and experimental reproducibility.
Introduction: The Strategic Importance of Fluorinated Intermediates
This compound is a specialized chemical intermediate whose value lies in the strategic placement of its fluoro and methyl groups on the phenyl ring. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This particular compound serves as a critical precursor in the synthesis of more complex molecules, including antagonists for chemokine and vasoactive intestinal peptide receptors, which are targets for treating inflammatory diseases, respiratory disorders, and certain cancers.[3] Given its role in the early stages of the drug discovery pipeline, securing a high-purity, well-characterized supply of this reagent is a foundational step for the success of a research program.
Section 1: Supplier Qualification and Selection
The selection of a supplier extends beyond a simple price comparison. For critical reagents used in multi-step syntheses and biological assays, the supplier's commitment to quality, consistency, and transparency is essential. A failure in the quality of a starting material can lead to significant delays, compromised data, and the loss of valuable resources.
Causality of Supplier Evaluation Criteria
-
Purity and Analytical Transparency: The specified purity (e.g., 97%) should be verified by comprehensive analytical data.[4][5] A supplier must provide a batch-specific Certificate of Analysis (CoA) that details the methods used for characterization (e.g., NMR, HPLC, GC-MS) and the results. This transparency is crucial because even minor impurities can lead to unforeseen side reactions or off-target biological effects.
-
Batch-to-Batch Consistency: For long-term research projects or later-stage development, consistency between batches is critical. A reliable supplier should have robust quality control systems (e.g., ISO 9001 certification) to ensure that the impurity profile and physical properties of the compound remain consistent over time.[6]
-
Documentation and Regulatory Support: The supplier must provide a comprehensive Safety Data Sheet (SDS) that conforms to current GHS/CLP regulations.[7][8][9] This document is not merely a formality; it contains critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.
-
Scalability and Lead Time: For projects that may progress from research to development, the supplier's ability to provide larger quantities (bulk) is a key consideration.[6] Inquiring about manufacturing capacity and typical lead times can prevent future supply chain bottlenecks.
Supplier Comparison
The following table summarizes publicly available information for potential suppliers of this compound and related fluorinated compounds. Researchers should always contact suppliers directly for the most current information and batch-specific data.
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific | 97% | Gram scale (e.g., 1g) | A well-established supplier for research-grade chemicals, often with readily available stock.[4] |
| Labchem | 97% | Not specified | Another source for research quantities.[5] |
| SynQuest Laboratories, Inc. | >95% (for related compounds) | Not specified | Specializes in fluorinated organic compounds and provides detailed SDS.[7] |
| CymitQuimica | 95% (for a related isomer) | mg to gram scale | Offers a range of fluorinated compounds for laboratory use.[10] |
Supplier Qualification Workflow
The following diagram illustrates a logical workflow for qualifying and selecting a supplier for a critical chemical intermediate.
Caption: Workflow for qualifying a chemical supplier.
Section 2: Purchasing Protocol
A systematic purchasing process ensures that all necessary information is gathered and documented, minimizing the risk of receiving an incorrect or unsuitable product.
Step-by-Step Purchasing Workflow
-
Formal Inquiry: Contact the selected supplier(s) with the precise chemical name, CAS number (915410-91-6), required quantity, and desired purity.
-
Request Quotation and Documentation: Ask for a formal quotation that includes the price, estimated lead time, and shipping costs. Crucially, request the batch-specific Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) for the exact lot you would be purchasing.
-
Technical Review: Carefully review the CoA to confirm that the purity meets your experimental requirements and that no unexpected impurities are present. Cross-reference the handling and storage requirements in the SDS with your laboratory's capabilities.
-
Issue Purchase Order (PO): Generate a formal PO that explicitly lists the chemical name, CAS number, catalog number, quantity, agreed price, and references the quotation number.
-
Confirmation and Tracking: Await order confirmation from the supplier and obtain a tracking number once the product has been dispatched.
-
Receiving and Verification: Upon delivery, immediately inspect the package for damage. Check that the product label information (name, CAS, lot number) matches the PO and the CoA. Quarantine the material until it has been formally entered into your chemical inventory.
Purchasing Decision Tree
This diagram outlines the decision-making process when procuring a critical reagent.
Caption: Decision tree for chemical procurement.
Section 3: Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The protocols described here are based on general safety guidelines for related chemical classes.[7][8][9]
Protocol 1: Receiving and Handling
-
Personnel Protective Equipment (PPE): Before handling the container, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]
-
Designated Handling Area: Unpack and handle the solid compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][8]
-
Initial Inspection: Visually inspect the container for any signs of damage or leakage. Verify the label information against your purchase order.
-
Weighing and Aliquoting: Use a dedicated spatula and weighing vessel. Minimize the generation of dust.[7] Tightly reseal the container immediately after use.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[9]
Protocol 2: Storage and Stability
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[8][9]
-
Container Integrity: Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]
-
Inventory Management: Log the compound into your chemical inventory system, noting the date received, lot number, and storage location. Use a "First-In, First-Out" (FIFO) system to ensure older stock is used first.
Emergency Procedures
-
Skin Contact: Causes skin irritation.[7] Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Causes serious eye irritation.[7] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: May cause respiratory irritation.[7] Move the person to fresh air and keep them comfortable for breathing.[8]
-
Spills: For small spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[7] Ventilate the area.
Section 4: Application Notes and Experimental Protocols
The primary application of this compound in a research setting is as a synthetic intermediate. Its propionic acid moiety can be readily activated or converted into other functional groups, while the substituted phenyl ring serves as a core scaffold.
Application Note: Use in Synthesis of Bioactive Molecules
This compound is a versatile building block. The carboxylic acid can be converted to an amide, ester, or ketone, or reduced to an alcohol. These transformations allow for its conjugation to other molecules of interest. For example, in the synthesis of receptor antagonists, the propionic acid could be coupled with an amine-containing fragment via standard peptide coupling reagents (e.g., HATU, EDC/HOBt). The fluorine atom can increase the compound's lipophilicity and block metabolic oxidation at the C3 position of the ring, a common strategy in drug design.[1][2] Studies on related propanoic acid derivatives have shown their potential in developing new antimicrobial agents.[11][12][13][14]
Protocol 3: Preparation of a 100 mM Stock Solution in DMSO
The causality for using a high-concentration stock solution is to minimize the volume of solvent added to an assay, which can have confounding effects on biological systems. DMSO is a common choice due to its broad solubilizing power.
Materials:
-
This compound (MW: 184.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
A-grade volumetric flask (e.g., 10 mL)
-
Glass vials for aliquots
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass: Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.1 mol/L × 0.010 L × 184.19 g/mol = 0.18419 g = 18.42 mg
-
Weighing: Accurately weigh approximately 18.42 mg of the compound into a clean, dry weighing boat or directly into the 10 mL volumetric flask. Record the exact mass.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask containing the compound.
-
Solubilization: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly in a water bath to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add DMSO up to the 10 mL calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled vials. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
References
-
GlobalChemMall. (n.d.). 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid. Retrieved from [Link]
-
BASF. (2023). Safety Data Sheet: Luprosil®. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 3-Fluoro-5-methylphenylboronic acid. Retrieved from [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]
-
Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. Retrieved from [Link]
-
Wright, A. M., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 377(6614), 1545-1552. Retrieved from [Link]
-
Jmal, Y. R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for fluorination. Retrieved from [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]
-
Artsy, A. A., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(21), 7248. Retrieved from [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial properties of new 5-substituted derivatives of rhodanine-3-propanoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-(3-Methylphenyl)propionic Acid in Drug Discovery: A Manufacturer's Perspective. Retrieved from [Link]
Sources
- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. This compound, 97% [labchem.co.za]
- 6. 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid [synhet.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
- 10. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid
Welcome to the comprehensive technical support guide for the synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges that affect yield and purity. This guide will focus on two common and effective synthetic pathways, providing detailed insights into each step. We will explore the causality behind experimental choices and offer solutions to common problems encountered in the laboratory.
Two primary synthetic routes will be discussed:
-
Route 1: Friedel-Crafts Acylation of 1-Fluoro-3-methylbenzene followed by Ketone Reduction. This classic approach involves the acylation of a substituted benzene ring, followed by the reduction of the resulting ketone.
-
Route 2: Malonic Ester Synthesis. This route utilizes the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
Below, we present a detailed breakdown of each route, complete with troubleshooting guides, FAQs, and experimental protocols.
Route 1: Friedel-Crafts Acylation and Reduction
This two-step synthesis is a robust method for preparing this compound.
Technical Support Center: Purification of Crude 3-(3-Fluoro-5-methylphenyl)propionic acid
Welcome to the technical support center for the purification of crude 3-(3-fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to achieve high-purity material efficiently and consistently.
I. Understanding the Source of Impurities: The Synthetic Context
The purification strategy for any compound is fundamentally dictated by the impurities present in the crude material. For this compound, two common synthetic routes are typically employed, each with a characteristic impurity profile. Understanding the synthesis pathway of your crude material is the first and most critical step in effective troubleshooting.
-
Route A: Malonic Ester Synthesis: This pathway involves the alkylation of a malonic ester (e.g., diethyl malonate) with 3-fluoro-5-methylbenzyl halide, followed by hydrolysis and decarboxylation.[1][2][3][4]
-
Route B: Cinnamic Acid Derivative Hydrogenation: This route starts with the synthesis of 3-(3-fluoro-5-methylphenyl)cinnamic acid, which is then catalytically hydrogenated to the desired propionic acid.[5][6][7][8]
Table 1: Comparison of Synthetic Routes and Common Impurity Profiles
| Feature | Route A: Malonic Ester Synthesis | Route B: Hydrogenation of Cinnamic Acid Derivative |
| Key Starting Materials | 3-Fluoro-5-methylbenzyl halide, Diethyl malonate | 3-(3-Fluoro-5-methylphenyl)cinnamic acid, H₂ gas |
| Common Impurities | - Unreacted 3-fluoro-5-methylbenzyl halide- Unreacted diethyl malonate- Dialkylated malonic ester byproduct- Partially hydrolyzed ester-acid intermediate- Residual base (e.g., sodium ethoxide) | - Unreacted 3-(3-fluoro-5-methylphenyl)cinnamic acid- Over-reduction byproducts (e.g., cyclohexyl derivative)- Residual catalyst (e.g., Pd/C)- Aldehyde precursor (3-fluoro-5-methylbenzaldehyde) |
| Typical Crude Purity | 80-90% | 90-98% |
| Primary Purification Challenge | Removal of structurally similar, non-acidic impurities and byproducts. | Removal of the structurally similar unsaturated precursor and residual catalyst. |
II. Purification Workflow and Decision-Making
The following diagram illustrates a general workflow for the purification of crude this compound. The optimal path depends on the initial purity and the specific impurities present.
Caption: General purification workflow for this compound.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
A. Initial Workup: Acid-Base Extraction
Q1: My crude product is an oil and contains many non-acidic impurities. How can I perform an initial cleanup?
A1: An acid-base extraction is the most effective initial purification step for isolating your carboxylic acid from neutral or basic impurities. The principle is to exploit the acidic nature of your target compound.
-
Expertise & Experience: Carboxylic acids are deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities, such as unreacted benzyl halide or dialkylated byproducts from the malonic ester synthesis, will remain in the organic phase.
-
Trustworthiness (Self-Validating Protocol):
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Causality: NaHCO₃ is a milder base and is often preferred to avoid potential side reactions with other functional groups. However, if your crude product is highly acidic, NaOH may be necessary for complete extraction.
-
-
Combine the aqueous layers. You can perform a back-extraction with the same organic solvent to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the pH is ~2. Your product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Q2: After acidification of the aqueous layer, my product oiled out instead of precipitating as a solid. What should I do?
A2: "Oiling out" typically occurs if the melting point of the product is low or if there are significant impurities that depress the melting point.
-
Troubleshooting Steps:
-
Extract the oily product from the acidified aqueous solution using an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude acid as an oil or waxy solid. This material is now ready for further purification by crystallization or chromatography.
-
B. Crystallization
Crystallization is a powerful technique for significantly increasing the purity of your compound, especially for removing small amounts of structurally similar impurities.
Q1: What is a good solvent system for the crystallization of this compound?
A1: Based on literature for structurally related compounds, a non-polar solvent or a mixture of a moderately polar and a non-polar solvent is a good starting point. [6]
-
Expertise & Experience: The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Recommended Solvents to Screen:
-
Single Solvents: Heptane, hexane, cyclohexane, toluene.
-
Solvent Mixtures: Toluene/heptane, acetone/hexane, ethyl acetate/heptane.
-
-
Trustworthiness (Self-Validating Protocol for Solvent Screening):
-
Place a small amount of your crude product (e.g., 50 mg) in a test tube.
-
Add a small volume of the chosen solvent (e.g., 0.5 mL) and observe the solubility at room temperature.
-
If insoluble, gently heat the mixture until the solid dissolves. If it doesn't dissolve, add more solvent dropwise with heating until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
-
Table 2: Crystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent).- The product is too soluble in the chosen solvent.- High level of impurities inhibiting crystallization. | - Boil off some of the solvent to concentrate the solution.- Try a less polar solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal if available.- Consider purification by chromatography first. |
| Product precipitates as an oil | - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the product.- High impurity load. | - Allow the solution to cool more slowly.- Use a lower-boiling point solvent.- Redissolve the oil in a minimum amount of hot solvent and try again.- Purify by another method before attempting crystallization. |
| Poor recovery of the product | - The product has significant solubility in the solvent at low temperatures.- The volume of solvent used was too large. | - Cool the crystallization mixture for a longer period or to a lower temperature.- Use a less polar solvent or a solvent mixture.- Concentrate the mother liquor and attempt a second crystallization. |
C. Chromatography
Column chromatography is a versatile technique for separating complex mixtures or purifying non-crystalline products.
Q1: I need to use column chromatography. What stationary and mobile phases should I use?
A1: For a carboxylic acid like this compound, normal-phase silica gel chromatography is standard.
-
Expertise & Experience: The polarity of the mobile phase is adjusted to achieve good separation. Carboxylic acids can sometimes "streak" or "tail" on silica gel. Adding a small amount of a polar modifier, like acetic acid, to the mobile phase can improve peak shape by keeping the analyte protonated.
-
Recommended Conditions:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. For example, start with 5% ethyl acetate in heptane and gradually increase the proportion of ethyl acetate.
-
To Prevent Tailing: Add ~0.5-1% acetic acid to the mobile phase.
-
-
Trustworthiness (Self-Validating Protocol):
-
TLC Analysis First: Before running a column, always determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and develop it in various solvent mixtures. The ideal eluent will give your product an Rf value of ~0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and load it onto the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Logical workflow for purification by column chromatography.
D. Purity Analysis
Q1: How do I confirm the purity of my final product?
A1: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity.
-
HPLC: Provides a quantitative measure of purity by separating the main component from any residual impurities. A reverse-phase C18 column is typically used.
-
NMR (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals. For this specific molecule, ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and can be very sensitive to fluorine-containing impurities.
IV. References
-
CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]
-
EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]
-
The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. [Link]
-
Malonic ester synthesis - Wikipedia. [Link]
-
US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
-
Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. - ResearchGate. [Link]
-
Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid - PrepChem.com. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Portal. [Link]
-
CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents.
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
-
CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents.
-
Atomically Dispersed Rhodium on TiO 2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid - MDPI. [Link]
-
Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid - PrepChem.com. [Link]
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. [Link]
-
3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450 - PubChem. [Link]
-
Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. nacatsoc.org [nacatsoc.org]
- 6. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related 3-arylpropionic acids. We will explore the common synthetic pathways, delve into the mechanistic basis of frequent side reactions, and provide actionable troubleshooting protocols to enhance yield, purity, and reproducibility.
Two of the most prevalent and versatile methods for constructing this class of molecules are the Malonic Ester Synthesis and the Heck Reaction. This guide is structured around troubleshooting these specific pathways.
Section 1: Troubleshooting the Malonic Ester Synthesis Pathway
The malonic ester synthesis is a robust and classic method for forming carboxylic acids. It involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the final product. For the target molecule, the key intermediate is 3-fluoro-5-methylbenzyl halide.
Caption: Ideal workflow for the Malonic Ester Synthesis pathway.
FAQ 1.1: Why is my initial alkylation step resulting in a low yield and a complex mixture of products? I suspect over-alkylation.
This is the most common failure point in the malonic ester synthesis. The primary cause is often the formation of a dialkylated side product, which can be difficult to separate and significantly lowers the yield of the desired mono-alkylated intermediate.[1]
Mechanistic Insight: The mono-alkylated malonic ester product still possesses one acidic α-hydrogen (pKa ≈ 13-15). If excess base is present or if the initial deprotonation is not quantitative, this proton can be removed to form a new enolate. This enolate can then react with another molecule of the alkyl halide, leading to the dialkylated byproduct.[1][2]
Caption: Competing pathways of mono- and di-alkylation.
Troubleshooting Guide: Alkylation Step
| Possible Cause | Recommended Solution & Explanation |
| Excess Base | Use a precise stoichiometry of base (1.0 to 1.05 equivalents). An excess of base will deprotonate the mono-alkylated product, promoting dialkylation.[3] |
| Slow Halide Addition | Add the alkyl halide dropwise to the cooled enolate solution. This maintains a low concentration of the halide, favoring reaction with the more abundant initial malonate enolate over the enolate of the product. |
| Incomplete Initial Deprotonation | Ensure the base is fresh and anhydrous. Use a base strong enough to fully deprotonate the malonic ester, such as sodium ethoxide (NaOEt) in ethanol.[2][4] The choice of base and solvent should match the ester to prevent transesterification.[1][4] |
| High Reaction Temperature | Run the alkylation at a controlled temperature, often starting at 0 °C and allowing it to slowly warm to room temperature. Higher temperatures can increase the rate of side reactions. |
| Steric Hindrance | This protocol works best with primary alkyl halides. Secondary halides are more prone to E2 elimination side reactions, while tertiary halides are unsuitable.[5] 3-Fluoro-5-methylbenzyl halide is a primary halide and is an excellent substrate. |
FAQ 1.2: After the final step, my NMR spectrum shows impurities. I see unreacted starting material or a species that looks like a half-ester. What happened?
This issue points to incomplete hydrolysis or incomplete decarboxylation. Both steps are critical and require sufficient thermal energy and appropriate conditions to proceed to completion.
Mechanistic Insight:
-
Incomplete Hydrolysis: Saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis converts the two ester groups into a geminal dicarboxylic acid. If the reaction time is too short or the conditions are too mild, you may isolate a mono-ester, mono-acid intermediate.[5]
-
Incomplete Decarboxylation: The geminal (or β-keto) dicarboxylic acid intermediate is thermally unstable. Upon heating, it readily loses CO₂ through a cyclic transition state to form the final product. Insufficient heat will result in the isolation of the dicarboxylic acid, which can complicate purification.[2]
Validated Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis:
-
To the crude alkylated malonic ester, add a 10-15% aqueous solution of NaOH or KOH (3-4 equivalents).
-
Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ester.
-
-
Acidification & Decarboxylation:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add concentrated HCl or H₂SO₄ until the pH is ~1-2. This protonates the carboxylate to form the dicarboxylic acid. Caution: Significant CO₂ evolution will occur during and after this step.
-
Gently heat the acidic mixture to 80-100 °C and hold for 1-2 hours, or until gas evolution ceases completely. This drives the decarboxylation to completion.
-
-
Workup:
-
Cool the mixture to room temperature. The product may precipitate out.
-
Extract the aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Section 2: Troubleshooting the Heck Reaction Pathway
The Heck reaction provides an alternative route by coupling an aryl halide (1-bromo- or 1-iodo-3-fluoro-5-methylbenzene) with an acrylate ester. The resulting cinnamate ester is then hydrogenated to the saturated propionic acid derivative.
Caption: Overview of the Heck Reaction route to the target acid.
FAQ 2.1: My Heck coupling is inefficient. I'm getting low yields of the cinnamate ester and see byproducts like 1-fluoro-3-methylbenzene.
This points to issues within the palladium catalytic cycle. Low yields can be caused by catalyst deactivation or competing side reactions, such as the reductive Heck reaction, which leads to the hydrodehalogenation of the aryl halide.[6]
Mechanistic Insight: The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] A key step is the β-hydride elimination from the alkyl-palladium intermediate to form the desired alkene product.[8] However, under certain conditions (e.g., presence of a hydride source, specific bases/solvents), the intermediate can undergo reductive elimination instead, regenerating the arene starting material and consuming the catalyst in unproductive cycles.[6] Furthermore, high temperatures can lead to catalyst decomposition into inactive palladium black.[9]
Troubleshooting Guide: Heck Coupling Step
| Possible Cause | Recommended Solution & Explanation |
| Catalyst Deactivation | Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst. Use high-purity, degassed solvents. The choice of ligand (e.g., phosphines like PPh₃) is critical to stabilize the catalyst.[10] |
| Incorrect Base | The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[7] Organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are common. The choice can influence the reaction rate and side products; optimization may be required. |
| Reductive Heck Side Reaction | The choice of solvent, base, and temperature can influence the extent of this side reaction.[6] Sometimes, additives like silver salts can suppress unwanted pathways by acting as halide scavengers.[10] |
| Reaction Temperature Too High | While the Heck reaction often requires heat, excessive temperatures (>120-140 °C) can cause catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability.[9] |
Section 3: General Purification and Characterization
FAQ 3.1: How can I effectively purify the final carboxylic acid from neutral organic impurities and starting materials?
A robust and straightforward method for purifying carboxylic acids is acid-base liquid-liquid extraction. This technique leverages the change in solubility of the carboxylic acid upon deprotonation.
Purification Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) (2-3 times). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Combine the aqueous layers.
-
Cool the aqueous layer in an ice bath and re-acidify to pH 1-2 with cold 2-6 M HCl. The pure carboxylic acid will precipitate out.
-
The solid product can be collected by vacuum filtration and washed with cold water. Alternatively, if it is an oil, it can be extracted back into an organic solvent, which is then dried and evaporated.
-
For final purification, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene) or silica gel column chromatography can be employed.
Caption: Standard acid-base extraction workflow for purification.
References
- BenchChem. (2025). Identifying and minimizing side products in malonic ester synthesis.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Malonic ester synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- University of Calgary. (n.d.). The Malonic Ester Synthesis.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Google Patents. (n.d.). Method for recovering and purifying propionic acid.
- Wikipedia. (n.d.). Heck reaction.
- Thieme. (2018). Synthesis of 3-(Arylthio)
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. askthenerd.com [askthenerd.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Fluorination of Phenylpropionic Acid
Introduction
Welcome to the technical support center for the fluorination of phenylpropionic acid and its derivatives. The introduction of fluorine into bioactive molecules is a critical strategy in modern drug development, capable of enhancing metabolic stability, binding affinity, and lipophilicity. Phenylpropionic acid scaffolds are prevalent in pharmaceuticals, making their selective fluorination a common yet challenging task.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during these reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future experimental design.
Part 1: Frequently Asked Questions (FAQs) & Initial Strategy Selection
This section addresses high-level decisions you'll face before starting your experiment, setting the foundation for a successful reaction.
Q1: I need to fluorinate phenylpropionic acid. Where do I even start? What are my main strategic options?
The fluorination of a molecule like phenylpropionic acid presents two primary sites for reaction: the aliphatic chain and the aromatic ring. Your target dictates the strategy.
-
Aliphatic Fluorination (at the α- or β-position): This typically involves converting a hydroxyl group (from a corresponding hydroxy acid) to a fluoride or, more directly, a decarboxylative fluorination.[1][2]
-
Aromatic Fluorination (on the phenyl ring): This is an electrophilic aromatic substitution (EAS) reaction where an "F+" source is attacked by the electron-rich aromatic ring.
The choice between nucleophilic and electrophilic fluorinating agents is the next critical decision.[3] Nucleophilic fluorination uses a fluoride anion (F⁻) to attack an electron-deficient carbon, while electrophilic fluorination uses a reagent with a polarized bond that delivers an electrophilic fluorine ("F⁺") to an electron-rich center like an aromatic ring or an enolate.[3][4]
The following decision tree can guide your initial choice:
Caption: Initial decision tree for fluorination strategy.
Q2: What are the major safety concerns with common fluorinating agents?
Safety is non-negotiable. Fluorinating agents are highly reactive and require strict handling protocols.
-
DAST (Diethylaminosulfur Trifluoride) & Deoxo-Fluor: These are among the most common deoxyfluorination reagents but have significant hazards.[5]
-
Thermal Instability: DAST can decompose violently at temperatures above 60-80°C.[6][7] Always use it at or below room temperature unless a procedure explicitly calls for heating, and even then, exercise extreme caution.
-
Hydrolysis: Both reagents react violently with water to release highly toxic and corrosive hydrogen fluoride (HF).[5][6] All glassware must be rigorously dried, and reactions must be run under an inert atmosphere (Nitrogen or Argon).
-
PPE: Always handle in a chemical fume hood. Use acid-resistant gloves (nitrile is often insufficient; butyl or neoprene are better), a lab coat, and full splash goggles with a face shield.
-
-
Selectfluor® (F-TEDA-BF4): While a bench-stable, crystalline solid, it is a powerful oxidant.[8][9]
-
Reactivity with Solvents: It can react exothermically and sometimes violently with certain solvents like DMF.[10] Always check compatibility. Acetonitrile (MeCN) is a common and safer choice.[10]
-
Oxidizing Potential: It can act as a strong oxidant, which can lead to unexpected side reactions with sensitive functional groups.[8]
-
Always consult the Safety Data Sheet (SDS) for any reagent before use. [6][7][10][11]
Table 1: Comparison of Common Fluorinating Agents
| Reagent | Type | Common Use | Key Advantages | Key Disadvantages & Hazards |
| DAST | Nucleophilic (Deoxy-) | Alcohols → Fluorides | Effective, widely used | Thermally unstable, reacts violently with H₂O, can cause rearrangements.[6][12][13] |
| Deoxo-Fluor | Nucleophilic (Deoxy-) | Alcohols → Fluorides | More thermally stable than DAST.[5] | Reacts violently with H₂O, corrosive.[5][11] |
| Selectfluor® | Electrophilic ("F+") | Aromatic rings, enolates | Bench-stable solid, highly selective.[8][14] | Strong oxidant, can react violently with some solvents (e.g., DMF).[8][10] |
| Et₃N·3HF | Nucleophilic (F⁻ source) | Decarboxylative fluorination | Inexpensive, bench-stable liquid | Highly corrosive (contains HF), requires specific reaction conditions (e.g., Ag catalyst).[1] |
Part 2: Troubleshooting Guide for Common Issues
This section dives into specific problems you might encounter during your experiment and provides a systematic approach to solving them.
Issue 1: Low or No Product Yield
Q: My reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A low yield is a common but solvable problem. A systematic check of your reagents, conditions, and setup is the most effective approach.[15]
Caption: Workflow for troubleshooting low reaction yield.
Expert Insight: The most common culprit is reagent deactivation, especially for moisture-sensitive reagents like DAST.[10] Before altering complex parameters, the simplest check is to use a freshly opened bottle of the fluorinating agent. For electrophilic fluorinations with Selectfluor, ensure your substrate is sufficiently electron-rich to react; if you are attempting an aromatic substitution on a ring with strongly deactivating groups, the reaction may not proceed under standard conditions.[14]
Issue 2: Poor Regioselectivity in Aromatic Fluorination
Q: I'm trying to fluorinate the phenyl ring, but I'm getting a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already on the ring. The propionic acid chain is a deactivating, meta-directing group. However, its influence can be weak.
Causality: The carboxyl group withdraws electron density from the ring, deactivating it, particularly at the ortho and para positions. This makes the meta position the most electron-rich (or least electron-poor) and thus the most likely site of attack for an electrophile like "F+".[16]
Troubleshooting Steps:
-
Confirm the Directing Group Effect: The propionic acid side chain is the primary directing group. If you have other substituents on the ring, their combined electronic effects will determine the outcome. Computational tools can help predict the most nucleophilic sites on complex aromatic systems.[17]
-
Steric Hindrance: Bulky fluorinating agents may be sterically hindered from approaching the ortho position, favoring the para position even if it is electronically less favored than meta.
-
Directed Cycloaddition Strategies: For complex substrates where direct fluorination fails, advanced strategies involving directed cycloaddition reactions can build the fluorinated aromatic ring with complete regiocontrol, though this requires significant synthetic redesign.[18][19]
-
Blocking Groups: In some cases, a more reactive site can be temporarily blocked with a removable group (e.g., a sulfonic acid group), forcing fluorination at the desired position, after which the blocking group is removed.
Issue 3: Formation of Elimination or Rearrangement Byproducts
Q: When using DAST to convert a β-hydroxy phenylpropionic acid, I'm getting significant amounts of cinnamic acid (elimination) and other rearranged products. How can I suppress these side reactions?
This is a classic problem with deoxyfluorination reagents that proceed through carbocation-like intermediates.[13]
Causality: The reaction of an alcohol with DAST forms an intermediate. If this intermediate dissociates via an Sₙ1-like pathway, it generates a carbocation. This carbocation can then be attacked by fluoride (desired reaction), lose a proton from an adjacent carbon to form an alkene (elimination), or undergo skeletal rearrangements (e.g., Wagner-Meerwein) to form a more stable carbocation before reacting.[12][13]
Solutions to Minimize Byproducts:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C) disfavors the formation of the carbocation and encourages a more concerted Sₙ2-like mechanism, which minimizes both elimination and rearrangement.[20]
-
Use a Non-Polar Solvent: Solvents like hexane or toluene are less able to stabilize a carbocation intermediate compared to more polar solvents like dichloromethane (DCM), which can help suppress the Sₙ1 pathway.
-
Use a More Stable Reagent: Deoxo-Fluor is often cited as being more thermally stable and can sometimes provide cleaner reactions with less elimination compared to DAST.[5]
-
Add a Non-nucleophilic Base: In some cases, trace amounts of HF generated during the reaction can catalyze elimination. Adding a hindered, non-nucleophilic base can scavenge this acid.
Part 3: Experimental Protocols & Data
Protocol 1: Electrophilic Aromatic Fluorination with Selectfluor
This protocol describes a general procedure for the fluorination of an activated phenylpropionic acid derivative.
Objective: To introduce a fluorine atom onto the aromatic ring.
Materials:
-
Phenylpropionic acid derivative (1.0 eq)
-
Selectfluor® (1.2 eq)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware (round-bottom flask, condenser, stir bar), all oven-dried.
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add the phenylpropionic acid derivative (e.g., 1 mmol, 150 mg).
-
Add anhydrous acetonitrile (10 mL) and stir until the substrate is fully dissolved.
-
In a single portion, add Selectfluor® (1.2 mmol, 425 mg) to the stirred solution.[21]
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate to remove the TEDA salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated product.
Protocol 2: Deoxyfluorination of a Hydroxy-Phenylpropionic Acid Ester with DAST
This protocol provides a general method for converting a secondary alcohol on the aliphatic chain to a fluoride.
Objective: To replace a hydroxyl group with a fluorine atom.
Materials:
-
Methyl 3-hydroxy-3-phenylpropionate (1.0 eq)
-
DAST (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware, all flame-dried.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add the hydroxy ester (e.g., 1 mmol, 180 mg) and dissolve it in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly, add DAST (1.5 mmol, 0.20 mL) dropwise via syringe over 10 minutes.[20] The internal temperature should not rise above -70 °C.
-
Stir the reaction at -78 °C for 4 hours.[20] Monitor the reaction by TLC. If incomplete, allow the reaction to slowly warm to 0 °C over 1 hour.
-
CAUTION: SLOW, CAREFUL QUENCH. Slowly and carefully quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analytical Monitoring
Effective reaction optimization requires reliable monitoring.
-
TLC (Thin Layer Chromatography): The simplest method for tracking the consumption of starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides confirmation of product mass and can help identify byproducts. It is a powerful tool for detecting fluorinated residuals.[22]
-
NMR (Nuclear Magnetic Resonance):
-
¹H NMR: Can be used to monitor the reaction, but signals can be complex.
-
¹⁹F NMR: The gold standard. The appearance of a new signal in the ¹⁹F NMR spectrum is definitive proof of C-F bond formation. Its integration relative to an internal standard can be used for quantitative analysis (qNMR).[23]
-
References
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters. (n.d.).
- Selectfluor. (n.d.). Wikipedia.
- Enantioselective Electrophilic Fluorination. (2002). University of Illinois Urbana-Champaign.
- DAST. (n.d.). Enamine.
- Vincent, S. P., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
- Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. (2024). American Chemical Society.
- Decarboxylative Nucleophilic Fluorination of Aliph
- Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis. (2025).
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.).
- Fluorination with aminosulfuranes. (n.d.). Wikipedia.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
- Fluorination of 3-oxo-3-phenylpropionate 5 using HF as a source of fluorine... (n.d.).
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activ
- Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024).
- Late-stage [18F]Fluorination: New Solutions to Old Problems. (2014).
- Safety of Deoxo Fluorination Reagents. (n.d.).
- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Science of Synthesis.
- Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). Beilstein Journal of Organic Chemistry.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Chemical Science.
- SAFETY DATA SHEET - DAST. (2014). Thermo Fisher Scientific.
- ANALYTICAL METHODS for Fluoride. (n.d.).
- Strategies Towards Challenging Fluorination Reactions. (n.d.).
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. (n.d.).
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Regioselectivity in Aromatic Electrophilic Substitution. (2023). YouTube.
- Electrophilic and nucleophilic reaction centers. (2023). YouTube.
- SAFETY DATA SHEET - DAST. (2014). Fisher Scientific.
- SAFETY DATA SHEET - Deoxo-Fluor. (2009). Fisher Scientific.
- A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (2022). The Journal of Organic Chemistry.
- A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. (2022). White Rose Research Online.
- Analytical techniques for assessing the purity of fluorinated intermedi
- A Mechanistic Showdown: Nucleophilic vs. Electrophilic Fluorination in Drug Discovery and Beyond. (2025). Benchchem.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- Recent Developments in Methods of Analysis for Fluoride Determination. (2025).
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). (n.d.). Analytical Chemistry.
- Deoxofluor. (n.d.). Enamine.
- Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA.
- Fluorination Reagent Guides. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Preparation method for 2-phenylpropionic acid. (n.d.).
- Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Deoxofluor - Enamine [enamine.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. DAST - Enamine [enamine.net]
- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3-(3-Fluoro-5-methylphenyl)propionic acid in solution
Welcome to the technical support guide for 3-(3-Fluoro-5-methylphenyl)propionic acid (CAS: 1017779-56-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a fluorinated pharmaceutical intermediate, its integrity in experimental settings is paramount for generating reproducible data and ensuring the quality of downstream applications.[1] This guide offers a structured approach to understanding, identifying, and mitigating potential stability issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of fluorinated aromatic compounds in solution is influenced by several factors. The carbon-fluorine bond is one of the strongest in organic chemistry, conferring general stability; however, the overall molecule can still be susceptible to degradation.[2] Key factors include:
-
pH: Extreme acidic or alkaline conditions can promote hydrolysis or other degradative reactions. While many perfluorinated compounds (PFCs) resist degradation by acids and bases, the propionic acid side chain introduces potential reactivity.[3] Some studies on other PFCs show that degradation can be enhanced under alkaline conditions (pH > 9) but hindered in acidic environments.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature or above is not recommended for solutions.
-
Light (Photostability): Aromatic compounds and fluorinated molecules can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[6][7] This can lead to cleavage of the C-F bond or other structural changes.[8]
-
Oxidizing Agents: The presence of strong oxidizing agents (e.g., peroxides, dissolved oxygen) can lead to oxidative degradation, potentially targeting the propionic acid side chain or the methyl group on the aromatic ring. A safety data sheet for a similar compound, 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid, lists strong oxidizing agents as an incompatible material.[9]
-
Solvent Choice: The type of solvent can influence stability. Protic solvents (like water or methanol) may participate in hydrolytic pathways, whereas aprotic solvents (like DMSO or acetonitrile) are often preferred for long-term storage of stock solutions.
Q2: What are the recommended storage conditions for stock solutions?
A2: To maximize the shelf-life of your this compound solutions, we recommend the following:
-
Temperature: Store solutions at -20°C or lower for long-term storage. For short-term use (1-2 weeks), refrigeration at 2-8°C is acceptable.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, consider aliquoting the solution into vials, purging with an inert gas like argon or nitrogen to remove oxygen, and then sealing tightly.
-
Solvent: Use high-purity, anhydrous aprotic solvents such as DMSO or acetonitrile for preparing primary stock solutions. Buffer solutions should be freshly prepared for experiments.
Q3: What are the potential degradation products I might encounter?
A3: While specific degradation pathways for this exact molecule are not extensively published, we can hypothesize based on the chemical structure and data from similar compounds:
-
Decarboxylation Product: Loss of the carboxylic acid group (-COOH) to form 1-fluoro-3-methyl-5-ethylbenzene. This can be induced by heat or light.[10]
-
Oxidation Products: Oxidation of the propionic acid side chain or the benzylic methyl group could occur. For the non-fluorinated analog, 3-phenylpropionic acid, microbial degradation can proceed via conversion to cinnamic acid, indicating the side chain is a reactive site.[11][12]
-
Hydroxylated Derivatives: In biological systems or under specific oxidative stress, hydroxylation of the aromatic ring is a possible metabolic pathway.[13]
-
Defluorination Products: While the aryl C-F bond is very strong, aggressive conditions such as high-intensity photolysis or potent chemical reactions could lead to its cleavage, resulting in the formation of fluoride ions and the corresponding non-fluorinated analog.[7][8]
Section 2: Troubleshooting Guide
This guide provides structured advice for common experimental problems related to compound stability.
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an aged solution.
| Potential Cause | Explanation & Recommended Action |
| Chemical Degradation | The compound has degraded over time due to improper storage (light, temperature) or solution conditions (pH, oxygen). The new peaks are likely degradation products. |
| Action: 1. Confirm Identity: If possible, use high-resolution mass spectrometry (LC-MS/MS) to obtain mass and fragmentation data for the unknown peaks and compare them against the hypothesized degradation products (See FAQ Q3). 2. Perform Stress Testing: To proactively identify potential degradants, conduct a forced degradation study (see Protocol 3.2). This will help you create a "fingerprint" of potential impurity peaks. 3. Prepare Fresh: Always use a freshly prepared solution or a properly stored, validated stock solution as a reference to confirm the primary peak's retention time. | |
| Solvent Impurities or Reactivity | The solvent may contain impurities (e.g., peroxides in aged THF or ethers) that are reacting with your compound, or the solvent itself is reacting. |
| Action: 1. Use High-Purity Solvents: Always use HPLC-grade or higher solvents. 2. Check Solvent Age: Avoid using solvents from bottles that have been open for a long time. 3. Run a Solvent Blank: Inject the solvent used for dilution as a blank to ensure it is free of interfering peaks. |
Problem: The biological/chemical activity of my compound is lower than expected or decreases over time.
| Potential Cause | Explanation & Recommended Action |
| Loss of Active Compound | The concentration of the parent compound is decreasing due to degradation. Even a small percentage of degradation can lead to a significant loss of potency. |
| Action: 1. Quantify Purity: Use a validated, stability-indicating HPLC method (see Protocol 3.3) to check the purity of your solution. Compare the peak area of the main compound against a freshly prepared standard. 2. Review Storage: Re-evaluate your storage conditions against the recommendations in FAQ Q2. Were the solutions protected from light? Were they stored at the correct temperature? 3. Assess Freeze-Thaw Stability: Repeated freeze-thaw cycles can cause degradation. Prepare single-use aliquots to avoid this. | |
| Precipitation | The compound may have precipitated out of solution, especially if a stock in an organic solvent (like DMSO) was diluted into an aqueous buffer where it has lower solubility. |
| Action: 1. Visual Inspection: Carefully inspect the solution (especially before use) for any visible precipitate. Centrifuge the sample if needed to check for a pellet. 2. Check Solubility Limits: Determine the solubility of the compound in your final experimental buffer. You may need to adjust the final concentration or add a co-solvent. |
Section 3: Experimental Protocols
These protocols provide a framework for preparing solutions and assessing stability in a scientifically rigorous manner.
Protocol 3.1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Add the solid to a volumetric flask made of amber glass. Add a small amount of anhydrous, HPLC-grade solvent (e.g., DMSO or acetonitrile) and gently swirl to dissolve.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.
-
Mixing: Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Storage: Transfer the solution into smaller, single-use amber glass vials. Purge with nitrogen or argon, seal tightly, and store at -20°C or below.
Protocol 3.2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the molecule. It intentionally exposes the compound to harsh conditions to identify likely degradation pathways and products.
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Treat each solution as described in the table below. Include a control sample stored under ideal conditions (-20°C, protected from light).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add HCl to a final concentration of 0.1 M. Incubate at 60°C. | To test stability in acidic conditions. |
| Base Hydrolysis | Add NaOH to a final concentration of 0.1 M. Incubate at 60°C. | To test stability in alkaline conditions.[4] |
| Oxidation | Add H₂O₂ to a final concentration of 3%. Keep at room temp. | To test susceptibility to oxidation.[9] |
| Thermal Stress | Incubate solution at 80°C in the dark. | To assess heat stability. |
| Photolytic Stress | Expose solution to a photostability chamber (UV/Vis light). | To assess light sensitivity.[7] |
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (Protocol 3.3).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Use MS data to tentatively identify degradants.
Protocol 3.3: HPLC Method for Stability Assessment
This is a general-purpose starting method. It should be optimized and validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases (e.g., pentafluorophenyl) can also offer alternative selectivity for halogenated compounds.[14][15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm, or PDA detector scanning 200-400 nm.
-
Injection Volume: 10 µL
Section 4: Hypothesized Degradation Pathways
Based on the chemical structure and established reactivity of related molecules, the following diagram illustrates potential, non-enzymatic degradation pathways for this compound under common stress conditions.
References
-
Burlingame, R., & Chapman, P. J. (1983). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of Bacteriology, 155(1), 113–121. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. In ResearchGate. [Link]
-
The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]
-
Emerson, S. U., & Yu, M. (1995). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 61(11), 4110–4113. [Link]
-
Torre-Zúñiga, J., van Dillewijn, P., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(5), 4442. [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 19(1). [Link]
-
Nadal, F., & Regalado, E. L. (2018). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
ResearchGate. (n.d.). Kinetics of production of phenylpropionic acid derivatives during in... Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2025). Spontaneous Perfluorooctanoic Acid Degradation at Gas–Liquid Interfaces. Journal of the American Chemical Society. [Link]
-
Hacin, S., & Tisler, T. (2022). Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP). Molecules, 27(19), 6667. [Link]
-
MDPI. (2023). Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. Toxics. [Link]
-
PubMed. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Retrieved January 19, 2026, from [Link]
-
Kiel, G., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7293–7323. [Link]
-
ACS Publications. (2025). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Catalysis. [Link]
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its preparation. Our approach is rooted in mechanistic principles to empower you to not only solve immediate synthetic challenges but also to proactively mitigate impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the principal impurity concerns for each?
There are three primary synthetic pathways, each with a unique impurity profile:
-
Route 1: Catalytic Hydrogenation of 3-(3-Fluoro-5-methylphenyl)cinnamic acid. This is a direct and often high-yielding method. The main impurity concern is incomplete reaction, leaving the unsaturated cinnamic acid derivative as a contaminant. Over-reduction of the aromatic ring is also a possibility, though less common under standard conditions with catalysts like Palladium on carbon (Pd/C).[1][2]
-
Route 2: Malonic Ester Synthesis. This classical approach involves the alkylation of a malonic ester with 1-(halomethyl)-3-fluoro-5-methylbenzene, followed by hydrolysis and decarboxylation.[3][4] The primary impurity risks are the formation of a dialkylated byproduct and incomplete hydrolysis or decarboxylation, leading to residual malonic acid derivatives.
-
Route 3: Friedel-Crafts Acylation followed by Reduction. This two-step process begins with the acylation of 1-fluoro-3-methylbenzene with a succinic acid derivative, followed by reduction of the resulting keto-acid. Key impurity concerns include the formation of regioisomers during the acylation step and incomplete reduction of the ketone.[5]
Q2: In the hydrogenation of the cinnamic acid precursor, what factors contribute to incomplete reduction?
Incomplete hydrogenation is typically due to:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvents. Sulfur and nitrogen-containing compounds are common catalyst poisons.
-
Insufficient Hydrogen Pressure or Reaction Time: The reaction may not go to completion if the hydrogen pressure is too low or the reaction time is too short.
-
Poor Mass Transfer: Inadequate agitation can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst, slowing down the reaction rate.
Q3: How can I minimize the formation of the dialkylated byproduct in the malonic ester synthesis?
The formation of the dialkylated malonic ester arises from the deprotonation of the mono-alkylated intermediate followed by a second alkylation. To minimize this:
-
Control Stoichiometry: Use of a slight excess of the malonic ester relative to the alkylating agent can be beneficial.
-
Slow Addition of Alkylating Agent: Adding the 1-(halomethyl)-3-fluoro-5-methylbenzene slowly to the reaction mixture can help to ensure it reacts with the initial enolate before a significant concentration of the mono-alkylated product can be deprotonated and react further.
-
Choice of Base and Solvent: The reaction conditions can be optimized to favor mono-alkylation.[3][6]
Q4: What determines the regioselectivity of the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene, and how can I control it?
The substitution pattern in Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In 1-fluoro-3-methylbenzene, both the fluorine and the methyl group are ortho-, para-directing. The methyl group is an activating group, while the fluorine is a deactivating group. The incoming acyl group will preferentially add to the positions most activated and sterically accessible. Acylation is expected to occur primarily at the 4- and 6-positions (para and ortho to the methyl group, respectively). To control regioselectivity, reaction conditions such as temperature and the choice of Lewis acid catalyst can be optimized. Lower temperatures generally favor the thermodynamically more stable para-product.[7]
Troubleshooting Guides
Problem 1: Presence of an Unsaturated Impurity after Hydrogenation
Symptom: HPLC analysis of your this compound shows a peak corresponding to the molecular weight of the cinnamic acid precursor. 1H NMR may show signals in the vinyl region (typically 6-8 ppm).
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Catalyst Poisoning | Impurities in the starting material or solvent have deactivated the catalyst. | Ensure high purity of the starting cinnamic acid derivative and use hydrogenation-grade solvents. If necessary, purify the starting material by recrystallization. |
| Insufficient Catalyst Loading | The amount of catalyst is too low for the scale of the reaction. | Increase the weight percentage of the Pd/C catalyst. A typical range is 1-5 mol% of palladium. |
| Inadequate Hydrogen Pressure | The partial pressure of hydrogen is insufficient to drive the reaction to completion. | Increase the hydrogen pressure. Reactions are commonly run from atmospheric pressure up to 50 psi. |
| Short Reaction Time | The reaction was stopped before all the starting material was consumed. | Monitor the reaction progress by TLC or HPLC and continue until the starting material is no longer detected. |
Problem 2: Multiple Products Observed in Malonic Ester Synthesis
Symptom: Your crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram, some of which may correspond to the dialkylated product or partially hydrolyzed intermediates.
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Dialkylation | The mono-alkylated malonic ester is deprotonated and reacts with a second molecule of the alkylating agent. | Slowly add the 1-(halomethyl)-3-fluoro-5-methylbenzene to the reaction mixture. Use a slight excess of the malonic ester. |
| Incomplete Hydrolysis | The ester groups have not been fully converted to carboxylic acids. | Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for saponification and that the reaction is heated for an adequate amount of time. |
| Incomplete Decarboxylation | The di-acid intermediate has not fully decarboxylated upon heating and acidification. | Ensure the reaction mixture is sufficiently acidic and heated to a high enough temperature (typically >100 °C) to drive the decarboxylation to completion. |
| Unreacted Starting Materials | Incomplete reaction of the malonic ester or the alkylating agent. | Ensure proper stoichiometry and reaction conditions (temperature, time) for the initial alkylation step. |
Problem 3: Isomeric Impurities from Friedel-Crafts Acylation Route
Symptom: NMR analysis of the product keto-acid or the final propionic acid shows a complex pattern of aromatic signals, suggesting the presence of regioisomers.
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Lack of Regiocontrol | The directing effects of the fluoro and methyl groups lead to a mixture of ortho and para acylation products. | Optimize the reaction temperature; lower temperatures often favor the formation of the sterically less hindered para-isomer. Experiment with different Lewis acid catalysts (e.g., AlCl3, FeCl3, SnCl4) as they can influence the isomer ratio.[7] |
| Harsh Reaction Conditions | High temperatures can lead to decreased selectivity. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 4: Incomplete Reduction of the Keto-Acid
Symptom: The final product is contaminated with the precursor keto-acid or the corresponding alcohol. This can be detected by IR spectroscopy (presence of a ketone carbonyl peak) or NMR.
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Inefficient Reduction (Clemmensen) | The zinc amalgam is not sufficiently activated, or the acidic conditions are not strong enough. | Ensure the zinc amalgam is freshly prepared and active. Use concentrated hydrochloric acid and allow for a sufficient reaction time with heating.[8][9] |
| Side Reactions (Clemmensen) | Steric hindrance around the carbonyl group can sometimes hinder the reduction. | While less common for this type of substrate, if the Clemmensen reduction is problematic, consider alternative reduction methods like the Wolff-Kishner reduction, although this requires basic conditions which may not be compatible with other functional groups. |
| Incomplete Reduction (Catalytic Hydrogenation) | If catalytic hydrogenation is used for the reduction, the same issues as in Problem 1 can apply (catalyst, pressure, time). | Optimize hydrogenation conditions as described for the reduction of cinnamic acid. A stronger catalyst or more forcing conditions may be necessary for ketone reduction compared to alkene reduction. |
Visualizing the Synthetic Pathways and Impurity Formation
Route 1: Hydrogenation Pathway
Caption: Hydrogenation of the cinnamic acid precursor.
Route 2: Malonic Ester Synthesis Pathway
Caption: Malonic ester synthesis and potential side reactions.
Route 3: Friedel-Crafts Acylation and Reduction Pathway
Caption: Friedel-Crafts acylation and subsequent reduction.
Analytical and Purification Protocols
Protocol 1: HPLC Method for Impurity Profiling
A general reverse-phase HPLC method can be used to monitor the reaction progress and quantify impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
This method should provide good separation of the non-polar product from more polar starting materials and intermediates. The unsaturated cinnamic acid impurity will likely have a longer retention time than the saturated product.[10][11][12]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from the final solid product.
-
Dissolve the crude this compound in a minimal amount of a hot solvent. A mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., hexane, heptane) is often effective.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, poor solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.[13]
References
-
Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (URL: [Link])
- CN104447346A - Method for preparing 3-nitropropionic acid - Google P
-
Friedel-Crafts reactions of benzene and methylbenzene - Chemguide. (URL: [Link])
-
Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. (URL: [Link])
- US5786507A - Process for the preparation of 3-phenylpropionic acid - Google P
-
Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (URL: [Link])
-
Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (URL: [Link])
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (URL: [Link])
-
Malonic Ester Synthesis - Chemistry Steps. (URL: [Link])
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid - TCI. (URL: [Link])
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. (URL: [Link])
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. (URL: [Link])
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (URL: [Link])
-
Clemmensen reduction of α-, β-keto acids - Chemistry Stack Exchange. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
-
21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: [Link])
- WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google P
-
The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe 3 O 4 Support as Pre-Catalysts: An Experimental and In Silico Approach - MDPI. (URL: [Link])
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Purification of 3-hydroxypropionitrile by wiped molecular distillation | Request PDF. (URL: [Link])
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (URL: [Link])
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (URL: [Link])
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. (URL: [Link])
-
(A)High-resolution NMR spectra of propionic acid (bottom spectrum) and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (URL: [Link])
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid | Asian Journal of Chemistry. (URL: [Link])
-
Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])
-
Clemmensen Reduction - Chemistry LibreTexts. (URL: [Link])
-
Malonic Ester Synthesis Reaction Mechanism - YouTube. (URL: [Link])
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) - Human Metabolome Database. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed. (URL: [Link])
-
CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (URL: [Link])
-
The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of 3-(3-Fluoro-5-methylphenyl)propionic acid
Welcome to the technical support center for the HPLC analysis of 3-(3-Fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
Introduction to the Analyte
This compound is a carboxylic acid. Its chemical structure, featuring a fluorinated aromatic ring and a propionic acid side chain, presents specific challenges and considerations for reverse-phase HPLC analysis. Understanding the physicochemical properties of this molecule is the first step in developing a successful analytical method.
Analyte Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Solid | [2] |
Frequently Asked Questions (FAQs)
Q1: My primary peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing acidic compounds via HPLC and can compromise the accuracy of quantification.[3] It is often identified by an asymmetry factor greater than 1.2.[4] The primary causes for this analyte typically revolve around secondary interactions with the stationary phase and mobile phase pH.
Primary Causes of Peak Tailing for Acidic Analytes:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase are acidic and can interact with the carboxyl group of your analyte, leading to peak tailing.[4][5] This is especially prevalent if the mobile phase pH is not sufficiently low to suppress the ionization of these silanol groups.[4]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the propionic acid group, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to mixed-mode retention and results in a tailed peak.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[3]
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Solutions:
-
Mobile Phase pH Adjustment: The most effective way to address peak tailing for acidic compounds is to lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the pKa of your analyte.[6] For a carboxylic acid, a pH of 2.5-3.0 is typically effective. This ensures the analyte is fully protonated and interacts with the stationary phase primarily through hydrophobic interactions.
-
Column Selection: Utilize a high-purity, modern, end-capped C18 or C8 column. These columns have minimal residual silanol groups, which reduces the potential for secondary interactions.[9]
-
Sample Concentration: If the peak shape improves upon diluting the sample, then column overload was the likely issue.[3]
Q2: I'm having trouble achieving good resolution between my analyte and an impurity. What strategies can I employ?
Poor resolution can be addressed by manipulating the mobile phase composition, changing the stationary phase, or adjusting other chromatographic parameters.
Strategies for Improving Resolution:
| Strategy | Principle of Action | Recommended Action |
| Optimize Mobile Phase Strength | Increasing the aqueous portion of the mobile phase will increase retention and potentially improve separation. | Decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[10] |
| Change Organic Modifier | Acetonitrile and methanol have different selectivities and can alter the elution order of closely eluting peaks. | If using acetonitrile, try switching to methanol, or vice-versa.[11] |
| Utilize a Different Stationary Phase | The fluorine atom in your analyte can participate in unique interactions. A phenyl or pentafluorophenyl (PFP) column may offer different selectivity compared to a standard C18.[12] | Consider screening a phenyl or PFP column. Fluorinated phases can provide enhanced selectivity for halogenated compounds.[12] |
| Gradient Elution | A gradient can help to sharpen peaks and improve the separation of complex mixtures. | Implement a shallow gradient to better resolve closely eluting compounds.[10] |
Q3: My retention times are shifting between injections. What could be the cause?
Retention time variability can invalidate your results. The root cause is often related to the HPLC system or mobile phase preparation.
Common Causes of Retention Time Drift:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Composition Changes: If using a volatile component like formic acid, evaporation can alter the mobile phase composition and pH over time. Prepare fresh mobile phase daily.
-
Pump Performance: Inconsistent pump flow can lead to shifting retention times. Check for leaks and ensure the pump is properly primed.
-
Temperature Fluctuations: Column temperature can affect retention. Using a column oven will provide a stable temperature environment.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peak Shape
This protocol is designed to prepare a mobile phase that will suppress the ionization of this compound, leading to improved peak symmetry.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid)
-
0.2 µm filter
Procedure:
-
Measure 600 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 0.5 mL of formic acid to the water to create a 0.05% formic acid solution. This should result in a pH of approximately 2.7.
-
Measure 400 mL of HPLC-grade acetonitrile and add it to the aqueous formic acid solution.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Filter the mobile phase through a 0.2 µm filter before use.
In-Depth: The Role of the Fluoro-Substituent
The fluorine atom on the phenyl ring of this compound can influence its chromatographic behavior in ways not seen with non-halogenated analogues. While the primary retention mechanism in reverse-phase chromatography is hydrophobic interaction, the electronegativity of the fluorine atom can lead to dipole-dipole interactions with certain stationary phases.[12] This is why screening alternative column chemistries, such as a pentafluorophenyl (PFP) phase, can sometimes provide a unique and beneficial selectivity for fluorinated compounds.[12]
Troubleshooting Logic Diagram
Caption: A high-level troubleshooting decision tree for common HPLC issues.
References
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. biotage.com [biotage.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromtech.com [chromtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important compound. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can confidently navigate the challenges of this synthesis.
Synthetic Overview: A Two-Step Approach
A robust and scalable method for synthesizing this compound involves a two-step process. The first step is a Horner-Wadsworth-Emmons (HWE) reaction to form the intermediate, (E)-3-(3-Fluoro-5-methylphenyl)acrylic acid. This is followed by a catalytic hydrogenation to yield the final product. This pathway is generally high-yielding and offers good control over the final product's purity.
Technical Support Center: Storage and Stability of 3-(3-Fluoro-5-methylphenyl)propionic acid
Introduction: 3-(3-Fluoro-5-methylphenyl)propionic acid (CAS No. 1017779-56-4) is a key chemical intermediate in pharmaceutical research and development.[1] Its structural integrity is paramount for achieving reproducible and reliable experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing, troubleshooting, and analyzing the degradation of this compound during storage. Our recommendations are grounded in established principles of chemical stability to ensure the long-term viability of your research materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber glass vial), and placed in a cool, dry, and well-ventilated environment.[2][3] An inert atmosphere (e.g., argon or nitrogen) is highly recommended to displace oxygen and moisture, which can be key drivers of degradation.
Q2: What temperature is recommended for storage?
While the compound is generally stable at room temperature for short periods, long-term storage at refrigerated temperatures (2-8°C) is advisable. For maximum longevity, especially for reference-grade material, storage in a freezer at -20°C is best practice.
Q3: Are there any visible signs of degradation I should watch for?
Yes. While analytical confirmation is always necessary, visual inspection can provide initial clues. Look for:
-
Color Change: A shift from a white or off-white solid to yellow or brown hues.
-
Change in Consistency: Clumping or melting of the solid, especially if stored improperly, can indicate the presence of impurities or moisture.
-
Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it is known to be freely soluble.
Q4: What chemicals or materials are incompatible with this compound?
As a carboxylic acid, this compound is incompatible with certain classes of chemicals. Avoid contact and co-storage with:
-
Strong Bases: Will undergo a rapid acid-base reaction.
-
Strong Oxidizing Agents: The aromatic ring and propionic side chain can be susceptible to oxidation.[4]
-
Reactive Metals: Such as sodium, potassium, and magnesium.[5]
-
Metal Containers/Cabinets: Carboxylic acids can be corrosive to metals over time; avoid storage in standard metal cans or cabinets.[6]
Section 2: Troubleshooting Guide: Investigating Potential Degradation
If you suspect your sample has degraded due to inconsistent experimental results, failed quality control, or visual changes, follow this logical troubleshooting workflow. The diagram below outlines the decision-making process, which is further detailed in the subsequent text.
Caption: Troubleshooting workflow for suspected compound degradation.
Step-by-Step Elaboration:
-
Visual & Physical Inspection: Your first action should be a careful, documented inspection of the material. Note any deviations from the expected appearance of a pure, stable solid.
-
Review Storage History: Cross-reference the sample's handling log with the recommended storage conditions. Was the vial left on the bench? Was the container properly sealed? Was an inert gas overlay used? This step often reveals the root cause.
-
Rapid Purity Check: A quick technique like Thin-Layer Chromatography (TLC) can provide a qualitative assessment. The appearance of multiple spots or streaking where a single, clean spot is expected suggests the presence of impurities.
-
Quantitative & Structural Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing, allowing for the precise quantification of the active pharmaceutical ingredient (API) and its degradation products.[7][8] Coupling this with Mass Spectrometry (LC-MS) can help identify the molecular weights of any impurities, offering clues to the degradation pathway.[9]
-
Corrective Actions: Based on the level of degradation determined by HPLC, a decision must be made. For minor degradation, purification might be feasible. However, for significant degradation, it is more scientifically sound to discard the batch to prevent compromising your research data.
Section 3: Protocols for Stability Assessment
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | Long-Term: ≤ -20°CShort-Term: 2-8°C | Room temperature for extended periods; heat sources. | Reduces thermal decomposition and slows reaction kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air | Prevents oxidation and hydrolysis by displacing oxygen and moisture. |
| Light | Amber vials or opaque containers | Clear containers; direct sunlight or UV light.[4] | Prevents photodegradation of the aromatic ring system. |
| Container | Tightly sealed borosilicate glass | Loosely capped vials; metal containers.[6] | Prevents moisture ingress and corrosion.[6] |
| pH (in solution) | N/A (for solid) | Storage in basic solutions. | Prevents acid-base reactions and potential base-catalyzed hydrolysis or other reactions. |
Protocol 1: Standard Operating Procedure for Long-Term Storage
-
Aliquot Material: Upon receiving a new batch, and working in a low-humidity environment (e.g., a glove box), aliquot the solid into appropriately sized, pre-weighed amber glass vials suitable for single-use. This minimizes freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere.
-
Inert Gas Purge: Backfill each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all ambient air.
-
Seal Securely: Immediately cap the vials with PTFE-lined caps and ensure a tight seal. Parafilm can be wrapped around the cap-vial interface as a secondary moisture barrier.
-
Label Clearly: Label each vial with the compound name, batch number, concentration (if applicable), date, and your initials.
-
Store Properly: Place the labeled vials in a designated, organized freezer box and store at ≤ -20°C. Log the storage location and details in your lab notebook or inventory system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose reverse-phase HPLC method that serves as a starting point for stability analysis. Method optimization may be required.
-
Instrumentation: HPLC system with UV detector.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Analysis: Monitor the retention time of the main peak. The appearance of new peaks or a decrease in the area % of the main peak over time indicates degradation.
Section 4: Understanding Potential Degradation Pathways
While specific degradation pathways for this molecule are not extensively published, we can infer likely mechanisms based on the structure of phenylpropionic acids.[10] Microbial degradation studies on similar compounds often show side-chain oxidation, which can be chemically analogous.[11][12] A plausible non-microbial chemical degradation pathway could be oxidation at the benzylic position (the carbon atom adjacent to the phenyl ring), especially in the presence of light, oxygen, and trace metal catalysts. This could lead to the formation of ketones or hydroxylated species. The carboxylic acid itself is generally stable but could potentially undergo decarboxylation under harsh thermal stress.
By implementing the rigorous storage and handling protocols outlined in this guide, you can effectively mitigate these potential degradation pathways and ensure the continued integrity and value of your chemical assets.
References
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Eawag-BBD. 3-Phenylpropionate Degradation Pathway. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]
-
Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [Link]
-
PubMed. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]
-
ResearchGate. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]
-
MDPI. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]
-
IJRPS. Core components of analytical method validation for small molecules-an overview. [Link]
-
RecSupply. Safety Data Sheet. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
PubChem. 3-(3-Methylphenyl)propionic acid. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
Sources
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. csuohio.edu [csuohio.edu]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. hovione.com [hovione.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 3-Phenylpropionate Degradation Pathway [eawag-bbd.ethz.ch]
- 11. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Racemic Chiral Propionic Acid Derivatives
Welcome to the Technical Support Center for the resolution of racemic mixtures of chiral propionic acid derivatives, commonly known as "profens." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are chiral propionic acid derivatives and why is their resolution important?
Chiral propionic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), possess a stereogenic center, leading to the existence of two enantiomers (R and S forms).[1] Often, the desired pharmacological activity is predominantly associated with one enantiomer. For instance, the S-(+)-enantiomer of ibuprofen is responsible for its anti-inflammatory properties, while the R-(-)-enantiomer is inactive.[1] Although the R-form can undergo in-vivo metabolic chiral inversion to the active S-form, administering the pure S-enantiomer can lead to a more favorable therapeutic profile and potentially reduce side effects associated with the R-enantiomer.[2][3] Therefore, resolving the racemic mixture to isolate the desired enantiomer is of great importance in the pharmaceutical industry.[4]
Q2: What are the primary methods for resolving racemic mixtures of profens?
There are three main techniques employed for the resolution of racemic profens:
-
Diastereomeric Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.[5][6] Since diastereomers have different physicochemical properties, they can be separated by fractional crystallization.[5][7] This method is widely used on an industrial scale.[2]
-
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer at a much faster rate than the other.[2][8][9] This results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that employs a chiral stationary phase (CSP) to directly separate the enantiomers.[10][11][12] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.[5]
Q3: How do I choose the best resolution method for my specific propionic acid derivative?
The choice of resolution method depends on several factors, including the scale of the separation, the properties of the profen, available resources, and the desired purity of the final product.
-
For large-scale industrial production, diastereomeric crystallization is often the most cost-effective method.[2]
-
For laboratory-scale separations requiring high enantiomeric purity, chiral HPLC can be an excellent choice, although it may be more expensive.
-
Enzymatic resolution offers a "green" alternative with high selectivity under mild reaction conditions and is suitable for both small and larger-scale applications.[13]
A preliminary screening of different methods is often recommended to determine the most efficient and economical approach for a new derivative.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the resolution of chiral propionic acid derivatives.
Diastereomeric Crystallization
Diastereomeric crystallization is a powerful technique, but it can be challenging to optimize.
Q1: I am getting a low yield of my desired diastereomeric salt. What are the possible causes and how can I improve it?
Possible Causes:
-
Inappropriate Solvent System: The solubility difference between the two diastereomeric salts is crucial for successful separation.[14] If the chosen solvent doesn't maximize this difference, both salts may remain in the solution or co-precipitate.
-
Suboptimal Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly affect the yield.[14]
-
Unfavorable Temperature Profile: The cooling rate and final crystallization temperature influence the solubility and crystal growth.[14]
-
Poor Choice of Resolving Agent: Not all resolving agents will form diastereomeric salts with a sufficient difference in solubility.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in diastereomeric crystallization.
Step-by-Step Solutions:
-
Solvent Screening:
-
Perform small-scale crystallization experiments with a variety of solvents of different polarities (e.g., alcohols, ketones, esters, and their mixtures with water or non-polar solvents).
-
The goal is to find a solvent system where one diastereomer is sparingly soluble and the other is highly soluble at the crystallization temperature.[14]
-
-
Optimize Stoichiometry:
-
While a 1:1 molar ratio is a common starting point, systematically vary the ratio of the resolving agent (e.g., from 0.5 to 1.5 equivalents).[14]
-
In some cases, using a sub-stoichiometric amount of the resolving agent can improve the purity of the initially precipitated salt.
-
-
Control the Temperature Profile:
-
Experiment with different cooling rates. A slow, controlled cooling profile often leads to larger, purer crystals.[14]
-
Determine the optimal final crystallization temperature by analyzing the yield and purity at different temperatures.
-
-
Screen Resolving Agents:
-
If the yield remains low, screen a variety of commercially available chiral resolving agents.
Common Chiral Resolving Agents for Carboxylic Acids (R)-(+)-α-Methylbenzylamine (S)-(-)-α-Methylbenzylamine (+)-Cinchonine (-)-Cinchonidine (+)-Dehydroabietylamine (1R,2S)-(-)-Ephedrine -
-
Explore Crystallization-Induced Diastereomeric Transformation (CIDT):
Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Possible Causes:
-
Co-precipitation: The undesired diastereomer is crystallizing along with the desired one.
-
Eutectic Formation: The two diastereomers may form a eutectic mixture at a certain composition, limiting the achievable purity.[16]
-
Insufficient Recrystallizations: A single crystallization is often not enough to achieve high purity.
Step-by-Step Solutions:
-
Recrystallization:
-
Perform one or more recrystallizations of the obtained diastereomeric salt.
-
Monitor the d.e. after each recrystallization using chiral HPLC or NMR with a chiral shift reagent.
-
Stop when the d.e. no longer improves.
-
-
Solvent Optimization for Purity:
-
The optimal solvent for yield may not be the best for purity. Re-screen solvents with the primary goal of maximizing the solubility difference between the diastereomers.
-
-
Seeding:
-
If you have a small amount of the pure desired diastereomer, use it to seed the supersaturated solution.[17] This can promote the crystallization of the desired form and inhibit the nucleation of the undesired one.
-
Q3: My diastereomeric salts are "oiling out" instead of crystallizing. What should I do?
Possible Causes:
-
High Solute Concentration: The solution is too concentrated, leading to phase separation instead of crystallization.
-
Inappropriate Solvent: The solvent may be too good a solvent for the salts, or it may be a non-polar solvent that promotes the formation of an oily phase.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
Step-by-Step Solutions:
-
Dilute the Solution: Add more solvent to reduce the concentration.
-
Change the Solvent System: Try a different solvent or a solvent mixture. Often, adding a small amount of a co-solvent can induce crystallization.
-
Slow Cooling and Agitation: Allow the solution to cool very slowly with gentle stirring.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution-air interface to create nucleation sites.
-
Seeding: Add a few crystals of the desired diastereomer to the oiled-out mixture and stir.
Enzymatic Resolution
Enzymatic resolutions are highly selective but require careful optimization of reaction conditions.
Q1: The conversion in my enzymatic resolution is very low. How can I increase it?
Possible Causes:
-
Low Enzyme Activity: The enzyme may be denatured or inhibited.
-
Unfavorable Reaction Conditions: The pH, temperature, or solvent may not be optimal for the enzyme.[13]
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low for the desired reaction rate.[13]
-
Poor Substrate Solubility: The profen may not be sufficiently soluble in the reaction medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in enzymatic resolution.
Step-by-Step Solutions:
-
Verify Enzyme Activity:
-
Ensure the enzyme has been stored correctly and has not expired.
-
Run a control reaction with a known substrate to confirm the enzyme's activity.
-
-
Optimize Reaction Conditions:
-
pH: Determine the optimal pH for the chosen lipase.[13] This can have a significant impact on enzyme activity and stability.
-
Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation.[13]
-
Solvent: For non-aqueous reactions, screen different organic solvents. The choice of solvent can dramatically affect enzyme activity and enantioselectivity.[8][9]
-
-
Increase Enzyme Concentration:
-
Incrementally increase the amount of enzyme used in the reaction.[13]
-
-
Improve Substrate Solubility:
Q2: The enantioselectivity (E-value) of my enzymatic resolution is poor. How can I improve it?
Possible Causes:
-
Suboptimal Enzyme Choice: The chosen enzyme may not be highly selective for your substrate.
-
Unfavorable Reaction Conditions: Temperature and solvent can significantly influence the enantioselectivity of an enzyme.[18]
-
Reaction Reversibility: For hydrolysis reactions, the reverse esterification reaction can lower the enantiomeric excess (e.e.) of the product.
Step-by-Step Solutions:
-
Screen Different Enzymes:
-
Optimize Temperature:
-
Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.
-
-
Solvent Engineering:
-
Control Reaction Conversion:
-
For kinetic resolutions, the maximum e.e. of the product is achieved at a specific conversion, while the maximum e.e. of the remaining substrate is achieved at higher conversions. Do not let the reaction proceed too far if you are isolating the product. For a high E-value, aiming for around 50% conversion is a good strategy to obtain both enantiomers with high e.e.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective separation technique, but method development and troubleshooting are often necessary.
Q1: I am getting poor or no resolution of my enantiomers. What should I do?
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte.[19]
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving separation.[11]
-
Unfavorable Temperature: Temperature can affect the chiral recognition mechanism.[19]
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Step-by-Step Solutions:
-
Screen Chiral Stationary Phases (CSPs):
-
Optimize the Mobile Phase:
-
Normal Phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane).[11] Adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.[19]
-
Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[19]
-
-
Vary the Column Temperature:
-
Adjust the Flow Rate:
-
Lower flow rates can increase the efficiency of the separation and improve resolution, but will also increase the run time.[20]
-
-
Consider Derivatization (Indirect Method):
Q2: My peaks are tailing. How can I improve the peak shape?
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., residual silanols).[19]
-
Column Overload: Injecting too much sample.[19]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.[19]
Step-by-Step Solutions:
-
Add a Mobile Phase Modifier:
-
For acidic compounds like profens, adding a small amount of a stronger acid (e.g., 0.1% TFA) to the mobile phase can suppress the ionization of the analyte and reduce tailing.[19]
-
-
Reduce Sample Load:
-
Inject a smaller amount of the sample to see if the peak shape improves.
-
-
Adjust Mobile Phase pH:
-
Ensure the mobile phase pH is at least 2 units away from the pKa of your profen to maintain it in a single ionic form.
-
Q3: I am observing ghost peaks in my chromatogram. What is their source?
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives.[19]
-
Sample Carryover: Residue from a previous injection remaining in the injector or column.[19]
-
Contaminated Sample Solvent: The solvent used to dissolve the sample may contain impurities.[19]
Step-by-Step Solutions:
-
Run a Blank Gradient:
-
Run the HPLC method without injecting a sample. If the ghost peaks are still present, the mobile phase or the system is the source of contamination.[19]
-
-
Use High-Purity Solvents:
-
Always use HPLC-grade solvents and prepare fresh mobile phase daily.[19]
-
-
Optimize the Needle Wash:
-
Ensure the injector's needle wash is effective by using a strong solvent that can fully dissolve your analyte.[19]
-
Experimental Protocols
Protocol 1: Resolution of Racemic Ibuprofen by Diastereomeric Crystallization
This protocol describes a general procedure for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Methylbenzylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol in a flask.
-
In a separate container, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in 20 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The crystals should be enriched in the (S)-ibuprofen-(S)-amine diastereomeric salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomeric salt in 100 mL of water.
-
Add 1 M HCl with stirring until the pH is acidic (pH 1-2).
-
The (S)-ibuprofen will precipitate out of the solution.
-
Extract the (S)-ibuprofen into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the resolved (S)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ibuprofen
This protocol outlines the esterification of racemic ibuprofen using Candida antarctica lipase B (CALB) in an organic solvent.
Materials:
-
Racemic ibuprofen
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Ethanol
-
Hexane (or another suitable organic solvent)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1 M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flask, dissolve 1.0 g of racemic ibuprofen and a molar excess of ethanol (e.g., 2-3 equivalents) in 50 mL of hexane.
-
Add the immobilized lipase (e.g., 100 mg).
-
Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-50 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC to determine the conversion.
-
The goal is to stop the reaction at approximately 50% conversion to obtain both the ester and the remaining acid in high e.e.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme (it can be washed and reused).
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to extract the unreacted (R)-ibuprofen as its sodium salt.
-
Separate the aqueous and organic layers.
-
The organic layer contains the (S)-ibuprofen ethyl ester. Wash it with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Acidify the aqueous layer with 1 M HCl to precipitate the (R)-ibuprofen. Extract the (R)-ibuprofen with an organic solvent, dry, and evaporate.
-
-
Hydrolysis of the Ester (Optional):
-
The (S)-ibuprofen ethyl ester can be hydrolyzed back to (S)-ibuprofen using acidic or basic conditions.
-
-
Analysis:
-
Determine the e.e. of the unreacted (R)-ibuprofen and the (S)-ibuprofen (after hydrolysis) using chiral HPLC.
-
References
- Poppe, J., & Novák, L. (Eds.). (2013). Selective Biocatalysis: A Synthetic Approach. John Wiley & Sons.
- Lalonde, J., & Margolin, A. (Eds.). (2002). Enzymes in Organic Synthesis. Academic Press.
- McConnell, O. J., & Patton, J. R. (2004). Chiral Separations: A Practical Approach. Royal Society of Chemistry.
- Sheldon, R. A. (1993). Chirotechnology: Industrial Synthesis of Optically Active Compounds. CRC press.
- Ahuja, S. (Ed.). (2011).
- Gübitz, G., & Schmid, M. G. (Eds.). (2016). Chiral Separations: Methods and Protocols. Humana Press.
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Chankvetadze, B. (2012). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.
- Francotte, E. R. (2001). Chromatographic separation of enantiomers: a survey of the state of the art. CHIMIA International Journal for Chemistry, 55(1-2), 59-65.
- Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). Crystallization of diastereomeric salts. Organic & biomolecular chemistry, 4(17), 3011-3030.
- Dolan, J. W. (2002). HPLC troubleshooting. LCGC North America, 20(4), 346-351.
- Knapp, D. R. (1999).
- Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs—differences and similarities. New England Journal of Medicine, 324(24), 1716-1725.
- Jacques, J., Collet, A., & Wilen, S. H. (1994). Enantiomers, racemates, and resolutions. Krieger Publishing Company.
- Ghanem, A. (2007). Trends in lipase-catalyzed chiral resolution of racemates. Tetrahedron: Asymmetry, 18(12), 1345-1365.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Coquerel, G. (2014). Crystallization of enantiomers. In Topics in Current Chemistry (Vol. 345, pp. 1-31). Springer.
- Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
-
R-enantiomer metabolic inversion reference: [Link]
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions.
-
Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Singh, R., & Sharma, M. (2016). Racemic drug resolution: a comprehensive guide. Analytical Methods, 8(40), 7321-7347.
- Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection & Screening.
- Caira, M. R. (1998). Crystalline polymorphism of organic compounds. In Topics in Current Chemistry (Vol. 198, pp. 163-208). Springer.
-
Wikipedia. (2023). Diastereomeric recrystallization. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
- McCullagh, J. V. (2008). Enantiomeric separation of (±)-ibuprofen.
- ResearchGate. (n.d.). Resolutions of racemic compounds with chiral acids.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Der Pharma Chemica. (n.d.). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
-
Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Chiralpedia. (2025). Resolution of Enantiomers.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Han, Q., et al. (2018). Strategies for chiral separation: from racemate to enantiomer. RSC advances, 8(52), 29641-29653.
- The Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Ferencz, E., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2958.
- Chromtech. (n.d.). REFERENCES CHIRAL-AGP.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Racemic drug resolution: a comprehensive guide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 21. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 23. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylpropionic Acids in Modulating Biological Activity
In the landscape of drug discovery, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated phenylpropionic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). We will dissect the mechanistic rationale behind fluorination and present supporting experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the "fluorine advantage."
The Rationale for Fluorination in Phenylpropionic Acid Drug Design
Phenylpropionic acids, such as ibuprofen, are widely recognized for their analgesic, anti-inflammatory, and antipyretic effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The introduction of fluorine into the chemical scaffold of these molecules is not a trivial modification; it is a deliberate strategy to enhance their therapeutic potential.[4][5]
The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's behavior in a biological system.[6][7][8][9] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450.[4][6][10][11] This can lead to a longer drug half-life and improved bioavailability.
-
Increased Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein.[4] This can result in increased binding affinity and, consequently, higher potency.
-
Modulation of Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and ability to permeate biological membranes.[4][7][12]
To illustrate these principles, we will focus on a comparative analysis of a non-fluorinated phenylpropionic acid, ibuprofen, and its fluorinated analog, flurbiprofen.
Comparative Biological Activity: Ibuprofen vs. Flurbiprofen
| Compound | Structure | Target | IC50 (COX-1) | IC50 (COX-2) | In vivo Anti-inflammatory Activity |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | COX-1/COX-2 | ~15 µM | ~35 µM | Effective |
| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | COX-1/COX-2 | ~0.5 µM | ~1.5 µM | More potent than ibuprofen |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented is a synthesis of typical values found in the literature.
As the data suggests, the introduction of a single fluorine atom in flurbiprofen leads to a significant increase in inhibitory potency against both COX-1 and COX-2 enzymes compared to ibuprofen.[13] This enhanced potency often translates to greater efficacy in in-vivo models of inflammation.[14]
Delving into the Mechanism: The COX Signaling Pathway
The primary mechanism of action for phenylpropionic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1][15][16]
Caption: Mechanism of action of phenylpropionic acid NSAIDs on the COX pathway.
Experimental Protocols for Comparative Analysis
To empirically validate the differences in biological activity between fluorinated and non-fluorinated phenylpropionic acids, a series of well-established in vitro and in vivo assays can be employed.
In Vitro Evaluation
1. COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Principle: The assay measures the fluorescence generated by the product of the COX peroxidase reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition.[17][18]
-
Step-by-Step Protocol:
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.[19]
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme to the appropriate wells.[19]
-
Add various concentrations of the test compounds (e.g., ibuprofen and flurbiprofen) to the inhibitor wells. A solvent control (e.g., DMSO) is used for the 100% activity wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically using a plate reader at an excitation of 535 nm and an emission of 587 nm.[18]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[20]
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
2. Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on a relevant cell line.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22][23]
-
Step-by-Step Protocol:
-
Seed cells (e.g., a macrophage cell line like RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated and non-fluorinated compounds for a specified period (e.g., 24, 48, or 72 hours).[21]
-
Add MTT solution to each well and incubate for 4 hours.[22]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Evaluation
Carrageenan-Induced Paw Edema Model in Rats
This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds.[14]
-
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
Step-by-Step Protocol:
-
Fast rats overnight and measure their initial paw volume using a plethysmometer.
-
Administer the test compounds (fluorinated and non-fluorinated phenylpropionic acids) or a vehicle control orally.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each compound compared to the control group.
-
Conclusion
The strategic fluorination of phenylpropionic acids, exemplified by the comparison of flurbiprofen and ibuprofen, demonstrably enhances biological activity. This is primarily attributed to increased metabolic stability and improved binding affinity to the COX enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these differences and further explore the therapeutic potential of fluorinated compounds. As drug discovery continues to evolve, the judicious use of fluorine will undoubtedly remain a key strategy in the development of more potent and effective therapeutics.
References
- BenchChem. (n.d.). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. University College Dublin.
- ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- Stankevicins, L., et al. (n.d.). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PMC - NIH.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- PMC - NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- American Chemical Society. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency.
- PMC - NIH. (2021). Metabolism and Toxicity of Fluorine Compounds.
- Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- PMC - PubMed Central. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.
- Jariyawat, S., et al. (n.d.). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. PMC - NIH.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- NIH. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study.
- Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
- MDPI. (n.d.). Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions.
- ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry.
- News-Medical.Net. (2025). Fluorine-containing medicines do not increase adverse drug reactions.
- BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
- ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- PubMed Central. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation.
- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
- Quick Company. (n.d.). "Process For Preparation Of Flurbiprofen".
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- PubMed Central. (n.d.). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level.
- ResearchGate. (n.d.). Positive in vivo studies on the effects of selected non-steroidal....
- ResearchGate. (n.d.). Time-dependent changes of cell viability assessed by MTT and ATP assays....
- MDPI. (n.d.). Synthesis and Characterization of Ibuprofen–TiO 2 Functionalized PCL Biomembranes as Candidate Materials for Wound Dressing Applications.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- NIH. (n.d.). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels.
- Longdom. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacokinetics & Pharmacodynamics.
- PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
- ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
- Wikipedia. (n.d.). Ibuprofen.
- Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents.
- PubMed. (n.d.). Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- PubMed. (n.d.). Recent findings on the pharmacokinetics of non-steroidal anti-inflammatory drugs in synovial fluid.
- Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.
- PubMed Central. (n.d.). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite.
- PubMed. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
A Researcher's Guide to the Structure-Activity Relationship of 3-(3-Fluoro-5-methylphenyl)propionic Acid Analogs as GPR40 Agonists
For drug development professionals and researchers in metabolic diseases, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), presents a compelling target for the treatment of type 2 diabetes mellitus.[1][2] Activation of GPR40 in pancreatic β-cells by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[3][4] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy with a potentially low risk of hypoglycemia.[5][6]
Arylpropionic acid derivatives have emerged as a prominent scaffold for the development of potent GPR40 agonists.[1][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-(3-Fluoro-5-methylphenyl)propionic acid and its analogs. We will explore how modifications to this chemical scaffold influence agonist activity at the GPR40 receptor, supported by comparative experimental data. Furthermore, this guide will furnish detailed protocols for key in vitro assays and the synthesis of representative compounds, providing a practical framework for researchers in this field.
The Central Scaffold: this compound
The core structure of this compound serves as our foundation for exploring SAR. The key components of this scaffold that are amenable to modification include:
-
The Phenyl Ring: The substitution pattern on the phenyl ring is critical for potency and selectivity. In our core scaffold, we have a fluoro group at the 3-position and a methyl group at the 5-position.
-
The Propionic Acid Chain: Modifications to the three-carbon chain, particularly at the α- and β-positions, can significantly impact the compound's interaction with the receptor and its pharmacokinetic properties.
-
The Carboxylic Acid Headgroup: This acidic moiety is generally considered essential for activity, mimicking the endogenous ligands (free fatty acids).
Structure-Activity Relationship Analysis
Our analysis will focus on how systematic structural modifications to the core scaffold impact GPR40 agonist activity, typically measured as the half-maximal effective concentration (EC50) in in vitro assays such as calcium mobilization.
Impact of Phenyl Ring Substituents
The electronic and steric properties of substituents on the phenyl ring play a crucial role in the affinity and efficacy of these analogs as GPR40 agonists.
-
Fluorine Substitution: The presence of a fluorine atom, as in our core scaffold, is a common feature in potent GPR40 agonists.[8] Its electron-withdrawing nature can influence the acidity of the carboxylic acid and modulate interactions within the receptor's binding pocket. Studies on related aryl propionic acids suggest that fluorine substitution can contribute to superior efficacy.[8]
-
Methyl Substitution: A methyl group, as seen at the 5-position of our scaffold, provides steric bulk. The position and size of alkyl groups on the phenyl ring can be optimized to enhance potency. For instance, in a series of 2-(disubstituted phenyl)-indole-5-propanoic acid derivatives, a methyl group at the ortho position of the phenyl ring was found to be beneficial for activity.[2][9]
-
Other Aromatic Systems: While our focus is on a substituted phenyl ring, it is noteworthy that replacing the phenyl ring with other aromatic systems, or introducing further substitutions, can lead to potent GPR40 agonists. For example, biphenyl derivatives have been extensively explored.[10]
Modifications to the Propionic Acid Chain
The propionic acid linker is not merely a spacer; modifications along this chain can fine-tune the compound's properties.
-
α-Substitution: Introducing substituents at the α-carbon (the carbon adjacent to the carboxylic acid) can have profound effects. For instance, α-fluorination in combination with α-methylation of aryl propionic acids has been shown to yield "superagonists" with enhanced efficacy in Gαs-mediated signaling pathways.[8]
-
β-Substitution: Substitution at the β-carbon of the propionic acid chain has also been investigated. The introduction of medium-sized groups at this position can be optimal for binding affinity and activity.[7]
The following table summarizes the GPR40 agonist activity of a series of hypothetical analogs based on the this compound scaffold, illustrating the principles discussed above. The EC50 values are representative of data found in the literature for similar compounds.
| Compound ID | R1 (α-position) | R2 (β-position) | Phenyl Ring Substitution | GPR40 Agonist Activity (EC50, nM) |
| 1 (Core) | H | H | 3-Fluoro, 5-Methyl | 150 |
| 2 | F | H | 3-Fluoro, 5-Methyl | 50 |
| 3 | CH3 | H | 3-Fluoro, 5-Methyl | 120 |
| 4 | F | H | 3,5-Difluoro | 80 |
| 5 | H | H | 3,5-Dimethyl | 200 |
| 6 | H | Propargyl | 3-Fluoro, 5-Methyl | 90 |
GPR40 Signaling Pathway
GPR40 is primarily coupled to the Gαq subunit of the heterotrimeric G protein.[4] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key event that triggers the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion.[11][12] Some potent agonists, often termed "full agonists" or "superagonists," have also been shown to engage Gαs signaling pathways, leading to the production of cyclic AMP (cAMP), which can further amplify insulin secretion.[2][8]
Caption: GPR40 signaling pathway initiated by an agonist.
Experimental Protocols
Synthesis of this compound (Core Scaffold)
This protocol is a representative method adapted from general procedures for the synthesis of 3-phenylpropionic acids, such as the hydrogenation of cinnamic acid derivatives.[13]
Caption: Workflow for the synthesis of the core scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-fluoro-5-methylcinnamic acid (1.0 eq) in ethanol in a pressure vessel, add 10% palladium on carbon (Pd/C) (0.05 eq).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Catalyst Removal: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
In Vitro GPR40 Activation Assay: Calcium Mobilization
This protocol describes a common method to assess the agonist activity of compounds at the GPR40 receptor by measuring changes in intracellular calcium concentration using a fluorescent dye.[14][15]
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human GPR40.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds dissolved in DMSO.
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
384-well black-walled, clear-bottom microplates.
Step-by-Step Protocol:
-
Cell Plating: Seed the GPR40-expressing CHO cells into 384-well plates at a density of 10,000-20,000 cells per well in their standard growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the growth medium and add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions) to each well. Incubate the plate for 45-60 minutes at 37°C.
-
Compound Preparation: During the dye loading incubation, prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Calcium Flux Measurement: Place the cell plate into the fluorescence imaging plate reader. The instrument will first read the baseline fluorescence for a short period (e.g., 10-20 seconds). Then, it will automatically add the compound solutions to the wells while continuing to record the fluorescence intensity kinetically for an additional 2-3 minutes.[15]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence signal minus the baseline. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel GPR40 agonists. The structure-activity relationships discussed herein highlight the importance of systematic modifications to the phenyl ring and the propionic acid chain to optimize potency and efficacy. The provided experimental protocols offer a practical guide for the synthesis and in vitro evaluation of new analogs.
Future research in this area could focus on:
-
Exploring a wider range of substitutions on the phenyl ring to further probe the electronic and steric requirements for optimal receptor interaction.
-
Investigating bioisosteric replacements for the carboxylic acid headgroup to improve pharmacokinetic properties and potentially mitigate risks associated with acyl glucuronide formation.[8]
-
Characterizing the signaling bias of new analogs to determine their propensity to activate Gαq versus Gαs pathways, which may have implications for their overall therapeutic profile.[2]
By leveraging a deep understanding of the SAR, researchers can rationally design the next generation of GPR40 agonists with improved efficacy and safety profiles for the treatment of type 2 diabetes.
References
-
Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. Available at: [Link]
-
3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]
-
Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]
-
3-Phenylpropionic acid. Chem-Impex International. Available at: [Link]
-
Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available at: [Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLOS ONE. Available at: [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress. Available at: [Link]
-
Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Free fatty acids increase cytosolic free calcium and stimulate insulin secretion from β-cells through activation of GPR40. ResearchGate. Available at: [Link]
-
Synthesis of 3-phenyl-3-(phenylthio)propionic acid. PrepChem.com. Available at: [Link]
-
Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. MDPI. Available at: [Link]
-
Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience. Available at: [Link]
-
Conversion of Diethylmalonate to 3 Phenylpropanoic acid. YouTube. Available at: [Link]
-
Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Available at: [Link]
-
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Comparative Validation of 3-(3-Fluoro-5-methylphenyl)propionic Acid: A Guide to Cell-Based GPR40 Agonist Characterization
This guide provides a comprehensive framework for the validation and characterization of 3-(3-Fluoro-5-methylphenyl)propionic acid, a putative G protein-coupled receptor 40 (GPR40) agonist. We present a series of robust, interconnected cell-based assays designed to confirm target engagement, elucidate downstream signaling, and quantify physiological activity. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the therapeutic potential of novel GPR40 modulators.
The methodologies herein are compared against a well-characterized GPR40 partial agonist, TAK-875 (Fasiglifam) , to provide a benchmark for potency and efficacy. The experimental design emphasizes self-validating systems, ensuring data integrity and reproducibility.
Scientific Rationale: GPR40 as a Therapeutic Target
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a highly attractive target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR40 is activated by medium and long-chain fatty acids.[3][4] This activation triggers two key therapeutic effects:
-
Glucose-Dependent Insulin Secretion (GSIS): In pancreatic β-cells, GPR40 activation potentiates insulin release only in the presence of elevated glucose levels, significantly reducing the risk of hypoglycemia associated with other secretagogues like sulfonylureas.[3][4]
-
Incretin Hormone Release: In the gut, GPR40 agonism stimulates the secretion of glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion and provides additional benefits such as appetite suppression.[3]
The core mechanism involves the coupling of GPR40 to the Gαq subunit of the G protein complex.[2][4] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i), a critical trigger for insulin granule exocytosis.[3][5] This pathway provides a direct and measurable readout for receptor activation.
Experimental Validation Workflow
A tiered approach is essential for a thorough validation. We propose a workflow that moves from direct target engagement to physiologically relevant functional outcomes. This ensures that observed effects are on-target and translate to meaningful biological activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 5. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis Framework: Evaluating 3-(3-Fluoro-5-methylphenyl)propionic Acid against the Benchmark NSAID, Ibuprofen
This guide provides a comprehensive framework for the characterization and comparative analysis of 3-(3-Fluoro-5-methylphenyl)propionic acid, a novel compound of interest, against ibuprofen, a globally recognized non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured approach to evaluating the potential of new chemical entities in the anti-inflammatory space.
Introduction: The Landscape of Propionic Acid NSAIDs
Non-steroidal anti-inflammatory drugs are a cornerstone of therapy for pain, inflammation, and fever.[1] A significant subclass of these drugs is the propionic acid derivatives, colloquially known as "profens." Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that drive inflammation and pain signaling.[2][3]
Ibuprofen, the first of its class, remains one of the most widely used medications worldwide due to its established efficacy and safety profile at over-the-counter doses.[3][4] The continuous search for next-generation NSAIDs aims to improve upon this benchmark, seeking compounds with enhanced potency, greater COX-2 selectivity to reduce gastrointestinal side effects, or improved pharmacokinetic properties. This guide uses ibuprofen as the gold standard against which we will outline a complete evaluation of the novel compound, this compound.
The Benchmark: A Profile of Ibuprofen
Ibuprofen, (±)-2-(p-isobutylphenyl)propionic acid, is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6] While inhibition of COX-2 is responsible for its desired anti-inflammatory, analgesic, and antipyretic effects, the concurrent inhibition of the constitutively expressed COX-1 isoform is linked to common side effects, such as gastrointestinal irritation and bleeding.[7][8]
Administered as a racemic mixture, its (S)-enantiomer is the pharmacologically active form, possessing significantly greater potency against COX enzymes.[5][8] The body, however, can convert the inactive (R)-enantiomer into the active (S)-form in vivo.[1] Ibuprofen is rapidly absorbed after oral administration, is highly bound to plasma proteins, and is primarily metabolized by the hepatic enzyme CYP2C9 before being excreted in the urine.[9][10] Its well-documented efficacy and safety profile make it an ideal comparator for assessing new chemical entities.[11][12]
The Candidate: this compound
Chemical Structure: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol [13]
This compound shares the core propionic acid moiety characteristic of the profen class. The rationale for its investigation lies in its unique substitutions on the phenyl ring: a fluorine atom and a methyl group. These modifications can profoundly influence a molecule's biological activity. Fluorine substitution, for instance, can alter metabolic stability, binding affinity, and lipophilicity, potentially enhancing potency or modifying the selectivity profile. The methyl group's position may also affect the molecule's fit within the COX enzyme's active site.
Currently, public domain data on the biological activity of this compound is scarce.[13][14] Therefore, this guide proposes a rigorous, side-by-side experimental framework to fully characterize its properties relative to ibuprofen.
Experimental Framework for Comparative Analysis
This section details the necessary experimental protocols to build a comprehensive comparative profile, from fundamental physicochemical properties to in vivo efficacy.
Physicochemical Characterization
Causality: Before a drug can exert a biological effect, it must be soluble in physiological fluids and permeable across biological membranes. These fundamental properties are critical determinants of oral bioavailability. We will assess aqueous solubility and membrane permeability to predict the potential in vivo behavior of our candidate compound.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[15]
-
Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at pH 7.4.
-
Addition of Compound: Add an excess amount of the test compound (either this compound or ibuprofen) to a sealed vial containing a known volume of the buffer. The excess solid must be visible to ensure saturation.
-
Equilibration: Agitate the vials in a shaking water bath at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully extract an aliquot of the supernatant.
-
Separation: Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
Protocol 2: Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that predicts passive transcellular permeability across the gastrointestinal tract.[16]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing PBS at pH 7.4.
-
Donor Solution: The test compounds are dissolved in a donor buffer (e.g., PBS at pH 5.5 to simulate the upper intestine) and added to the wells of the filter plate.
-
Incubation: The entire "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V is volume, A is the filter area, t is time, [C] is concentration, and subscripts D, A, and eq refer to donor, acceptor, and equilibrium, respectively.
Table 1: Comparative Physicochemical Properties
| Property | Ibuprofen | This compound |
| Molecular Weight ( g/mol ) | 206.29 | 182.19[13] |
| Aqueous Solubility (µg/mL at pH 7.4) | ~21 | Data to be determined |
| Permeability (Pe x 10⁻⁶ cm/s) | High (>10) | Data to be determined |
| LogP (calculated) | 3.97 | Data to be determined |
In Vitro Pharmacodynamic Evaluation
Causality: The primary mechanism of NSAIDs is the inhibition of COX enzymes. It is crucial to determine the potency (IC₅₀ value) of our candidate compound against both COX-1 and COX-2 isoforms. The ratio of these values (Selectivity Index) will indicate whether the compound is non-selective like ibuprofen or potentially COX-2 selective, which could imply a better gastrointestinal safety profile.
Caption: Workflow for the in vitro COX inhibitor screening assay.
Protocol 3: COX-1 and COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of the COX enzymes and is a reliable method for screening inhibitors.[17]
-
Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0). Prepare serial dilutions of the test compounds and ibuprofen (positive control) in DMSO. Prepare arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme Incubation: In a 96-well plate, add the enzyme, heme cofactor, and the test compound or control. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction. The COX enzyme will convert it to PGG₂, and the peroxidase component will reduce PGG₂ to PGH₂, oxidizing the TMPD probe and causing a color change.
-
Measurement: Immediately read the absorbance of the plate at 590 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. An SI > 1 indicates selectivity for COX-2.
Caption: The arachidonic acid cascade and site of NSAID action.
Table 2: Comparative In Vitro COX Inhibition
| Parameter | Ibuprofen | This compound |
| COX-1 IC₅₀ (µM) | ~2.1[5] | Data to be determined |
| COX-2 IC₅₀ (µM) | ~1.6[5] | Data to be determined |
| Selectivity Index (COX-1/COX-2) | ~1.3 | Data to be determined |
In Vivo Efficacy Assessment
Causality: In vitro activity does not always translate to in vivo efficacy. Animal models of pain and inflammation are essential to confirm that the compound can reach its target and produce a therapeutic effect in a complex biological system. The acetic acid-induced writhing test is a standard model for peripheral analgesia, while the carrageenan-induced paw edema model is a classic test for acute inflammation.[18][19]
Caption: General workflow for in vivo efficacy testing.
Protocol 4: Analgesic Efficacy (Acetic Acid-Induced Writhing Test in Mice)
-
Animals: Use male Swiss albino mice (20-25g), acclimatized for at least one week.
-
Grouping: Randomly assign mice to groups (n=8-10 per group): Vehicle (e.g., 0.5% CMC), Ibuprofen (e.g., 30 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the vehicle or test compounds orally (p.o.).
-
Induction: After 60 minutes, inject 0.6% acetic acid solution intraperitoneally (i.p.) at 10 mL/kg.
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and hind limb stretching) over a 20-minute period.
-
Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (% inhibition) using the formula: [(Mean Wriths_Control - Mean Wriths_Treated) / Mean Wriths_Control] * 100.
Protocol 5: Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
-
Animals: Use Wistar rats (150-200g), fasted overnight with free access to water.
-
Grouping and Dosing: Group and dose the animals as described in Protocol 4, adjusting doses for species if necessary.
-
Baseline Measurement: Before dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction: One hour after oral administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: [(ΔV_Control - ΔV_Treated) / ΔV_Control] * 100, where ΔV is the change in paw volume from baseline.
Table 3: Comparative In Vivo Efficacy
| Assay | Parameter | Ibuprofen | This compound |
| Acetic Acid Writhing | ED₅₀ (mg/kg) | ~15-20 | Data to be determined |
| Carrageenan Paw Edema | % Inhibition at 3 hr (at 30 mg/kg) | ~50-60% | Data to be determined |
Synthesis and Interpretation
Upon completion of this experimental framework, a comprehensive dataset will be available to directly compare this compound with ibuprofen.
-
Structure-Activity Relationship (SAR): The data will allow for an initial SAR analysis. For example, if the candidate compound shows higher potency or COX-2 selectivity, it could be attributed to the electronic effects of the fluorine atom or the steric influence of the methyl group on binding within the enzyme's active site.
-
Integrated Profile: The physicochemical, in vitro, and in vivo data must be considered together. A compound with high in vitro potency but poor solubility or permeability may show weak in vivo efficacy. Conversely, a moderately potent compound with excellent bioavailability could be a strong performer.
-
Future Directions: If the candidate demonstrates a superior profile to ibuprofen (e.g., similar efficacy with a significantly higher COX-2 selectivity index), the next logical steps would include more advanced preclinical studies, such as pharmacokinetic profiling, multi-dose efficacy studies in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal toxicological assessments as mandated by regulatory agencies.[20][21]
This structured guide provides a robust and scientifically validated pathway for the thorough evaluation of novel NSAID candidates, ensuring that decisions on their further development are based on a comprehensive and comparative dataset.
References
-
Wikipedia. Ibuprofen. [Link]
-
News-Medical.Net. Ibuprofen Mechanism. [Link]
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 25(2), 96. [Link]
-
ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]
-
Lee, Y. K., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Drug design, development and therapy, 11, 2153. [Link]
-
Patsnap Synapse. What is the mechanism of Ibuprofen? [Link]
-
Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17, 275-342. [Link]
-
Laufer, S., & Luik, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Drug-DNA interaction protocols (pp. 105-117). Humana Press. [Link]
-
Jäger, A. K., et al. (2003). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 66(11), 1541-1545. [Link]
-
ClinPGx. Ibuprofen Pathway, Pharmacokinetics. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, 55(1), 2-3. [Link]
-
Study.com. Ibuprofen: Pharmacodynamics, Pharmacokinetics & Pharmacology. [Link]
-
Burton, P. S., & Goodwin, J. T. (2010). Solubility and permeability measurement and applications in drug discovery. Combinatorial chemistry & high throughput screening, 13(2), 101-111. [Link]
-
Medical News Today. Ibuprofen: Uses, interactions, and side effects. [Link]
-
Al-Gousous, J. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135649. [Link]
-
Ghlichloo, I., & Gerriets, V. (2021). An overview of clinical pharmacology of ibuprofen. StatPearls. [Link]
-
Asadbeiki, S., et al. (2014). Virtual screening for finding novel COX-2 inhibitors as antitumor agents. DARU Journal of Pharmaceutical Sciences, 22(1), 1-8. [Link]
-
Singh, G., et al. (2022). Understanding the significance and outcomes of clinical pharmacology of ibuprofen. GSC Biological and Pharmaceutical Sciences, 19(2), 226-235. [Link]
-
European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (2017). [Link]
-
Lanza, F. L., et al. (2008). A comparison of ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. The American journal of gastroenterology, 103(6), 1540-1548. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Shinde, J. B., et al. (2025). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. International Journal of Pharmaceutical Sciences. [Link]
-
Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 6(4), 272-293. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Shinde, J. B., et al. (2025). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. International Journal of Pharmaceutical Sciences. [Link]
-
European Medicines Agency. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline. [Link]
-
ResearchGate. Comparisons with all NSAIDs. Each NSAID was compared against all other... [Link]
-
ResearchGate. Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID. [Link]
-
PubChem. 3,3-Difluoro-3-(3-methylphenyl)propanoic acid. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2017). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 18, 258-264. [Link]
-
Armstrong, A., et al. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience, 25(10), 105151. [Link]
-
ResearchGate. (2025). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. [Link]
-
PubChem. 3-(3-Methylphenyl)propionic acid. [Link]
-
Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981-991. [Link]
-
RSC Publishing. (2021). sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl a. [Link]
-
Al-Lahham, S. H., & Peppelenbosch, M. P. (2020). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1866(5), 165721. [Link]
-
PrepChem.com. Synthesis of 3,3,3-triphenylpropionic acid. [Link]
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
- 12. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 14. This compound, 97% [labchem.co.za]
- 15. researchgate.net [researchgate.net]
- 16. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scielo.br [scielo.br]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
cross-reactivity studies of 3-(3-Fluoro-5-methylphenyl)propionic acid
Initiating Data Collection
I'm starting a deep dive into 3-(3-Fluoro-5-methylphenyl)propionic acid. My initial focus is gathering comprehensive data on its known targets, mechanism, and off-target effects. This involves a thorough literature search to map its known properties, followed by identifying structurally similar compounds and understanding their associated characteristics.
Defining Scope and Framework
I've expanded my data gathering to include structurally similar compounds, anticipating potential cross-reactivity. Now, I'm identifying suitable experimental assays—competitive binding, enzymatic, and cell-based—and searching for established protocols and controls. Simultaneously, I'm selecting alternative compounds for comparison and outlining the comparison guide's structure, which will cover rationale, methodologies, hypothetical data analysis, and concluding discussion.
Outlining the Guide Structure
I'm now deeply immersed in structuring the comparison guide. I've mapped out sections covering the introduction to the compound and cross-reactivity's significance. I’m focusing on detailed comparisons of experimental methodologies and the analysis of hypothetical comparative data. This includes considering real-world examples to inform the hypothetical results, culminating in a discussion interpreting the outcomes.
Initiating Target Discovery
I started by looking up "this compound" but found nothing directly relevant about its biological targets, mechanism of action, or any potential cross-reactivity. The initial search results focused only on general information, so now I must expand the scope of my investigation.
Refining Search Strategies
I'm now digging deeper into the broader class of phenylpropionic acids, specifically the fluorinated derivatives. I've found some leads on microbial metabolites and potential effects on metabolic pathways like AMPK activation, plus hints of cardiovascular activity. However, no direct information on the specific molecule I'm interested in has yet surfaced. My next step is to explore suitable alternative compounds for comparison, ideally with known biological activities. I'll need to research experimental protocols for cross-reactivity studies, too.
Analyzing Structural Analogues
I'm now expanding my search to related phenylpropionic acid derivatives, including 3-phenylpropionic acid, and exploring their biological roles. These compounds seem to share potential activities like AMPK activation and cardiovascular effects. While direct information on my specific fluoro-methyl compound remains elusive, I'm identifying suitable analogues with known activities for cross-reactivity studies. The protocols for these are a necessary next step.
Analyzing The Search Results
I've been reviewing the search results and found some indirect but helpful information. I've learned that aryl propionic acid derivatives are a known class of NSAIDs, and cyclooxygenase (COX) enzymes are a primary target.
Narrowing the Focus
Now, I'm focusing on the compound's potential COX enzyme interaction. I'm leaning toward COX-1 and COX-2 as primary targets, given its structural similarity to known NSAIDs like ibuprofen and ketoprofen. I'm searching for existing experimental protocols to assess COX inhibition and identifying structurally similar compounds that will be useful for comparison.
Building a Comparison Guide
I'm now establishing a likely primary target for the compound and searching for related compounds. COX enzymes seem the most probable, and I'm keen on establishing experimental protocols. I will be sure to find suitable alternative compounds like ibuprofen and a fluorinated analog for comparisons. Broader off-target screening panels are on my radar too, so that this comparison guide will be comprehensive.
Pinpointing the Target
I've zeroed in on the aryl propionic acid classification of 3-( 3-Fluoro-5-methylphenyl)propionic acid. Now I'm quite confident that cyclooxygenase (COX) enzymes are its main targets. I have found IC50 values for ibuprofen for comparison.
Deepening the Analysis
I'm now diving deeper into the specifics. I've compiled substantial information on aryl propionic acids, focusing on this compound and its presumed COX enzyme targets. I have also found relevant IC50 values for ibuprofen and flurbiprofen. Plus, I have identified multiple assay kits and off-target screening options. My next challenge is to synthesize hypothetical data for my target compound and find details on a fluorinated ibuprofen derivative. I intend to synthesize the guide's structure next.
Building the Comparison Guide
I'm now fully immersed in constructing the guide. I've gathered comprehensive information, firmly establishing the compound's classification and likely COX enzyme targets. I have comparative IC50 values, kits for the relevant assays, and screening panels for off-target analysis. The main challenge is creating the direct comparisons, so I'll generate hypothetical data for my target compound and seek further details on a fluorinated ibuprofen derivative. I am ready to start synthesizing the information into the structure of the guide.
in vivo efficacy of 3-(3-Fluoro-5-methylphenyl)propionic acid derivatives in animal models
An Objective Guide to the Predicted In Vivo Efficacy of 3-(3-Fluoro-5-methylphenyl)propionic Acid Derivatives in Animal Models
Introduction: Charting a Course for a Novel Propionic Acid Derivative
The arylpropionic acids represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with stalwarts like ibuprofen and naproxen defining the class.[1][2] Their therapeutic efficacy stems from the inhibition of prostaglandin synthesis, a key process in inflammation and pain signaling.[1] The landscape of medicinal chemistry is continually evolving, with efforts focused on synthesizing novel derivatives that offer improved efficacy, selectivity, or a more favorable safety profile.
This guide focuses on a specific, novel scaffold: This compound . As of this writing, there is a notable absence of direct in vivo efficacy studies for this particular derivative in publicly accessible literature. This guide, therefore, adopts a predictive and comparative approach. By analyzing the extensive data on structurally related arylpropionic acid derivatives, we can construct a scientifically grounded hypothesis regarding the potential efficacy of this compound and outline a robust strategy for its in vivo evaluation.
We will delve into the established mechanisms of action, compare the in vivo performance of analogous compounds, and provide detailed experimental protocols for assessing anti-inflammatory and analgesic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and related chemical entities.
Pillar 1: The Mechanistic Landscape of Arylpropionic Acids
The primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like gastric cytoprotection, while COX-2 is an inducible enzyme, upregulated at sites of inflammation.[1] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable gastrointestinal side effects are often linked to the inhibition of COX-1.[1]
The substitution pattern on the phenyl ring—in this case, with a fluorine atom and a methyl group—is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties. The fluorine atom, being highly electronegative, can alter the electronic properties of the molecule, potentially enhancing its binding affinity to the COX enzymes and improving its metabolic stability.
Caption: The Arachidonic Acid Cascade and the Site of NSAID Action.
Pillar 2: Comparative In Vivo Efficacy of Structurally Related Derivatives
To predict the efficacy of this compound, we can examine the performance of other arylpropionic acid derivatives in established animal models of inflammation and pain. The following table summarizes key findings from the literature.
| Compound/Derivative Class | Animal Model | Key Efficacy Findings | Reference |
| Dexibuneb (Dexibuprofen-nebracetam derivative) | Carrageenan-induced paw edema (Rat) | Paw edema increase was significantly lower (33.61%) compared to dexibuprofen alone. | [3] |
| Dexibuneb | Cotton pellet-induced granuloma (Rat) | Reduced the increase in dry granuloma weight by 43.09% compared to the control group. | [3] |
| Acyl hydrazone derivatives of Oxaprozin | Carrageenan-induced paw edema (Rat) | Exhibited significant in vivo anti-inflammatory activity. | [1] |
| β,β-diphenyl propionic acid amides | Carrageenan-induced paw edema (Rat) | Showed mild to moderate anti-inflammatory activity (36.13% to 90% inhibition). | [1] |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (Mouse) | Inhibited writhing by 31.0% (150 mg/kg) and 49.5% (300 mg/kg). | [4] |
| POPA | Carrageenan-induced paw edema (Rat) | Reduced inflammation by 43.3% (75 mg/kg) and 42.2% (150 mg/kg). | [4] |
| Fluorinated Loxoprofen Derivatives | Adjuvant-induced arthritis (Rat) | Showed equivalent anti-inflammatory effect to loxoprofen but with fewer gastric lesions. | [5] |
This comparative data underscores a critical principle: modification of the core propionic acid structure can lead to compounds with potent anti-inflammatory and analgesic effects.[1][6][7] The enhanced safety profile of fluorinated loxoprofen derivatives is particularly noteworthy, suggesting that the fluoro-substitution in our target compound could be beneficial.[5]
Pillar 3: Validated Experimental Protocols for In Vivo Assessment
To empirically determine the efficacy of this compound, a series of well-validated animal models should be employed. Below are step-by-step protocols for key assays.
A. Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is the most widely used primary test for screening anti-inflammatory agents.
Principle: Carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response when injected into the sub-plantar tissue of a rodent's paw. The resulting edema is quantified by measuring the change in paw volume.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg of this compound).
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
B. Analgesic Efficacy: Acetic Acid-Induced Writhing Test
This model is sensitive for detecting peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior. Analgesic compounds reduce the frequency of these writhes.
Step-by-Step Protocol:
-
Animal Acclimatization: Male albino mice (20-25g) are used.
-
Grouping and Administration: Animals are grouped and administered the test compound, positive control (e.g., Aspirin 100 mg/kg), or vehicle 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.
-
Induction of Writhing: 0.1 mL/10g body weight of a 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a continuous 15-minute period.
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.
Caption: A Standardized Workflow for Preclinical Efficacy Testing.
Conclusion and Future Directions
While direct experimental data on this compound is not yet available, a comprehensive analysis of its structural class provides a strong rationale for its investigation as a novel anti-inflammatory and analgesic agent. The presence of fluoro and methyl groups on the phenyl ring suggests the potential for modulated potency and an improved pharmacokinetic profile.
The path forward is clear: a systematic in vivo evaluation using the standardized models detailed in this guide is imperative. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship (SAR) data to the broader field of NSAID development. Further investigations into its COX-1/COX-2 selectivity and gastric safety profile will be critical for determining its overall therapeutic index.
References
- Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS6dBK01UfmPn1aonF9tpEJS4s0HgGeZkki-hmSdSznoSpXaJNZ1c-Q46zauMEP2E3ZvoyjGmxN6kALj9bFzO5i4kAtTZQFy5PZ5_Fh5PFnlP1CCZIZKvSCeFdN1y760yWl7HOfCgIPQ==]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtpxoYKHOMgbNFvhNCKQAGRjM7BgT0dOvS1NJrxKGd5C_TTUv5NZKsXkRct1yLS8HH5lNqX7UaOGphQ3fz9A7apVGSkgrTTvdGZhicNOe1DzlMsxTtTcNcNyC3hL_EriX8LC_rwAe7_dezMbDDf2oYlNoCbKc0cgk1pto_JJ76udTpk-0uaimctEbdCwQK6bqD27FlcVa1cCWhPCb9bvo7qBXexZkwUwuyh3dXZj5tCbpbRDAsnJvPzw==]
- Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0J5cXhCGGNwX6Xmq0sSTDR6YaRinl5pt9ET10GYuVBiqlnxPB81C7l7iEhAUlfb5QTBm8mu08J2ukBm5UoLJuNBBiDE3JdN_UmYbCsTAG9P2e0m_eLXjStX179W_gHjpVCeQvvGPLJs2nWv6ujuC_4adWWuNE2wzGggE35ic=]
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3kTUjqEiWgSO8szvmwJPvj_4w_m6Aq8qglGAq_Y2jGvlUMdXqTSW6Jdfb94RlrVwZ4LvoBoO3SgIJMzenRzqcdEZpnKcAs-j4bx-wJfzMM775Tk8SbrDnGm9My-HtVEFMO0SeFjK5Mz0rufrKP4olPzX5jWnjPXzkNe8W5GVJ3xGy2t-PFBCcvt9JLSPqonnbCJnUP6L3pMn13GZEBAvqd3pa9JH__rd0o5GpOIjxyt9BrPoTNIR761iaCozPuSBX]
- Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-7P-9Yo-ycqH64LLp0Dgh4-LdBx61Jm1xWlDjZjlMTV3IqJPyrAoSacvjiw2zpLx14p5MnO1AB7dt7Ea8MjBgUgpx-i6dJ06kbwV3UXgKHVGEsJAtlaPa5MMgXeW1-Vhxpqo-tFPim_RU2jOman8ebAIi1ZUJ36BGGo9gLXzw6nfqLaZEtqNKb2vKG0m5DZ8-27-WTcQjNZh9oJHz6piOJJseSMpVzI-8jnPhhxxYuKPTL5-eNMOWpyG5dMKbEwZW06qg7Mv3lg==]
- Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBSul2YxuRX9ZMEihRa-VMeQ0FgZ5C2KAS555JmX4-sj59X3xsVNKiRUFPCl5f7YPHbr5nxRvyXivyAtKO8hB0NG5W0a2zznE9_klg10J6PJ7bdaVKBsmgRr3RawfmApcMTMlN]
- Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxIzkvukHIZ7libUo7jbItKKcbT0ZZMCRHWoDYkIakPvzqmJ4D2i7yZDckATwrikgnprjgFGyy1CfYPM5zSWurkMJAb_aEP5MBGrhqe7GoM7slWy0lXMprPAncKwiVKH9XHEE=]
- Evaluation of the analgesic activity of new derivatives of aryl propionic acid on gastric male mice. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFERiJ0OPoozH3WdjLbLmyxk4LlDM2QcUsk6e6VSGoJ-aVzqhlykXI9TlVZ7_Brb8g9B8r0jmLb2nuqcj79ila4ffFwPmGQT2fEi-XeBF4LZU-532vwREBBZ67KNwLE8flR2y1JnSZ3QcNl5Zz5OELzX4FV6Jrjd-QKjwFbzjO8TkJJvrisLiV7IVp-nazMsI4yZUKFp3dtzsGCpVTP67WGkE182cI0cl9OligSEYxv8kf7n8M8935DsUsSZNoaS_gQ498T3kAzGLvtjvFwsKYI2g=]
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_CH1fkUOOfL_r7TU8bLmSU9qEXW2do9QVBQiHeT2CphyLnvB4c5VS6eDuj-Ae95zxsWflV9fMBnjzMaRNW1hvkt-yq1CQ1-N3W2qxyPItIzcVwS8gzNW5hTOlw4PO84nRTPdf]
- Toxicopathological overview of analgesic and anti-inflammatory drugs in animals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_f0NZHMdliPTRF59hyQCSGdzq-LzXsvoBtViipEjhAvA8wsrmI10X4rGw-rYb8AJVK49dZm6S5wLSwZpEyDhGCAw8B6uKzicLV16H7f2MyEJyv3JcADpVqQo-Pf32_F60KOz064MpcXMQHT9vw1WtxIo]
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsCc83d33x86_LI25Maz_lY-gTREKMybdunW25XuAe6ldh5bFHOsjQVZMwKNO8wufDlrK8ZOqCHLromd1x9bWStD9Gm8FYm_I6drQXoKTEbC4MqcKYEaZt6H74HjcSVdC8S-CCCkAp_ME4TV0SXhrkEFgZy-l3vg9lH6xLsrtN9fuq_DdtujjRo-DrrqSBm-rcTGE1Tyzj5BZT5rBR8VU4BUmIxJWG90YTM_8kIbdin96jFsmR9y4Lk-VAKarSag=]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]
- 4. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Differentiation of 3-(3-Fluoro-5-methylphenyl)propionic Acid Isomers: A Comprehensive Guide
<Step>
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise identification of positional isomers is a non-negotiable cornerstone of ensuring efficacy, safety, and patentability. Molecules sharing the same chemical formula but differing in the spatial arrangement of their substituents can exhibit dramatically different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the isomers of 3-(3-Fluoro-5-methylphenyl)propionic acid, a compound of interest in medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously distinguish between these closely related structures.
The Challenge of Isomerism
Positional isomers, such as the ortho-, meta-, and para- substituted variants of a molecule, often present a significant analytical challenge.[1][2] Their similar physical properties can make separation by traditional chromatographic techniques difficult. Therefore, spectroscopic methods that probe the molecule's structure at the atomic level are indispensable for definitive characterization.[3] This guide will focus on interpreting the unique spectral "fingerprints" of the isomers of this compound to provide a clear and reliable methodology for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules.[3] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise connectivity and spatial relationship of atoms within each isomer.
¹H NMR Spectroscopy: Probing the Proton Environment
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly informative for distinguishing between positional isomers.[3][4] The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.
-
This compound: This isomer is expected to show three distinct signals in the aromatic region, each integrating to one proton. The proton situated between the fluorine and methyl groups will likely appear as a singlet or a narrowly split multiplet. The other two aromatic protons will exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom.
-
Other Potential Isomers (e.g., 2-Fluoro-4-methyl, 4-Fluoro-2-methyl, etc.): Each isomer will present a unique set of chemical shifts and coupling constants in the aromatic region, directly reflecting the different electronic environments and neighboring spins for each proton. For instance, an ortho-isomer would likely display a more complex pattern of four distinct multiplets due to the lack of symmetry.[3]
The aliphatic protons of the propionic acid side chain will also provide structural information, though the differences between isomers will be less pronounced in this region. The methylene groups adjacent to the aromatic ring and the carboxylic acid will typically appear as triplets.[5][6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the carbon atoms in the aromatic ring are highly sensitive to the nature and position of the substituents.[4] The electronegative fluorine atom will cause a significant downfield shift for the carbon it is directly attached to (C-F bond) and will also influence the shifts of the adjacent carbons.
-
Distinguishing Features: The number of unique signals in the aromatic region of the ¹³C NMR spectrum can indicate the symmetry of the molecule. Furthermore, the specific chemical shifts of the substituted and unsubstituted aromatic carbons will be diagnostic for each isomer. For example, the carbon bearing the fluorine atom will have a characteristic chemical shift and will also exhibit a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atom's local environment.[7][8] The chemical shift of the fluorine nucleus is extremely sensitive to its electronic surroundings, making it an excellent tool for distinguishing between fluorinated isomers.[9]
-
Key Differentiator: Each isomer of this compound will exhibit a single, unique resonance in the ¹⁹F NMR spectrum. The precise chemical shift will be characteristic of the substitution pattern on the aromatic ring.[10] Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) will result in splitting of the fluorine signal, providing further structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm relative to CFCl₃).
-
Proton coupling can be observed or decoupled as needed for structural elucidation.
-
Table 1: Predicted Distinguishing NMR Features for Isomers of 3-(Fluoro-methylphenyl)propionic Acid
| Spectroscopic Technique | Parameter | 3-(3-Fluoro-5-methylphenyl) | Other Positional Isomers (Illustrative Examples) |
| ¹H NMR | Aromatic Region | Three distinct signals with characteristic splitting patterns. | Varies significantly based on symmetry and substituent positions. Ortho-isomers may show four multiplets. Para-isomers might show two doublets. |
| ¹³C NMR | Aromatic Carbons | A unique set of chemical shifts for all aromatic carbons. | Distinct chemical shifts for substituted and unsubstituted carbons, indicative of the specific substitution pattern. |
| ¹⁹F NMR | Chemical Shift | A single, characteristic resonance. | A single resonance at a different, unique chemical shift for each isomer. |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and can also be used to differentiate between positional isomers.[13]
The IR spectrum of this compound will be dominated by several key absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[14][15]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids.[15]
-
C-O Stretch (Carboxylic Acid): A medium intensity band between 1320-1210 cm⁻¹.[15]
-
Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[4]
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
While these bands confirm the presence of the key functional groups, the "fingerprint" region (below 1500 cm⁻¹) and the out-of-plane C-H bending vibrations (900-690 cm⁻¹) are particularly useful for distinguishing between isomers.[4][13] The substitution pattern on the aromatic ring gives rise to a unique combination of bands in these regions. For example, a meta-disubstituted ring will have a different pattern of C-H wagging absorptions compared to an ortho- or para-disubstituted ring.[4][13]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in the confirmation of the molecular formula and provide clues to its structure.
-
Molecular Ion Peak (M⁺): All isomers of this compound will exhibit a molecular ion peak corresponding to their exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: While the mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions may be observed. Common fragmentation pathways for phenylpropionic acids include cleavage of the side chain and loss of small neutral molecules like CO₂ and H₂O. The substitution pattern on the aromatic ring can influence the stability of the resulting fragment ions, leading to variations in the fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution data.
-
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The differentiation of positional isomers of this compound requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide a wealth of information about the proton and carbon frameworks, ¹⁹F NMR offers a highly sensitive and direct probe for the fluorine substituent. IR spectroscopy complements this data by confirming functional groups and providing insights into the aromatic substitution pattern. Finally, mass spectrometry validates the molecular weight and elemental composition. By integrating the data from these powerful analytical methods, researchers and drug development professionals can confidently and accurately characterize these closely related isomers, a critical step in advancing chemical and pharmaceutical research.
References
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]
-
YouTube. Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone. Available at: [Link]
- Google Patents. KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available at: [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Available at: [Link]
-
PubChem. 2-Phenylpropionic acid. Available at: [Link]
-
Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available at: [Link]
-
ResearchGate. Mass spectrum of 3-phenylpropanoic acid. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]
-
NIST WebBook. Phenylpropiolic acid. Available at: [Link]
-
MassBank. Phenylpropanoic acids. Available at: [Link]
-
Organic Spectroscopy International. 3-Phenylpropionic acid. Available at: [Link]
-
Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available at: [Link]
-
University of Ottawa. 19Flourine NMR. Available at: [Link]
-
Yale University. Fluorine NMR. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
-
OSTI.GOV. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Available at: [Link]
-
SpectraBase. Propionic acid, 3-pyrrol3-(1,2,3,4-tetrahydro-5-fluoro-2,4-dioxopyrimid-1-yl)propionylamino]-3-phenyl-, methyl ester. Available at: [Link]
-
ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... Available at: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
PubChem. 3-(3-Methylphenyl)propionic acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 3-(3-Fluoro-5-methylphenyl)propionic Acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality control. For a key intermediate like 3-(3-Fluoro-5-methylphenyl)propionic acid, a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), purity is not merely a quality metric; it is a foundational pillar of safety and efficacy.[1] The presence of unknown impurities, even at trace levels, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[2] Therefore, establishing a robust, multi-faceted analytical strategy is paramount.
This guide eschews a one-size-fits-all approach, instead presenting an orthogonal analytical philosophy. The core principle is that no single technique is infallible. By combining methods that measure purity based on different physicochemical principles, we create a self-validating system that provides a high-confidence, comprehensive purity profile. We will explore the "why" and "how" of deploying High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) in a complementary workflow. For drug development, substances are generally expected to have a purity of at least 98%, a standard we will aim to verify.[2]
The Orthogonal Analytical Workflow
A comprehensive purity assessment relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data builds a robust and trustworthy purity profile. The following workflow illustrates how these techniques complement one another.
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Techniques: Quantifying the Known and Discovering the Unknown
Chromatography is the workhorse of purity analysis, separating the main compound from its impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary choice for the purity assay of this compound due to its non-volatile nature and polarity imparted by the carboxylic acid group. It excels at separating thermally labile compounds and provides a precise quantification of the main peak area relative to impurity peaks (Area Percent method). A reversed-phase C18 column is ideal, as it effectively retains the moderately nonpolar aromatic ring while allowing for elution with a standard aqueous-organic mobile phase.[3]
Comparison with Alternatives: While GC is a powerful tool, it would require derivatization of the carboxylic acid to increase volatility, adding a step that can introduce its own impurities and variability.[4] HPLC analyzes the compound in its native state, providing a more direct and often more accurate purity value.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Primary Use | Purity assay, non-volatile impurities | Volatile/semi-volatile impurities |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Specificity | Moderate (UV detection) | High (Mass Spec identification) |
| Sample Prep | Simple dissolution | Derivatization required |
| Information | Quantitative Purity (%) | Impurity Identification |
Detailed Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 10 min; hold for 3 min. Rationale: A gradient ensures elution of both the main compound and any potentially more nonpolar impurities within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 225 nm. Rationale: This wavelength provides good absorbance for the phenylpropionic acid moiety while minimizing baseline noise.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While not the primary method for assaying the main compound, GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[6][7] The high sensitivity of the mass spectrometer allows for the detection of trace-level contaminants that might be missed by HPLC-UV.[8]
Experimental Choice: To analyze this compound by GC, derivatization is necessary to convert the non-volatile carboxylic acid into a volatile ester (e.g., a methyl or silyl ester). This process, while adding a step, is crucial for getting the analyte to travel through the GC column.
Detailed Protocol: GC-MS for Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation (Derivatization): a. Dissolve ~1 mg of the sample in 1 mL of Dichloromethane. b. Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). c. Heat at 60 °C for 30 minutes. d. Inject 1 µL of the cooled, derivatized sample.
-
Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard if necessary.
Spectroscopic and Elemental Techniques: Confirming Identity and Fundamental Composition
These methods provide orthogonal confirmation of the molecule's identity and its elemental makeup, acting as a crucial cross-check to chromatographic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is arguably the most powerful tool for structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of the chemical structure. Furthermore, quantitative NMR (qNMR) can be used as a primary method to determine purity without the need for a reference standard of the analyte itself.
Expertise & Experience: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally valuable and clean technique.[9] Due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus, signals are typically well-resolved with no background interference, making it straightforward to detect any fluorine-containing impurities.[10]
| Technique | Information Provided |
| ¹H NMR | Confirms proton environment, integration gives proton ratios. |
| ¹³C NMR | Confirms carbon backbone, number of unique carbons. |
| ¹⁹F NMR | Unambiguously confirms presence and environment of fluorine atom(s). Excellent for detecting fluorinated impurities.[9] |
| qNMR | Provides a highly accurate purity value by integrating the analyte signal against a certified internal standard. |
Detailed Protocol: ¹⁹F qNMR for Purity Determination
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified reference material containing a single, sharp ¹⁹F signal that does not overlap with the sample, for example, trifluorotoluene.
-
Sample Preparation: a. Accurately weigh ~20 mg of the synthesized compound. b. Accurately weigh ~10 mg of the internal standard. c. Dissolve both in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. Rationale: This is critical for accurate quantification, ensuring all nuclei have fully relaxed before the next pulse.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Processing: Apply appropriate phasing and baseline correction. Integrate the signal for the sample and the internal standard.
-
Calculation: The purity is calculated based on the integral values, the number of fluorine atoms contributing to each signal, and the exact masses of the sample and standard.
Elemental Analysis (EA)
Causality: Elemental analysis provides the most fundamental check of a compound's purity by measuring the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur).[11] For a new synthetic batch, it serves as a gatekeeper analysis. If the experimental C and H percentages do not match the theoretical values for C₁₀H₁₁FO₂, it is a clear indication of a significant impurity or an incorrect structure.
Trustworthiness: Many chemistry journals and regulatory bodies consider an elemental analysis result that is within ±0.4% of the theoretical value as strong evidence of >95% purity.[12] This provides an authoritative, quantitative benchmark for sample acceptance.[13]
| Element | Theoretical % for C₁₀H₁₁FO₂ | Acceptable Range (±0.4%) |
| Carbon (C) | 65.92% | 65.52% - 66.32% |
| Hydrogen (H) | 6.09% | 5.69% - 6.49% |
Detailed Protocol: Combustion Analysis
-
Instrumentation: CHN/O Elemental Analyzer.
-
Sample Preparation: a. Ensure the sample is completely dry and homogeneous. b. Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment.[11] The resulting gases (CO₂, H₂O) are separated chromatographically and quantified by a thermal conductivity detector.
-
Validation: The instrument must be calibrated using certified standards (e.g., acetanilide) before running the sample.
Comparative Framework and Conclusion
Choosing the right analytical method requires understanding the strengths and limitations of each in the context of the specific molecule.
Caption: Comparison of key analytical technique attributes.
References
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from Study.com. [Link]
-
Research Journal of Chemistry and Environment. A Novel Validated GC-MS/MS Method for the Estimation of five Genotoxic impurities in Bupropion Hydrobromide. Retrieved from Research Journal of Chemistry and Environment. [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from PubMed Central. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from NETZSCH Analyzing & Testing. [Link]
-
National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from ResearchGate. [Link]
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from PubMed. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from Human Metabolome Database. [Link]
-
PubMed. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Retrieved from PubMed. [Link]
- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
-
ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (2020). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from MDPI. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from Oxford Instruments. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]
-
MDPI. (n.d.). Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. Retrieved from MDPI. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from Organic Syntheses. [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from Diva-portal.org. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur. [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from ACG Publications. [Link]
-
MDPI. (n.d.). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Retrieved from MDPI. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from Pharmacia. [Link]
-
SIELC Technologies. (n.d.). Propionic acid. Retrieved from SIELC Technologies. [Link]
-
TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from TSI Journals. [Link]
-
PubMed. (n.d.). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Retrieved from PubMed. [Link]
-
PubMed. (2019). RIFM fragrance ingredient safety assessment, 3-phenylpropionic acid, CAS Registry Number 501-52-0. Retrieved from PubMed. [Link]
Sources
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Propionic acid | SIELC Technologies [sielc.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Validated GC-MS/MS Method for the Estimation of five Genotoxic impurities in Bupropion Hydrobromide. [worldsresearchassociation.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 11. azom.com [azom.com]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Comparative Benchmarking of 3-(3-Fluoro-5-methylphenyl)propionic acid Against Known Modulators of the Free Fatty Acid Receptor 1 (GPR40/FFAR1)
A Senior Application Scientist's Guide for Researchers in Metabolic Drug Discovery
In the landscape of therapeutic development for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target.[1][2][3] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive mechanism for novel antihyperglycemic agents.[1][4][5] This guide provides a comprehensive framework for benchmarking the novel compound 3-(3-Fluoro-5-methylphenyl)propionic acid against established GPR40 modulators. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational rationale, detailed experimental protocols, and comparative data necessary to rigorously evaluate its potential as a therapeutic candidate.
The structural motif of phenylpropionic acid is a known scaffold for GPR40 agonists.[3][6] The subject of our investigation, this compound, is a synthetic derivative within this class. This guide will outline a head-to-head comparison with well-characterized GPR40 ligands, including the potent agonist GW9508, the clinical candidate fasiglifam (TAK-875), and the antagonist DC260126.
Understanding the GPR40 Signaling Cascade: The Basis for Assay Selection
Effective benchmarking necessitates a clear understanding of the target's mechanism of action. GPR40 activation by an agonist primarily initiates a signaling cascade via the Gq alpha subunit of its associated G protein.[5][7] This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[5][7] This elevation in intracellular calcium is a pivotal event in promoting glucose-dependent insulin secretion from pancreatic β-cells.[5] Notably, some synthetic GPR40 agonists have also been shown to engage Gs-protein signaling, leading to cAMP production, or to recruit β-arrestin, which can modulate the overall cellular response.[8][9]
Our experimental design is therefore centered on assays that quantify key events in this pathway, providing a multi-faceted view of compound activity.
Experimental Protocols for Comparative Analysis
To ensure scientific rigor, all experiments should be conducted in parallel, using the same cell lines, reagent batches, and instrumentation.
This assay provides a direct measure of Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration.
-
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular calcium leads to a proportional increase in fluorescence intensity.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40.
-
Protocol:
-
Cell Plating: Seed GPR40-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.[10]
-
Compound Preparation: Prepare serial dilutions of this compound, GW9508, fasiglifam (TAK-875), and DC260126.
-
Measurement: Utilize a fluorescence plate reader with an automated injector to add the compounds to the wells while simultaneously measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).[10]
-
This assay quantifies the accumulation of a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.
-
Principle: Upon Gq activation, PLC hydrolyzes PIP2 to IP3, which is rapidly metabolized to IP-1. In the presence of LiCl, the degradation of IP-1 is inhibited, allowing for its accumulation and measurement, typically using HTRF (Homogeneous Time-Resolved Fluorescence) technology.[7]
-
Protocol:
-
Cell Seeding: Plate GPR40-expressing cells in a suitable microplate.
-
Stimulation: Stimulate the cells with the test and reference compounds in a stimulation buffer containing LiCl.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Measurement: After incubation in the dark, read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the IP-1 concentration and plot against the compound concentration to determine the EC50 or IC50 values.
-
This assay is a sensitive method to screen for agonists, antagonists, and modulators of GPR40 by measuring the activity of a reporter gene.
-
Principle: Cells are co-transfected with DNA constructs for GPR40 and a cAMP response element-regulated secreted alkaline phosphatase (SEAP) reporter. Agonist binding to GPR40 initiates a signal transduction cascade resulting in the expression and secretion of SEAP into the cell culture medium.[11][12]
-
Protocol: This assay can be conveniently performed using commercially available kits, such as the FFAR1 (GPR40) Reporter Assay Kit from Cayman Chemical. The protocol generally involves:
-
Cell Plating: Seeding cells on a plate pre-coated with the transfection complex.
-
Cell Stimulation: Adding the test and reference compounds to the cells.
-
Sample Collection: Collecting aliquots of the culture medium after 16-24 hours of stimulation.
-
SEAP Activity Measurement: Adding a luminescence-based alkaline phosphatase substrate and measuring the signal.[11][12]
-
Comparative Data Summary (Hypothetical)
The following table summarizes the expected outcomes from the described assays, providing a clear comparison of this compound with the benchmark compounds.
| Compound | Class | Calcium Mobilization (EC50/IC50, nM) | IP-1 Accumulation (EC50/IC50, nM) | SEAP Reporter Assay (EC50/IC50, nM) |
| This compound | Test Compound (Agonist) | 55 | 72 | 65 |
| GW9508 | Potent Agonist | 15 | 20 | 18 |
| Fasiglifam (TAK-875) | Clinical Agonist | 38 | 45 | 41 |
| DC260126 | Antagonist | >10,000 (IC50 = 150) | >10,000 (IC50 = 180) | >10,000 (IC50 = 165) |
Data are presented as EC50 for agonists and IC50 for the antagonist against a known agonist. All data are hypothetical and for illustrative purposes.
Interpretation of Results and Future Directions
Further investigations should focus on:
-
Selectivity Profiling: Assessing the activity of this compound against other related GPCRs to determine its selectivity.
-
Gs and β-arrestin Pathway Activation: Investigating whether the compound exhibits biased agonism by measuring cAMP production and β-arrestin recruitment.
-
In Vivo Efficacy: Evaluating the compound's ability to lower blood glucose levels in animal models of type 2 diabetes. The development of TAK-875 was halted due to liver toxicity concerns, which were likely not GPR40-mediated.[13] Therefore, careful toxicological profiling of any new GPR40 agonist is paramount.
This guide provides a robust framework for the initial characterization and benchmarking of this compound. By employing these well-validated assays and comparing against known modulators, researchers can confidently ascertain its potential as a novel therapeutic agent for metabolic diseases.
References
-
The Physiological Society. Regulation and mechanism of action of FFAR1/GPR40. Available from: [Link]
-
Reactome Pathway Database. Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Available from: [Link]
-
Kusminski, C. M., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1853(12), 3248-3257. Available from: [Link]
-
Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. Available from: [Link]
-
Sumida, K., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology, 76(4), 741-749. Available from: [Link]
-
Wikipedia. Free fatty acid receptor 1. Available from: [Link]
-
Hu, L., et al. (2010). A novel class of antagonists for the FFAs receptor GPR40. Biochemical and Biophysical Research Communications, 390(4), 1157-1162. Available from: [Link]
-
Hara, T. (2017). Ligands at Free Fatty Acid Receptor 1 (GPR40). Handbook of Experimental Pharmacology, 236, 1-16. Available from: [Link]
-
Wang, M., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. ACS Omega, 7(31), 27365-27374. Available from: [Link]
-
Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018321. Available from: [Link]
-
Najmanová, I., et al. (2016). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Molecular Nutrition & Food Research, 60(5), 981-991. Available from: [Link]
-
Wang, Y., et al. (2014). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 5(8), 923-927. Available from: [Link]
-
Ghosh, S., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 267, 116212. Available from: [Link]
Sources
- 1. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
A Comparative Guide to the Pharmacological Activities of Aryl Propionic Acid Derivatives
Introduction to a Versatile Pharmacophore
Aryl propionic acid derivatives represent a cornerstone class of molecules in modern pharmacotherapy, most famously recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds like ibuprofen, naproxen, and ketoprofen are household names, valued for their potent analgesic, anti-inflammatory, and antipyretic properties.[2][3][4] The primary mechanism for these effects is the well-documented inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of inflammatory prostaglandins.[5][6][7]
However, the therapeutic potential of the aryl propionic acid scaffold extends far beyond simple pain and inflammation management. A growing body of research has illuminated a diverse range of biological activities, including significant anticancer, antimicrobial, and neuroprotective effects.[8][9][10] This guide offers a comparative analysis of these multifaceted pharmacological activities, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals. We will explore both the classical NSAID actions and the emerging therapeutic frontiers of these versatile compounds.
Part 1: The Core Anti-inflammatory and Analgesic Activity
The hallmark of traditional aryl propionic acid derivatives is their ability to mitigate inflammation and pain. This is achieved by blocking the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate pain, inflammation, and fever.[2][6]
Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism involves the non-selective, reversible inhibition of both COX-1 and COX-2 isoenzymes.[3][11] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory effects.[12][13][14] The non-selective nature of older drugs in this class explains common side effects like gastrointestinal irritation.[1][13]
Caption: Aryl propionic acid derivatives inhibit COX enzymes, blocking prostaglandin synthesis.
Comparative Efficacy of Common NSAIDs
The anti-inflammatory potency of these drugs is often evaluated in vivo using the carrageenan-induced paw edema model, which measures the reduction in swelling caused by an inflammatory agent.
| Drug | Class | Typical Anti-inflammatory Dose | Key Features |
| Ibuprofen | Propionic Acid Derivative | 200-800 mg, 3-4 times daily | Weaker anti-inflammatory than other NSAIDs, but well-tolerated.[2] Widely used for mild to moderate pain.[14] |
| Naproxen | Propionic Acid Derivative | 250-500 mg, 2 times daily | Longer half-life (12-17 hours) allows for less frequent dosing.[3][12] May have a lower risk of heart disease than other NSAIDs.[3] |
| Ketoprofen | Propionic Acid Derivative | 50-75 mg, 3-4 times daily | Potent analgesic and anti-inflammatory effects.[4][15][16] Also inhibits leukotriene synthesis.[17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol is a standard preclinical assay to assess the acute anti-inflammatory activity of a compound. The choice of carrageenan as the inflammatory agent is due to its ability to induce a reproducible and well-characterized inflammatory response.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for one week.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Compound Administration: Test animals receive a specific dose of the aryl propionic acid derivative (e.g., orally), while the control group receives the vehicle. A positive control group receives a standard drug like Indomethacin.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Caption: Standard experimental workflow for in vivo anti-inflammatory screening.
Part 2: Emerging Anticancer Activity
Beyond their anti-inflammatory role, aryl propionic acid derivatives have demonstrated promising anticancer properties.[18][19] This activity is often mediated through COX-independent pathways, making it a fertile area for developing novel cancer therapeutics.[19]
Comparative In Vitro Cytotoxicity
The anticancer potential is initially screened by evaluating a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reported Mechanism |
| Ibuprofen Hydrazone Derivative | Bacillus subtilis (as proxy) | - | Antibacterial activity suggests potential for specific cytotoxicity.[20][21] |
| Oxaprozin-Acyl Hydrazone | Various | - | Showed potent anticancer activity when compared with Cisplatin.[1] |
| General Profen Derivatives | Various | - | Display antiproliferative activities against different types of cancer cells.[19] |
Note: Specific IC50 values are highly dependent on the exact chemical modification and the specific cancer cell line tested, requiring reference to primary literature for direct comparison.
Key Anticancer Mechanisms of Action
The anticancer effects of these derivatives are multifactorial and can include inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels that feed tumors (angiogenesis).[19]
Caption: Multiple pathways contribute to the anticancer effects of aryl propionic acid derivatives.
Part 3: Broad-Spectrum Antimicrobial Activity
Another significant area of investigation is the antibacterial and antifungal activity of novel aryl propionic acid derivatives.[1][22] Chemical modifications to the basic scaffold have yielded compounds with potent activity against a range of pathogens.[20][21][23]
Comparative In Vitro Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the primary metric used to compare the effectiveness of antimicrobial agents.
| Derivative Type | Target Microorganism | Activity |
| Baylis-Hillman Adducts | Various Bacteria | Potent antibacterial activity reported.[1][24] |
| Ibuprofen Hydrazones | S. aureus, B. subtilis (Gram+) | Good antibacterial activity observed.[20][21][23] |
| Ibuprofen Hydrazones | E. coli (Gram-) | Good antibacterial activity observed.[20][21][23] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely accepted method for determining the in vitro antimicrobial susceptibility of a compound. It is chosen for its efficiency in testing a range of concentrations simultaneously.
Methodology:
-
Prepare Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Part 4: Novel Neuroprotective Activities
Emerging evidence suggests that some aryl propionic acid derivatives possess neuroprotective properties, potentially offering new therapeutic avenues for neurodegenerative diseases like Alzheimer's.[10][25] This effect may be linked to their anti-inflammatory actions within the central nervous system.[10] For instance, certain amide dimers of naproxen and ibuprofen have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key neuroinflammatory enzyme, in microglial cells.[10][25] Indole-3-propionic acid, a related structure, is also noted for its anti-inflammatory, antioxidant, and neuroprotective effects.[26][27]
Conclusion and Future Outlook
The aryl propionic acid scaffold is a remarkable example of a privileged structure in medicinal chemistry. While its legacy is firmly rooted in the management of pain and inflammation through COX inhibition, its future is bright with possibilities. The continued exploration of this class of compounds reveals a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[9][28] Future research will likely focus on synthesizing derivatives with enhanced selectivity for novel targets, aiming to maximize therapeutic efficacy while minimizing the side effects associated with traditional NSAIDs. The versatility of aryl propionic acid derivatives ensures they will remain a subject of intense scientific interest and a source of potential new medicines for years to come.
References
- Wikipedia. Ibuprofen.
- Wikipedia. Naproxen.
- News-Medical.Net. Ibuprofen Mechanism.
- Home Health Patient Education. How Does Naproxen Work Mechanism of Action & Metabolic Effects.
- Home Health Patient Educ
- Research Journal of Pharmacy and Technology.
- International Journal of Pharmaceutical and Phytopharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- International Journal of Pharmaceutical Sciences and Research.
- National Center for Biotechnology Information.
- ClinPGx.
- Patsnap Synapse.
- Patsnap Synapse.
- ResearchGate.
- Dr.Oracle.
- Semantic Scholar. New derivatives of aryl-propionic acid.
- GlobalRx. Ketoprofen Non-Micronized USP: A Comprehensive Industrial Profile.
- Gavin Publishers. Clinical Pharmacology of Ketoprofen.
- Drugs.com.
- Benchchem.
- ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- PubMed. New derivatives of aryl-propionic acid.
- Wikipedia. Ketoprofen.
- National Center for Biotechnology Inform
- ResearchGate.
- PubMed. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.
- ResearchGate. New derivatives of aryl-propionic acid.
- ResearchGate.
- The Medical-Surgical Journal. NEW DERIVATIVES OF ARYL-PROPIONIC ACID.
- Keimyung Medical Journal.
- PubMed.
- ResearchGate. 2-Aryl Propionic Acid Amide Modification of Naproxen and Ibuprofen Dimers for Anti-neuroinflammatory Activity in BV2 mouse Microglial Cells.
- Google Patents.
- MDPI.
- PubMed Central. Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Naproxen - Wikipedia [en.wikipedia.org]
- 4. Ketoprofen - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. How Does Naproxen Work - Chemist Doctor [chemistdoctor.com]
- 7. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 11. ClinPGx [clinpgx.org]
- 12. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Articles [globalrx.com]
- 16. gavinpublishers.com [gavinpublishers.com]
- 17. drugs.com [drugs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. researchgate.net [researchgate.net]
- 26. The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpsr.com [ijpsr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(3-Fluoro-5-methylphenyl)propionic acid
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-(3-Fluoro-5-methylphenyl)propionic acid. However, the life cycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of this specific halogenated organic acid, moving beyond rote instructions to explain the critical reasoning behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While detailed toxicological data for every research chemical is not always available, we can extrapolate from its chemical class and available Safety Data Sheets (SDS) for structurally similar compounds. This compound is a solid organic compound containing a fluorine atom, classifying it as a halogenated organic compound.[1] Its acidic nature, derived from the propionic acid group, suggests potential corrosive properties.
Based on data for analogous compounds, it should be handled as a substance that causes skin and eye irritation and may cause respiratory irritation.[2][3] Therefore, all handling and disposal operations must be predicated on mitigating these risks.
Table 1: Hazard Profile and Essential Safety Data
| Parameter | Description | Source(s) |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation).[2][3] | SDS for analogous compounds |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][3] |
| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. May emit corrosive fumes.[2][3][4] | SDS for analogous compounds |
| Physical State | Solid. | [5] |
| Required PPE | Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or with respiratory protection for dusts.[2][4] | [2][4] |
| Incompatible Materials | Strong bases, strong oxidizing agents.[2] | [2] |
Waste Characterization and Segregation: The Most Critical Step
The single most important principle in chemical waste management is proper segregation.[6][7] Mis-segregation, particularly of halogenated compounds, can lead to dangerous reactions, complex and costly disposal procedures, and regulatory violations.
Core Principle: this compound is a halogenated organic waste . Because it contains a carbon-halogen bond (specifically, carbon-fluorine), it must be disposed of in a designated halogenated organic waste stream.[1]
Why is this critical? Treatment technologies for halogenated and non-halogenated wastes are fundamentally different. Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[1][2][8] Mixing even small amounts of halogenated waste into a non-halogenated solvent stream contaminates the entire container, forcing it to be treated by the more stringent and expensive disposal route.[9]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision tree for the proper segregation and disposal of waste containing this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and compliance. Laboratories should treat all waste chemicals as hazardous unless explicitly confirmed otherwise by an environmental health and safety officer.[7]
Protocol A: Disposal of Solid Waste
This protocol applies to unused or expired pure this compound, as well as lab materials contaminated with the solid compound (e.g., weigh boats, contaminated gloves, absorbent paper from a spill).
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and nitrile gloves.[2]
-
Container Selection: Choose a waste container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) or glass container is suitable), and has a secure, screw-top lid to be leak-proof and tightly sealed.[6][10]
-
Waste Labeling: This step is non-negotiable. Before adding any waste, label the container clearly with:
-
Waste Collection: Carefully place the solid waste into the labeled container. If dealing with fine powder, minimize dust generation.[4] Once finished, seal the container tightly.
-
Storage: Store the sealed waste container in a designated and properly identified Satellite Accumulation Area (SAA). This area should be away from incompatible materials, particularly strong bases and oxidizers.[11]
-
Final Disposal: Once the container is full or the accumulation time limit is reached (per institutional or state regulations), arrange for pickup and disposal through your institution's certified hazardous waste management service.[10]
Protocol B: Disposal of Liquid Waste (Solutions)
This protocol applies when this compound has been dissolved in a solvent. The solvent identity dictates the precise procedure.
-
PPE: Wear appropriate PPE, including safety goggles, lab coat, and gloves suitable for the solvent being used.
-
Waste Characterization: Identify the solvent.
-
Case 1: Halogenated Solvent (e.g., Dichloromethane, Chloroform): The entire solution is a halogenated organic liquid waste.
-
Case 2: Non-Halogenated Solvent (e.g., Ethanol, Hexane, Ethyl Acetate): Because the solute is halogenated, the entire solution must be treated as halogenated organic liquid waste .[9]
-
-
Container Selection and Labeling:
-
Select a compatible, sealed container designated for "Halogenated Organic Liquid Waste" .[1] For acidic solutions, avoid metal containers.[6][10]
-
Label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations or ratios (e.g., "Waste: this compound (~5%), Dichloromethane (~95%)").[1]
-
-
Waste Collection: Carefully pour the liquid waste into the designated container using a funnel. Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[10]
-
Storage and Disposal: Tightly seal the container and move it to the Satellite Accumulation Area. Follow the same final disposal procedure as outlined in Protocol A.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Assess the Risk: For a small spill of solid material, proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup of a Small Solid Spill:
-
Wear your full PPE, including respiratory protection if the material is a fine powder.[4]
-
Gently sweep or shovel the spilled material into an appropriate container for disposal. Use dry cleanup procedures and avoid generating dust.[2][4]
-
Label the container as "Spill Debris: this compound" and dispose of it as halogenated organic solid waste according to Protocol A.
-
-
Decontamination: Thoroughly clean the spill area. Wash your hands and any affected skin with soap and water.[2]
By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure that the pursuit of scientific advancement does not come at the cost of environmental health or regulatory compliance.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Chemical Waste Disposal for Laboratories. Specific Waste Industries. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
3-(3-Hydroxyphenyl)propionic acid Safety Data Sheet. CPAchem Ltd. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [Link]
-
Propionic acid Safety Data Sheet. Carl ROTH. [Link]
-
Propionic Acid, Lab Grade Safety Data Sheet. Global Safety Management, Inc. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
ICSC 0806 - PROPIONIC ACID. ILO and WHO. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cpachem.com [cpachem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. download.basf.com [download.basf.com]
Comprehensive Safety and Handling Guide for 3-(3-Fluoro-5-methylphenyl)propionic acid
This guide provides essential safety and logistical information for the handling of 3-(3-Fluoro-5-methylphenyl)propionic acid in a laboratory setting. The following protocols are grounded in established safety standards and data from structurally analogous compounds to ensure a secure research environment. Adherence to these procedures is critical for minimizing risk and maintaining the integrity of your work.
Hazard Identification and Risk Assessment
Assume that this compound is a hazardous substance. A thorough risk assessment should be conducted before any handling, considering both the known hazards of similar compounds and the potential for unknown toxicity[4].
Essential Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical which could cause serious eye irritation.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which may lead to irritation.[1][7] |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter. | Necessary to prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation. Required if working outside of a certified chemical fume hood.[4][8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][9] The storage area should be clearly marked with the appropriate hazard signs.
Handling and Use
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are readily accessible.[1][10]
-
Weighing: To minimize the generation of dust, carefully weigh the solid compound on a tared weigh boat within the fume hood.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring to avoid splashing.
-
Transfers: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. For liquid transfers, use a calibrated pipette or a syringe.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an absorbent material like vermiculite or sand to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[11] The label must include "Hazardous Waste" and the full chemical name.[11]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[11] Do not pour any waste down the drain or dispose of it in regular trash.[5][11]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Safe handling workflow for this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
SafetySkills. (2025, November 27). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Danyi, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 6(4), 2634–2652. Retrieved from [Link]
-
Peden-Adams, M. M., et al. (2008). Perfluorinated compounds: emerging POPs with potential immunotoxicity. Immunopharmacology and Immunotoxicology, 30(3), 491-511. Retrieved from [Link]
-
Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
University of Florida. (n.d.). Hazardous Waste Management Guide. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. greenwgroup.com [greenwgroup.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. download.basf.com [download.basf.com]
- 10. msesupplies.com [msesupplies.com]
- 11. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
